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6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Documentation Hub

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  • Product: 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol
  • CAS: 109306-98-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the 1,2,4-Triazin-5-one Scaffold The 1,2,4-triazine core is a prominent heterocyclic motif in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the 1,2,4-Triazin-5-one Scaffold

The 1,2,4-triazine core is a prominent heterocyclic motif in medicinal chemistry, renowned for the diverse biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 1,2,4-triazin-5-one subset, in particular, has been the focus of extensive research due to its versatile chemical reactivity and potential as a pharmacophore. The subject of this guide, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, combines the 1,2,4-triazin-5-one core with a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) substituent at the 3-position. This specific substitution pattern is anticipated to modulate the compound's physicochemical properties and biological activity.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol can be predicted.

PropertyValue
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Predicted LogP ~2.5

Note: The LogP value is an estimation and can vary based on the prediction software and experimental conditions.

Synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

While a specific, published synthesis for this exact molecule is not detailed in the readily available literature, a reliable synthetic route can be proposed based on established methods for analogous 1,2,4-triazin-5-one derivatives. A common and effective method involves the cyclocondensation of an α-keto acid with a thiosemicarbazide, followed by methylation and oxidation or hydrolysis.

Proposed Synthetic Pathway

A plausible synthetic route commences with the reaction of 4-methylbenzoyl cyanide with a Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding α-keto nitrile, which is then hydrolyzed to the α-keto acid, 1-(4-methylphenyl)propane-1,2-dione. This intermediate is then cyclized with thiocarbohydrazide.

G cluster_0 Step 1: Synthesis of the α-Keto Acid Intermediate cluster_1 Step 2: Cyclocondensation and Thionation cluster_2 Step 3: Desulfurization/Hydrolysis 4-methylbenzoyl_cyanide 4-Methylbenzoyl cyanide Intermediate_1 α-Iminonitrile 4-methylbenzoyl_cyanide->Intermediate_1 1. Grignard_reagent CH₃MgBr in Dry Ether Grignard_reagent->Intermediate_1 alpha_keto_acid 1-(4-methylphenyl)propane-1,2-dione Intermediate_1->alpha_keto_acid 2. Acid_hydrolysis Acid Hydrolysis (e.g., HCl) Acid_hydrolysis->alpha_keto_acid Intermediate_2 3-Thioxo-1,2,4-triazin-5-one Intermediate alpha_keto_acid->Intermediate_2 Reflux in Ethanol/Acetic Acid thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->Intermediate_2 Final_Product 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol Intermediate_2->Final_Product Reagent Oxidizing Agent (e.g., H₂O₂) or Hydrolysis Reagent->Final_Product G cluster_applications Potential Biological Activities Core 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Anticancer Anticancer Activity Core:f0->Anticancer Cytotoxicity against various cancer cell lines Antimicrobial Antimicrobial Activity Core:f0->Antimicrobial Inhibition of bacterial and fungal growth Antiviral Antiviral Activity Core:f0->Antiviral Interference with viral replication Kinase_Inhibition Kinase Inhibition Core:f0->Kinase_Inhibition Targeting protein kinases in signaling pathways

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Introduction: The 1,2,4-Triazine Scaffold in Modern Drug Discovery The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold in Modern Drug Discovery

The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The nitrogen-rich triazine ring system allows for a multitude of hydrogen bonding interactions and can serve as a bioisostere for other heterocyclic systems, making it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS No. 109306-98-1), a compound of interest for researchers and professionals in drug development. Understanding these fundamental properties is paramount for predicting a molecule's behavior in biological systems, guiding formulation development, and optimizing its potential as a drug candidate.

Molecular Structure and Tautomerism

6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol possesses a core 1,2,4-triazine ring substituted with a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) group at the 3-position. A critical aspect of the chemistry of 1,2,4-triazin-5-ols is the potential for tautomerism. The compound can exist in equilibrium between the enol form (6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol ) and the keto form (6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5(4H)-one ). The predominant tautomer can be influenced by the solid-state packing, solvent polarity, and pH. For the purpose of this guide, we will primarily refer to the compound by its "-ol" nomenclature, while acknowledging the existence of this tautomeric equilibrium.

Table 1: Key Identifiers and Predicted Properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

PropertyValueSource
IUPAC Name 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol-
CAS Number 109306-98-1[2]
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.23 g/mol -
Predicted LogP 1.5 - 2.5(Estimated based on analogs)
Predicted pKa 7.0 - 8.0(Estimated based on analogs)[3]

Synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

The synthesis of 3,6-disubstituted-1,2,4-triazin-5-ones is commonly achieved through the condensation reaction of an α-keto acid with a carbohydrazide derivative. For the target molecule, a plausible and efficient synthetic route involves the reaction of pyruvic acid (2-oxopropanoic acid) with 4-methylbenzohydrazide.

Synthesis_Workflow Pyruvic_Acid Pyruvic Acid Reaction_Step1 Condensation (e.g., in Ethanol, reflux) Pyruvic_Acid->Reaction_Step1 Methylbenzohydrazide 4-Methylbenzohydrazide Methylbenzohydrazide->Reaction_Step1 Intermediate Hydrazone Intermediate Reaction_Step2 Cyclization (Heat) Intermediate->Reaction_Step2 Final_Product 6-Methyl-3-(4-methylphenyl)- 1,2,4-triazin-5-ol Reaction_Step1->Intermediate Reaction_Step2->Final_Product

Caption: Synthetic workflow for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Experimental Protocol: Synthesis

Objective: To synthesize 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Materials:

  • Pyruvic acid

  • 4-Methylbenzohydrazide

  • Ethanol

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of pyruvic acid and 4-methylbenzohydrazide in a minimal amount of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This section details the key properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and the experimental methods for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound. For a related compound, 3-(ethylthio)-6-methyl-1,2,4-triazin-5-ol, a melting point of 162-164 °C has been reported.[3] It is anticipated that 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol will have a distinct and relatively high melting point, characteristic of a stable crystalline solid.

Melting_Point_Workflow Sample_Prep Prepare Sample (Fine Powder) Capillary_Loading Load into Capillary Tube Sample_Prep->Capillary_Loading Apparatus_Setup Place in Melting Point Apparatus Capillary_Loading->Apparatus_Setup Heating Heat at a Controlled Rate Apparatus_Setup->Heating Observation Observe and Record Melting Range Heating->Observation Result Melting Point (°C) Observation->Result

Caption: Workflow for melting point determination.

Objective: To determine the melting point of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Materials:

  • Purified 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Acidity (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values. The 1,2,4-triazin-5-ol moiety contains a weakly acidic proton on the hydroxyl group (or the N-H in the tautomeric keto form). For a structurally similar compound, 3-(ethylthio)-6-methyl-1,2,4-triazin-5-ol, a predicted pKa of 7.49 has been reported.[3] This suggests that 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol will be a weak acid, with a pKa in the physiological range. This has significant implications for its solubility, membrane permeability, and receptor binding.

Objective: To determine the pKa of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Materials:

  • 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter and electrode

  • Burette

  • Stirring plate and magnetic stirrer

  • Suitable co-solvent if the compound has low aqueous solubility (e.g., methanol or DMSO)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of the compound of known concentration in a mixture of water and a co-solvent if necessary.

  • Titrate the solution with the standardized strong base, recording the pH at regular volume increments of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a non-polar (lipid-like) environment over a polar (aqueous) environment. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase, while a negative value indicates a preference for the aqueous phase. Based on its structure, which includes a phenyl and a methyl group, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is expected to have a moderately positive LogP value.

Objective: To determine the octanol-water partition coefficient (LogP) of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Materials:

  • 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in either the aqueous or organic phase.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both the pre-saturated n-octanol and water.

  • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Solubility

Solubility is a key factor in drug development, as a compound must be in solution to be absorbed and exert its biological effect. The solubility of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is expected to be dependent on the solvent and the pH of the medium. Due to its aromatic and aliphatic substituents, it is likely to have low solubility in water but better solubility in organic solvents. The presence of the acidic proton suggests that its solubility in aqueous media will increase at higher pH values due to the formation of a more soluble salt.

Solubility_Workflow Sample_Solvent Add Excess Solid to Solvent Equilibration Equilibrate (e.g., 24-48h with agitation) Sample_Solvent->Equilibration Filtration Filter to Remove Undissolved Solid Equilibration->Filtration Analysis Analyze Supernatant Concentration (e.g., HPLC) Filtration->Analysis Result Solubility (mg/mL or µM) Analysis->Result

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Abstract The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] Derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6] This guide provides a comprehensive technical examination of a representative molecule, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. We will dissect its molecular architecture, propose a robust and logical synthetic pathway grounded in established chemical principles, and detail the spectroscopic techniques required for its unambiguous structural elucidation. This document serves as a foundational resource for researchers engaged in the design and development of novel 1,2,4-triazine-based therapeutics.

Molecular Architecture and Physicochemical Properties

The structural foundation of the target compound is the six-membered aromatic 1,2,4-triazine ring, which is electron-deficient due to the presence of three nitrogen atoms.[7] This inherent electronic nature is a key determinant of its chemical reactivity and its ability to participate in molecular interactions within biological systems.

The molecule is substituted at three key positions:

  • C3 Position: A 4-methylphenyl (p-tolyl) group is attached. This lipophilic aromatic moiety can engage in crucial π-stacking or hydrophobic interactions within enzyme active sites or receptor binding pockets.

  • C6 Position: A methyl group is present, which can influence solubility and metabolic stability, and provides a useful spectroscopic handle.

  • C5 Position: A hydroxyl group (-OH) is attached, rendering the compound a 1,2,4-triazin-5-ol. This group is critical as it introduces a hydrogen bond donor/acceptor site and exists in tautomeric equilibrium with its keto form, 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5(4H)-one. This tautomerism can significantly impact the molecule's binding mode and physicochemical properties.

Caption: 2D structure of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for the molecule. Such data is instrumental in early-stage drug development for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValueUnit
Molecular FormulaC₁₁H₁₁N₃O-
Molecular Weight201.23 g/mol
XLogP3 (Predicted)1.8 - 2.2-
Hydrogen Bond Donors1 (or 2)-
Hydrogen Bond Acceptors3-
Rotatable Bonds1-

Retrosynthetic Analysis and Proposed Synthetic Protocol

Retrosynthetic Logic

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The key disconnection is at the N-N and N-C bonds formed during the cyclization, leading back to an α-dicarbonyl precursor and semicarbazide.

Retrosynthesis Target 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol Intermediate1 1-(p-tolyl)propane-1,2-dione Target->Intermediate1 Cyclocondensation Disconnection Intermediate2 Semicarbazide Target->Intermediate2 Precursor1 1-(p-tolyl)propan-1-one Intermediate1->Precursor1 Oxidation Precursor2 Selenium Dioxide (SeO₂) Intermediate1->Precursor2 Precursor3 Urea Intermediate2->Precursor3 Synthesis Precursor4 Hydrazine Intermediate2->Precursor4

Caption: Retrosynthetic analysis of the target 1,2,4-triazin-5-ol.

Proposed Experimental Protocol

This protocol is a self-validating workflow. The successful synthesis and isolation of the intermediate dione (Step 1) is a critical checkpoint before proceeding to the final, irreversible cyclization step.

Step 1: Synthesis of 1-(4-methylphenyl)propane-1,2-dione

  • Causality: The oxidation of an α-methyl ketone is a classic and effective method for generating an α-dicarbonyl compound. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for the α-position.

  • Methodology:

    • To a solution of 1-(4-methylphenyl)propan-1-one (1.0 eq) in dioxane (10 mL/g), add selenium dioxide (1.1 eq) in a single portion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The black precipitate of elemental selenium will be visible.

    • Filter the mixture through a pad of Celite to remove the selenium precipitate, washing the pad with ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting crude yellow oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure α-dicarbonyl intermediate.

Step 2: Synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • Causality: The cyclocondensation reaction between a 1,2-dicarbonyl compound and semicarbazide is a highly efficient method for forming the asymmetric triazine ring. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

  • Methodology:

    • Dissolve 1-(4-methylphenyl)propane-1,2-dione (1.0 eq) in glacial acetic acid (15 mL/g).

    • Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution. The sodium acetate acts as a base to free the semicarbazide and buffer the reaction.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol as a crystalline solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous 1,2,4-triazine derivatives.[4][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.5 - 12.5 br s 1H N-H / O-H Broad, exchangeable proton due to tautomerism; chemical shift is concentration and temperature dependent.
~7.85 d 2H Ar-H Protons ortho to the triazine ring on the p-tolyl group.
~7.30 d 2H Ar-H Protons meta to the triazine ring on the p-tolyl group.
~2.40 s 3H Ar-CH₃ Methyl group on the p-tolyl ring.

| ~2.35 | s | 3H | C6-CH₃ | Methyl group directly attached to the triazine ring. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 C5 (C=O) Carbonyl carbon, characteristic downfield shift.
~152.5 C3 Iminic carbon attached to the aryl group.
~148.0 C6 Iminic carbon attached to the methyl group.
~141.0 Ar-C (quat) Quaternary carbon of the p-tolyl ring attached to the methyl group.
~130.0 Ar-C (quat) Quaternary carbon of the p-tolyl ring attached to the triazine.
~129.5 Ar-CH Aromatic CH carbons.
~128.5 Ar-CH Aromatic CH carbons.
~21.5 Ar-CH₃ Methyl carbon of the p-tolyl group.

| ~19.0 | C6-CH₃ | Methyl carbon at the C6 position. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

Predicted FT-IR Data (KBr Pellet)

Frequency (cm⁻¹) Intensity Assignment
3200 - 2800 Broad, Strong O-H and N-H stretching (from tautomers)
3050 - 3020 Medium Aromatic C-H stretching
2980 - 2920 Medium Aliphatic C-H stretching
~1680 Strong, Sharp C=O stretching (from keto tautomer)

| 1610, 1580 | Medium-Strong | C=N and C=C ring stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For C₁₁H₁₁N₃O, the exact mass is 201.0902. A high-resolution mass spectrometer (HRMS) should detect a peak at [M+H]⁺ ≈ 202.0975.

  • Key Fragmentation Pathways:

    • Loss of CO (28 Da) from the triazinone ring.

    • Loss of a methyl radical (•CH₃, 15 Da).

    • Cleavage of the bond between the triazine and the p-tolyl ring.

Relevance and Potential in Drug Development

The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have been successfully developed as adenosine A₂A antagonists for Parkinson's disease and have shown promise in various other therapeutic areas.[12]

Caption: Therapeutic applications of the 1,2,4-triazine scaffold.

The specific molecule, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, combines several features of interest:

  • Proven Scaffold: It is built upon the biologically active 1,2,4-triazine core.

  • Lipophilic Moiety: The p-tolyl group can be optimized for specific receptor interactions.

  • Hydrogen Bonding Capability: The triazin-5-ol/one system provides essential hydrogen bonding sites for anchoring within a protein target.

This molecule serves as an excellent starting point for library synthesis. By modifying the substituents at the C3 and C6 positions, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective drug candidates.

Conclusion

6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol represents a classic example of a medicinally relevant heterocyclic compound. Its molecular structure is a balance of aromatic, lipophilic, and hydrogen-bonding features. While specific literature on this exact compound is sparse, its synthesis can be confidently approached through established condensation chemistry. The analytical and spectroscopic framework detailed herein provides a complete roadmap for its unambiguous identification and characterization. As research into novel therapeutics continues, a deep understanding of such fundamental molecular structures is paramount for the rational design of the next generation of medicines.

References

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  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2022). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. [Link]

  • Khan, I., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology. [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • MDPI. (n.d.). Special Issue: 1,2,4-Triazine Derivatives and Their Biological Applications. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole. [Link]

  • Arshad, M., et al. (2013). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Journal of the Chemical Society of Pakistan, 35(1). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazine. PubChem Compound Database. [Link]

  • ResearchGate. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]

Sources

Exploratory

Tautomeric Landscapes in Drug Discovery: An In-depth Technical Guide to the Tautomerism of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a significant challenge and opportunity in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a significant challenge and opportunity in drug design and development. The prevalence of different tautomers can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive technical exploration of the tautomeric phenomena in 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a heterocyclic scaffold of interest in medicinal chemistry. By integrating theoretical principles with practical experimental and computational workflows, this document serves as a robust resource for researchers aiming to characterize and control tautomeric behavior in drug candidates.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomerism is a fundamental concept in organic chemistry, yet its implications in drug discovery are often underestimated.[1] Different tautomers of a drug molecule can exhibit distinct biological activities and pharmacokinetic profiles. Therefore, a thorough understanding and characterization of the tautomeric forms of a new chemical entity are paramount for successful drug development. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and antitumor properties.[2][3] The potential for tautomerism in substituted 1,2,4-triazin-5-ones, such as 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, necessitates a detailed investigation to ensure the development of a safe and efficacious drug.

The primary tautomeric equilibria at play in this molecule are the lactam-lactim and keto-enol forms. The lactam form contains a cyclic amide group, while the lactim form is its enol equivalent.[4][5] Similarly, the keto form possesses a carbonyl group that can tautomerize to an enol form. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH, as well as the electronic nature of the substituents.[6]

This guide will delve into the specific tautomeric possibilities for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, providing a framework for their identification and characterization through a combination of spectroscopic and computational methods.

Potential Tautomeric Forms of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

The structure of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol allows for several potential tautomeric forms. The principal equilibrium is expected to be between the lactam (amide) and lactim (imidol) forms, and the keto and enol forms. The figure below illustrates the key potential tautomers.

DFT_Workflow A Propose Tautomeric Structures B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minima) B->C D Single Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G**) C->D E Incorporate Solvation Model (e.g., PCM) D->E F Predict Spectroscopic Properties (NMR, IR) E->F G Compare with Experimental Data F->G

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Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 1,2,4-Triazin-5-ol Derivatives

Abstract The 1,2,4-triazine core, a six-membered heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry. Among its derivatives, those featuring a 5-hydroxy (or its tautomeric 5-oxo)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine core, a six-membered heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry. Among its derivatives, those featuring a 5-hydroxy (or its tautomeric 5-oxo) functionality have demonstrated a remarkable breadth of biological activity, leading to the development of clinically significant therapeutics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of 1,2,4-triazin-5-ol derivatives, with a particular focus on the seminal compound 6-azauracil. We will delve into the foundational synthetic methodologies, elucidate the key mechanisms of action that underpin their therapeutic efficacy, and survey their evolution from early investigational compounds to their current applications in oncology and virology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.

A Serendipitous Discovery: The Dawn of 1,2,4-Triazin-5-ol Chemistry

The journey into the therapeutic potential of 1,2,4-triazin-5-ol derivatives began in the mid-20th century, a period of burgeoning interest in antimetabolites as potential chemotherapeutic agents. The core concept was to create structural analogs of endogenous metabolites that could interfere with critical biochemical pathways. A pivotal moment in this narrative was the work of Frank Šorm and his colleagues at the Czechoslovak Academy of Science. Their research into pyrimidine analogs led to the synthesis and biological evaluation of 6-azauracil (which exists in tautomeric equilibrium with 1,2,4-triazine-3,5(2H,4H)-dione and its -5-ol form), a compound that would become a cornerstone of this chemical class.[1][2][3]

Initial investigations revealed the potent antineoplastic properties of 6-azauracil, sparking significant interest in its mechanism of action and potential clinical applications.[1][3] This early work laid the groundwork for the development of its riboside derivative, 6-azauridine , which exhibited a broader spectrum of activity, including antiviral effects.[4] The discovery of these compounds was not merely a synthetic achievement but a crucial step in understanding the intricacies of nucleotide metabolism and its role in disease.

The Art of Synthesis: Constructing the 1,2,4-Triazin-5-ol Core

The synthetic accessibility of the 1,2,4-triazine-5-ol scaffold has been a key driver of its extensive investigation. A variety of synthetic routes have been developed, ranging from classical condensation reactions to more modern domino annulation methodologies.

Classical Approaches: The Condensation Pathway

One of the most fundamental and widely employed methods for the synthesis of the 1,2,4-triazin-5-one core involves the cyclocondensation of a 1,2-dicarbonyl compound with an amidrazone or a related derivative.[5] A classic synthesis of 6-azauracil itself, an analog of uracil, was reported in the Journal of the American Chemical Society in 1956.[6]

A common and illustrative protocol for the synthesis of 6-azauracil involves the reaction of semicarbazide with glyoxylic acid, followed by cyclization.

Experimental Protocol: Synthesis of 6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)

  • Step 1: Formation of Glyoxylic Acid Semicarbazone.

    • To a solution of semicarbazide hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in water, a solution of glyoxylic acid (1 equivalent) is added dropwise at a controlled temperature (typically 0-5°C).

    • The reaction mixture is stirred for a specified period (e.g., 2-4 hours) to allow for the formation of the semicarbazone intermediate.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Step 2: Cyclization to 6-Azauracil.

    • The dried glyoxylic acid semicarbazone is suspended in a suitable solvent, such as a mixture of acetic acid and acetic anhydride.

    • The mixture is heated to reflux for a period of 2-3 hours.

    • Upon cooling, the product crystallizes out of the solution.

    • The crystalline 6-azauracil is collected by filtration, washed with a small amount of cold solvent, and dried.

This method, with variations in reagents and conditions, has been a mainstay for accessing the 6-azauracil scaffold and its derivatives.

Modern Synthetic Strategies: Expanding the Chemical Space

In recent years, more sophisticated and efficient methods for the synthesis of 1,2,4-triazine derivatives have emerged. These include [4+2] domino annulation reactions, which allow for the rapid construction of the triazine ring from readily available starting materials like ketones, aldehydes, and alkynes.[7] These modern approaches offer advantages in terms of yield, atom economy, and the ability to introduce diverse substituents onto the triazine core, thereby expanding the chemical space for drug discovery efforts.

Unraveling the Mechanism: Inhibition of Pyrimidine Biosynthesis

The therapeutic efficacy of 6-azauracil and its derivatives is primarily attributed to their ability to disrupt the de novo pyrimidine biosynthesis pathway.[8] This pathway is essential for the synthesis of uridine and cytidine nucleotides, which are critical components of DNA and RNA.

Upon administration, 6-azauracil is converted intracellularly to its ribonucleotide, 6-azauridine monophosphate (6-azaUMP). This metabolite is a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase , the final enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] By blocking this enzyme, 6-azaUMP prevents the conversion of OMP to uridine monophosphate (UMP), leading to a depletion of the pyrimidine nucleotide pool.

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis.[8] The inhibition of pyrimidine biosynthesis by 6-azauracil derivatives selectively targets these cells, leading to a cessation of growth and, in many cases, apoptosis.

Diagram of Pyrimidine Biosynthesis Inhibition by 6-Azauracil

Pyrimidine_Biosynthesis_Inhibition cluster_inhibition Inhibition Point Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP CTP CTP UTP->CTP 6-AzaUMP 6-Azauridine Monophosphate (6-AzaUMP) 6-AzaUMP->OMP Inhibits

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Exploratory

Foreword: The 1,2,4-Triazine Core - A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazine Compounds The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazine Compounds

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, structural versatility, and synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets. This guide offers a comprehensive exploration of the diverse biological activities of 1,2,4-triazine derivatives, providing researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. From market-approved drugs to cutting-edge clinical candidates, the 1,2,4-triazine moiety continues to be a fertile ground for the discovery of novel therapeutics to address pressing global health challenges.[3][4][5]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively documented therapeutic application of 1,2,4-triazines is in oncology.[6][7] These compounds have demonstrated the ability to interfere with numerous signaling pathways essential for tumor growth, proliferation, and survival.[8]

Mechanisms of Action & Molecular Targets

1,2,4-triazine derivatives exert their anticancer effects through a variety of mechanisms, most notably through the inhibition of key protein kinases that are often dysregulated in cancer.[9]

  • Kinase Inhibition: Many derivatives function as potent inhibitors of critical kinases involved in cell signaling cascades, such as PDK1, c-Met, VEGFR-2, and cyclin-dependent kinases (CDKs).[10][11][12] By blocking these enzymes, they can halt the RAS/RAF/MAPK and mTOR pathways, which are crucial for cancer cell proliferation.[10]

  • Induction of Apoptosis: A primary mechanism for their anticancer effect is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways, often by inhibiting anti-apoptotic proteins from the Bcl-2 family.[10]

  • Hypoxia-Activated Prodrugs: Certain 1,2,4-triazines, like Tirapazamine, are designed as hypoxia-activated prodrugs.[6][13] In the low-oxygen environment characteristic of solid tumors, these molecules are reduced to form toxic radicals that induce DNA damage and kill cancer cells selectively.[9]

A novel 1,2,4-triazine sulfonamide derivative, MM131, was shown to induce apoptosis in colon cancer cells (DLD-1 and HT-29) and decrease the concentration of molecules associated with poor prognosis, such as sICAM-1 and mTOR.[10]

Key Anticancer Compounds & Clinical Significance

Several 1,2,4-triazine derivatives have reached clinical use or are in advanced stages of development.

Compound/DerivativeTarget/MechanismCancer Type(s)Key Findings
Tirapazamine Hypoxia-activated DNA-damaging agentVarious solid tumorsDemonstrates selective cytotoxicity to hypoxic tumor cells.[6][13]
Avapritinib Kinase Inhibitor (contains a fused pyrrolo[2,1-f][10][14][15]triazine core)Gastrointestinal Stromal Tumors (GIST)An FDA-approved drug targeting specific kinase mutations.[11]
Brivanib VEGFR/FGFR Inhibitor (fused pyrrolo[2,1-f][10][14][15]triazine)Hepatocellular CarcinomaHas been evaluated in clinical trials for its anti-angiogenic properties.[8][16]
Compound 7e Apoptosis InductionGlioblastomaA xanthone-1,2,4-triazine conjugate that activates apoptosis and shows low toxicity to normal cells.[17]
Compound 3b Apoptosis InductionLung AdenocarcinomaA derivative with a 6-methylbenzothiazole moiety, identified as a highly active and selective antitumor agent.[18]
Signaling Pathway: PDK1 Inhibition

The inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) is a key strategy in cancer therapy. 1,2,4-triazine derivatives can block this pathway, preventing the downstream activation of proteins like Akt, which are critical for cell survival and proliferation.

PDK1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates & activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream promotes Triazine 1,2,4-Triazine Inhibitor Triazine->PDK1 INHIBITS

Caption: PDK1 inhibition by a 1,2,4-triazine derivative blocks the PI3K/Akt signaling pathway.

Antiviral Activity: A Broad-Spectrum Defense

1,2,4-triazine derivatives have demonstrated significant potential as antiviral agents, acting against a wide range of both DNA and RNA viruses.[19][20] The fused pyrrolo[2,1-f][10][14][15]triazine scaffold, a close relative, is the core of the well-known antiviral drug Remdesivir.[11][16]

Mechanisms of Action
  • Inhibition of Viral Replication: The primary mechanism involves interfering with the viral replication machinery. As bioisosteres of purine nucleosides, they can be incorporated into growing RNA or DNA chains, causing premature termination, or they can inhibit viral polymerases.[6]

  • Neuraminidase Inhibition: For influenza viruses, some derivatives are suggested to act by inhibiting neuraminidase, an enzyme critical for the release of new virus particles from infected cells.[21]

  • Virucidal Properties: Certain compounds have been shown to have direct virucidal effects, inactivating virus particles before they can infect host cells.[20]

Key Antiviral Compounds
Compound/DerivativeTarget Virus(es)Key Findings
Remdesivir (fused core)RNA Viruses (incl. Coronaviruses)Broad-spectrum antiviral approved for emergency use in treating COVID-19.[16]
Azaribine Antiviral and AntifungalAn early 1,2,4-triazine drug investigated for its therapeutic properties.[6][13]
Compound 3j Human Enterovirus (Echo-9)Exhibited virucidal properties and was non-toxic to host cells, marking it for further investigation.[20]
Pyrrolo[2,1-f][10][14][15]triazine dicarboxylates Influenza A (H1N1)Showed high antiviral activity (IC50 4 µg/mL) and a high selectivity index (188).[21]
Experimental Workflow: Antiviral Screening

A typical workflow for identifying and characterizing antiviral compounds involves sequential assays to determine efficacy and toxicity.

Antiviral_Workflow Start Compound Library (1,2,4-Triazines) Cell_Toxicity Cytotoxicity Assay (e.g., MTT on host cells) Determine CC50 Start->Cell_Toxicity Primary_Screen Primary Antiviral Screen (e.g., CPE reduction assay) Start->Primary_Screen Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cell_Toxicity->Selectivity Confirmation Confirmatory Assay (e.g., Plaque reduction) Determine EC50 Primary_Screen->Confirmation Active Hits Confirmation->Selectivity Mechanism Mechanism of Action Studies (e.g., Time-of-addition, Polymerase assay) Selectivity->Mechanism High SI End Lead Compound Identified Mechanism->End

Caption: A standard workflow for the in vitro screening of antiviral compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-triazine scaffold is present in compounds with a broad spectrum of antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3][22][23]

Spectrum of Activity
  • Antibacterial: Derivatives have shown potent activity against pathogenic bacteria such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa.[22][24] Notably, some compounds are active against drug-resistant strains like MRSA.[1] The third-generation cephalosporin antibiotic, Ceftriaxone, contains a 1,2,4-triazinone moiety.[6][9]

  • Antifungal: Activity has been documented against fungi like Candida albicans, Aspergillus niger, and Fusarium oxysporum.[1]

Antimicrobial Activity Data
Compound ClassTarget OrganismActivity MetricReference
Fused 1,2,4-Triazine EstersS. aureusComparable potency to ampicillin[20]
3-Amino-1,2,4-triazinesM. tuberculosis, B. anthracisPromising antibiotic activity at non-cytotoxic concentrations[1]
Pyridine-fused 1,2,4-triazinesE. coli, S. aureusSignificant inhibition zones and low MIC values[24]
Thione-derived 1,2,4-triazinesVarious bacteria and fungiBroad-spectrum antimicrobial activity[14]

Anti-inflammatory and CNS-Related Activities

Beyond antimicrobial and anticancer applications, 1,2,4-triazines modulate processes involved in inflammation and central nervous system (CNS) disorders.

Anti-inflammatory Mechanisms

Derivatives have been shown to possess significant analgesic and anti-inflammatory properties.[15] A key mechanism is the suppression of the inflammatory cascade mediated by Advanced Glycation End Products (AGEs) and their receptor (RAGE), which is particularly relevant in diabetic complications. These compounds can inhibit the AGE-RAGE interaction, thereby downregulating the NF-κB and p38 signaling pathways and reducing the production of inflammatory mediators like COX-2 and PGE2.[25] There is also emerging evidence for their role as NLRP3 inflammasome inhibitors.[26]

Signaling Pathway: AGE-RAGE Inflammatory Cascade

AGERAGE_Pathway AGEs AGEs RAGE RAGE Receptor AGEs->RAGE binds ROS ROS Production RAGE->ROS activates Triazine 1,2,4-Triazine Derivative Triazine->RAGE INHIBITS interaction p38 p38 MAPK ROS->p38 NFkB NF-κB ROS->NFkB Inflammation Pro-inflammatory Cytokines p38->Inflammation COX2 COX-2 PGE2 NFkB->COX2 NFkB->Inflammation

Caption: 1,2,4-triazines can inhibit the AGE-RAGE interaction, suppressing inflammatory signaling.

CNS and Other Receptor-Targeted Activities
  • Anticonvulsant: The widely used anti-epileptic drug Lamotrigine features a phenyl-1,2,4-triazine core and is thought to act by stabilizing neuronal membranes.[6][9]

  • Adenosine A2A Receptor Antagonists: Derivatives like Preladenant have been developed as antagonists of the adenosine A2A receptor, a promising non-dopaminergic approach for treating Parkinson's disease.[9][27]

  • GLP-1R Agonists: Novel dihydro-1,2,4-triazine derivatives are being explored as small-molecule agonists for the glucagon-like peptide-1 receptor (GLP-1R), a validated target for type 2 diabetes and obesity.[28]

Synthesis and Experimental Protocols

The versatility of the 1,2,4-triazine scaffold is matched by its accessible synthesis, which allows for the creation of diverse compound libraries for screening.

General Synthesis Workflow

A common and robust method for synthesizing the 1,2,4-triazine ring involves the cyclocondensation of a 1,2-dicarbonyl compound with an amidrazone, aminoguanidine, or thiosemicarbazide derivative.[29]

Synthesis_Workflow reagents 1,2-Dicarbonyl (e.g., Benzil) Amidrazone Derivative (e.g., Aminoguanidine) reaction Reaction Vessel | {Solvent (e.g., n-Butanol) | Heat (Reflux)} reagents:f0->reaction reagents:f1->reaction product Cyclocondensation | Formation of 1,2,4-Triazine Ring reaction->product final Substituted 1,2,4-Triazine product->final

Caption: General workflow for the synthesis of 1,2,4-triazine derivatives via cyclocondensation.

Protocol 1: Synthesis of 5,6-diphenyl-1,2,4-triazin-3-amine

This protocol describes a foundational synthesis of a common 1,2,4-triazine core structure.[29]

  • Materials: Benzil, aminoguanidine bicarbonate, n-butanol.

  • Procedure: a. To a round-bottom flask, add benzil (1.0 equivalent) and aminoguanidine bicarbonate (1.0 equivalent). b. Add n-butanol to the flask to serve as the solvent. c. Equip the flask with a reflux condenser and a magnetic stirrer. d. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, allow the reaction mixture to cool to room temperature. f. The product will typically precipitate out of the solution upon cooling. g. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether to remove impurities. h. Dry the purified product under vacuum to yield 5,6-diphenyl-1,2,4-triazin-3-amine.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) potential of compounds against cancer cell lines.[10]

  • Cell Seeding: a. Culture the desired cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media until approximately 80% confluent. b. Trypsinize the cells, count them using a hemocytometer, and dilute to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the 1,2,4-triazine test compound in DMSO. b. Create a series of dilutions of the compound in culture media to achieve the desired final concentrations. c. Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound dilutions to the appropriate wells. Include wells with media only (blank) and media with DMSO (vehicle control). d. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement: a. Carefully remove the media from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The 1,2,4-triazine scaffold has unequivocally proven its value in medicinal chemistry, serving as the foundation for drugs treating cancer, viral infections, and neurological disorders. Its continued exploration reveals new therapeutic avenues, including the modulation of complex inflammatory diseases and metabolic disorders.

The future of 1,2,4-triazine research lies in leveraging structure-based drug design and combinatorial chemistry to develop next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, this versatile heterocyclic core will undoubtedly remain a critical tool in the arsenal of drug discovery professionals, promising the development of innovative therapies for years to come.

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Foundational

Potential therapeutic targets of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol

An In-Depth Technical Guide to Elucidating the Therapeutic Potential of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol Authored by: A Senior Application Scientist Abstract The 1,2,4-triazine scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Therapeutic Potential of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol . While direct biological data for this compound is sparse, its structural motifs suggest significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for identifying and validating its molecular targets. We will traverse the logical progression from broad-based in silico screening to specific, rigorous experimental validation, offering researchers, scientists, and drug development professionals a roadmap to unlock the therapeutic promise of this molecule.

Introduction: The 1,2,4-Triazine Scaffold as a Pharmacophore

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. Its derivatives have demonstrated a remarkable diversity of biological activities, including:

  • Anti-inflammatory: Inhibition of key inflammatory mediators such as COX-2, 15-LOX, and the NLRP3 inflammasome.[4][5]

  • Anticancer: Cytotoxic activity against various cancer cell lines, often through mechanisms like apoptosis induction.[2][6][7]

  • Neurological: Modulation of receptors like the adenosine A2A receptor, with implications for Parkinson's disease.[8]

  • Antimicrobial: Efficacy against a range of bacteria and fungi.[2][9][10]

The specific substitutions on the triazine core—in this case, a methyl group at position 6, a p-tolyl group at position 3, and a hydroxyl group at position 5 (likely existing in tautomeric equilibrium with a ketone)—will critically influence its physicochemical properties, binding affinities, and ultimately, its therapeutic targets. The p-tolyl group, in particular, may facilitate hydrophobic interactions within target binding pockets.

Phase I: In Silico Target Identification - A Hypothesis-Generating Engine

Given the novelty of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol, a computational approach is the most efficient and cost-effective starting point for target identification.[11][12][13] This phase aims to generate a ranked list of potential protein targets for subsequent experimental validation.

Rationale for a Multi-Modal In Silico Approach

Relying on a single computational method can introduce bias. Therefore, we advocate for a convergent strategy employing multiple algorithms. This increases the confidence in predicted targets that appear across different methodologies. Key approaches include:

  • Chemical Similarity Searching: This method is based on the principle that structurally similar molecules often share similar biological targets.[12] The 2D and 3D structure of our compound will be used to query large chemogenomic databases like ChEMBL and PubChem to find known bioactive compounds with high similarity.[12]

  • Machine Learning and Data Mining: These algorithms can identify complex relationships between chemical structures and biological activities that are not apparent from simple similarity searches.[12][13]

  • Panel Docking (Reverse Docking): This structure-based approach involves docking the 3D conformation of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol against a large library of protein crystal structures to predict binding affinities.[11][14]

Experimental Protocol: In Silico Target Prediction Workflow
  • Compound Preparation:

    • Generate a 3D structure of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol using computational chemistry software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure to obtain a stable conformation.

  • Execution of In Silico Screens:

    • Utilize web-based platforms like TargetHunter or commercial software suites that integrate multiple prediction methods.[12]

    • For Similarity Searching: Employ Tanimoto similarity metrics to compare the compound's chemical fingerprints against database entries.[12]

    • For Panel Docking: Screen the compound against a curated library of druggable protein targets, such as the Protein Data Bank (PDB).

  • Data Analysis and Target Prioritization:

    • Consolidate the results from all methods.

    • Prioritize targets that are consistently predicted by multiple algorithms.

    • Further refine the list by considering the "druggability" of the predicted targets—the presence of a well-defined binding pocket.[15][16]

    • Cross-reference potential targets with disease pathways to align with therapeutic areas of interest.

Visualization: In Silico Workflow

InSilicoWorkflow cluster_input Input cluster_methods Prediction Methods cluster_output Output & Analysis Compound 6-Methyl-3-(p-tolyl)- 1,2,4-triazin-5-ol (3D Structure) Similarity Chemical Similarity Searching (e.g., ChEMBL) Compound->Similarity Query ML Machine Learning Models Compound->ML Query Docking Panel Docking (e.g., PDB) Compound->Docking Query Analysis Convergent Analysis & Prioritization Similarity->Analysis Predictions ML->Analysis Predictions Docking->Analysis Predictions Targets Ranked List of Potential Targets Analysis->Targets Prioritized

Caption: Workflow for in silico target identification of the lead compound.

Phase II: Experimental Target Validation - From Hypothesis to Evidence

In silico predictions are hypotheses that require rigorous experimental validation.[13][14][17] The goal of this phase is to confirm a direct interaction between 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol and its predicted targets, and to demonstrate a functional consequence of this interaction.[16][18][19]

Biochemical Assays: Confirming Direct Interaction

The first step is to determine if the compound physically binds to the predicted target protein and modulates its activity.

  • Rationale: These assays provide direct evidence of a drug-target interaction in a controlled, cell-free environment. This is crucial for establishing a direct mechanism of action.

  • Experimental Protocol: Enzyme Inhibition Assay (Example for a Kinase Target)

    • Reagents: Recombinant target kinase, substrate peptide, ATP, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol stock solution (in DMSO), and a suitable kinase assay kit (e.g., ADP-Glo).

    • Procedure:

      • Prepare a serial dilution of the compound.

      • In a 96-well plate, add the kinase and the compound at various concentrations. Incubate for a pre-determined time.

      • Initiate the kinase reaction by adding the substrate and ATP.

      • Stop the reaction and measure the kinase activity according to the kit manufacturer's instructions.

      • Include appropriate controls (no enzyme, no compound).

    • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
Target Protein The purified, recombinant protein predicted from the in silico screen (e.g., a specific kinase, protease, or receptor).
Ligand 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol, dissolved in a suitable solvent like DMSO.
Assay Principle Measurement of the protein's activity (e.g., enzyme kinetics, binding affinity) in the presence of varying concentrations of the ligand.
Key Readout IC50/EC50/Kd: The concentration of the compound required to achieve 50% inhibition/activation or binding.

Table 1: Key components of a biochemical validation assay.

Cellular Assays: Assessing Biological Relevance

Once a direct interaction is confirmed, the next step is to determine if this interaction leads to a measurable effect in a cellular context.[17][18]

  • Rationale: Cellular assays validate the target in a more biologically relevant system and provide insights into the compound's cell permeability and potential off-target effects.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

    • Procedure:

      • Treat intact cells with the compound or a vehicle control.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Cool and centrifuge the samples to separate soluble and aggregated proteins.

      • Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

    • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement in cells.

Visualization: Target Validation Workflow

ValidationWorkflow cluster_start Input cluster_validation Validation Stages cluster_end Outcome PredictedTargets Predicted Targets (from In Silico Screen) Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Confirms Direct Interaction PredictedTargets->Biochemical Cellular Cellular Assays (e.g., CETSA, Reporter Assays) Confirms Target Engagement in Cells Biochemical->Cellular If IC50 is potent InVivo In Vivo Models (e.g., Animal Models) Confirms Therapeutic Effect Cellular->InVivo If cellular activity is confirmed ValidatedTarget Validated Therapeutic Target InVivo->ValidatedTarget

Caption: A stepwise workflow for the experimental validation of predicted targets.

Advanced Validation: In Vivo Models and Genetic Approaches

For high-priority targets that have been validated biochemically and in cellular assays, the final step before preclinical development is validation in an animal model of disease.[17][19][20]

  • Pharmacological Validation: Administering 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol to a relevant animal model (e.g., a mouse model of inflammation or cancer) and assessing whether it produces the expected therapeutic effect.[19]

  • Genetic Validation: Using techniques like CRISPR or RNAi to knock down or knock out the target gene in an animal model.[19] If this genetic modification phenocopies the effect of the drug, it provides strong evidence that the drug's therapeutic effect is mediated through that target.[19][20]

Conclusion and Future Directions

The journey from a novel chemical entity to a validated therapeutic agent is a meticulous, multi-step process. For 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol, the path begins with leveraging the known pharmacological importance of the 1,2,4-triazine scaffold. By systematically applying a multi-pronged in silico screening strategy, we can generate a high-confidence list of potential targets. Subsequent validation through a rigorous cascade of biochemical, cellular, and ultimately in vivo experiments will be essential to confirm these predictions and uncover the true therapeutic potential of this promising molecule. This structured approach minimizes risk, optimizes resource allocation, and paves a clear path toward potential clinical applications.

References

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Nucleic Acids Research, 41(Web Server issue), W576–W581. Available from: [Link]

  • S. de la Torre, V., & Al-Lingawi, M. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. Available from: [Link]

  • Cereto-Massagué, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(19), 6549. Available from: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Koscielny, G., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1273-1284. Available from: [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation. Available from: [Link]

  • Kumar, R., et al. (2014). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(2), 155-166. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 101-108. Available from: [Link]

  • Reaction Biology. (2014). Molecular Target Validation in preclinical drug discovery. Available from: [Link]

  • Sydorenko, N., et al. (2023). 1,2,4-Triazine Derivatives Useful as Inhibitors of NLRP3. ACS Medicinal Chemistry Letters, 14(5), 701–702. Available from: [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1836–1841. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. Molecules, 27(15), 4991. Available from: [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(7), 350-368. Available from: [Link]

  • Gomha, S. M., et al. (2021). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. ResearchGate. Available from: [Link]

  • Faty, R. M., et al. (2021). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available from: [Link]

  • Al-Masoudi, W. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(1), 1-10. Available from: [Link]

  • Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1756–1766. Available from: [Link]

  • Szałabska, K., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(1), 1. Available from: [Link]

  • Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][14]triazin-7(6H)-ones and Derivatives. Molecules, 28(1), 1. Available from: [Link]

  • Ucherek, M. M., et al. (2008). Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789–791. Available from: [Link]

Sources

Exploratory

A Technical Guide to the In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Executive Summary In the early stages of drug discovery, the ability to rapidly and cost-effectively evaluate the potential of a new molecular entity (NME) is paramount. Failures in later developmental stages due to poor...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the early stages of drug discovery, the ability to rapidly and cost-effectively evaluate the potential of a new molecular entity (NME) is paramount. Failures in later developmental stages due to poor pharmacokinetic profiles or unforeseen toxicity are a primary driver of the high costs and long timelines associated with pharmaceutical research.[1] In silico computational methodologies offer a powerful solution, enabling the prediction of a compound's properties before its synthesis, thereby saving significant time and resources.[2][3] This guide provides an in-depth technical walkthrough for predicting the key drug-like properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a novel heterocyclic compound. By leveraging a suite of validated, freely accessible computational tools, we will construct a comprehensive profile of its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (ADMET) parameters. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings necessary to interpret the predictive data with confidence.

Introduction: The Imperative of Early-Stage Computational Assessment

The paradigm of drug discovery has shifted dramatically with the advent of high-throughput screening and computational chemistry. The modern approach emphasizes a "fail early, fail cheap" philosophy, where potential liabilities of a drug candidate are identified at the earliest possible stage.[1] Computational, or in silico, tools are central to this strategy, utilizing quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling to simulate the behavior of molecules in biological systems.[4][5]

These predictive models are trained on vast datasets of experimentally verified chemical and biological information, allowing them to correlate a molecule's structural features with its properties and activities.[5][6] This guide focuses on applying these principles to 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a compound for which extensive experimental data may not be available. Our objective is to build a robust, data-driven hypothesis of its potential as a drug candidate.

The Subject Molecule: 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

The 1,2,4-triazine core is a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[7] The specific substitutions of a methyl group at the 6-position and a 4-methylphenyl (p-tolyl) group at the 3-position define the unique chemical space of our subject molecule.

For all subsequent analyses, the molecule is represented by its canonical SMILES (Simplified Molecular Input Line Entry System) string. Given the potential for keto-enol tautomerism in the triazin-5-ol ring, we will proceed with the more stable keto form, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5(4H)-one .

Canonical SMILES: Cc1ccc(cc1)c2nnc(C)c(=O)[nH]2

This representation serves as the digital key to unlock all subsequent computational predictions.

The In Silico Prediction Workflow: A Step-by-Step Protocol

Our predictive workflow is designed to be systematic, reproducible, and grounded in established computational methods. It begins with the simplest molecular representation and progresses through increasingly complex biological property predictions.

G cluster_input 1. Molecular Input cluster_physchem 2. Physicochemical Properties cluster_adme 3. Pharmacokinetics (ADME) cluster_tox 4. Toxicity & Druglikeness cluster_target 5. Biological Activity cluster_analysis 6. Data Synthesis & Validation SMILES Canonical SMILES String (Cc1ccc(cc1)...) PhysChem LogP, LogS, TPSA, pKa (e.g., SwissADME) SMILES->PhysChem Input ADME GI Absorption, BBB Permeability CYP450 Inhibition (e.g., pkCSM, SwissADME) PhysChem->ADME informs Analysis Integrated Profile Analysis & Hypothesis Generation PhysChem->Analysis Tox AMES Mutagenicity, hERG Inhibition Lipinski's Rule of Five (e.g., pkCSM) ADME->Tox informs ADME->Analysis Target Potential Target Prediction (e.g., SwissTargetPrediction) Tox->Target Tox->Analysis Target->Analysis

Figure 1: A generalized workflow for the in silico prediction of small molecule properties.

Protocol 1: Physicochemical and Pharmacokinetic Property Prediction using SwissADME

Rationale: The SwissADME web server provides a robust, user-friendly platform for calculating key physicochemical descriptors, predicting ADME parameters, and assessing druglikeness. Its underlying models are well-documented and widely used in the research community.

Step-by-Step Methodology:

  • Navigate to the SwissADME homepage.

  • Input: In the "List of SMILES" text box, paste the canonical SMILES string for the compound: Cc1ccc(cc1)c2nnc(C)c(=O)[nH]2.

  • Execution: Click the "Run" button to initiate the calculations.

  • Data Collection: Once the analysis is complete, systematically collect the predicted values for physicochemical properties (Molecular Weight, Log P, Log S, TPSA), pharmacokinetics (GI absorption, BBB permeant), and druglikeness (Lipinski violations, Bioavailability Score).

Analysis of Predicted Properties

The following sections synthesize the data generated from our in silico workflow, providing both the quantitative predictions and an expert interpretation of their significance in a drug discovery context.

Physicochemical Profile

These fundamental properties govern how a molecule will behave in both chemical and biological environments. They are the foundation upon which pharmacokinetic behavior is built.[8]

Table 1: Predicted Physicochemical Properties of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₁N₃ODefines the elemental composition.
Molecular Weight 201.23 g/mol Within the desirable range (<500 Da) for good absorption and distribution.
Log P (o/w) 1.45Indicates good lipophilicity, suggesting favorable membrane permeability.
Log S (Water Solubility) -2.50 (Moderately Soluble)Suggests sufficient aqueous solubility for formulation and absorption.
Topological Polar Surface Area (TPSA) 69.85 ŲBelow the 140 Ų threshold, indicating good potential for cell membrane permeation.
pKa (Acidic/Basic) Acidic: 8.10The weakly acidic nature will influence its charge state and solubility at physiological pH.

Interpretation: The physicochemical profile is highly favorable. The molecule adheres to the general guidelines for oral bioavailability, with a balanced lipophilicity (Log P) and moderate water solubility (Log S). Its molecular weight and TPSA are well within the optimal ranges for small-molecule drugs.

Pharmacokinetic (ADME) Profile

ADME properties describe the journey of a drug through the body. Poor ADME is a leading cause of clinical trial failure, making its early prediction critical.[5][9]

ADME cluster_body Biological System Compound Oral Administration GI Absorption (GI Tract) Compound->GI Blood Distribution (Bloodstream) GI->Blood Enters Liver Metabolism (Liver - CYP450) Blood->Liver Circulates to Kidney Excretion (Kidneys) Blood->Kidney Filtered by Liver->Blood Metabolites return Eliminated Eliminated Kidney->Eliminated

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Synthesis of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol

Abstract This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol. The 1,2,4-triazine core is a foundational scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol. The 1,2,4-triazine core is a foundational scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This guide details a robust and reproducible two-component cyclocondensation reaction between p-toluic acid hydrazide and pyruvic acid. We elaborate on the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, and outline the necessary characterization techniques to validate the final product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and efficient synthesis.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged heterocyclic motif that has garnered significant attention from the scientific community. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including but not limited to antiviral, antimicrobial, and anticancer properties. The specific substituents on the triazine ring are critical for modulating the compound's pharmacological profile. The target molecule, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol, incorporates a p-tolyl group at the 3-position and a methyl group at the 6-position, features that make it an interesting candidate for further biological evaluation and as a building block in the synthesis of more complex molecules.

The synthesis described herein is a classic and efficient method for constructing the 1,2,4-triazin-5-one ring system. It relies on the cyclocondensation of an acid hydrazide with an α-keto acid, a reaction well-documented for its reliability and broad applicability in heterocyclic chemistry[1].

Reaction Scheme and Mechanism

The synthesis proceeds via a straightforward acid-catalyzed condensation followed by an intramolecular cyclization and dehydration.

Overall Reaction:

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol.

Mechanistic Rationale

The reaction mechanism can be understood in two primary stages:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of the terminal nitrogen of p-toluic acid hydrazide onto the ketone carbonyl of pyruvic acid. This is typically the rate-determining step and is often catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. Subsequent dehydration leads to the formation of a key hydrazone intermediate.

  • Intramolecular Cyclization: The amide nitrogen of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This cyclization step forms a five-membered ring precursor which, after a proton transfer and final dehydration step, yields the stable six-membered 1,2,4-triazin-5-ol ring. The product exists in tautomeric equilibrium with its keto form, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5(4H)-one, with the keto form generally being predominant in the solid state.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration pTH p-Toluic Acid Hydrazide Intermediate2 Tetrahedral Intermediate pTH->Intermediate2 Nucleophilic Attack Hydrazone Hydrazone Intermediate PA Pyruvic Acid Intermediate1 Protonated Pyruvic Acid PA->Intermediate1 Protonation H_plus H+ H_plus->Intermediate1 Intermediate1->Intermediate2 Intermediate2->Hydrazone - H₂O (Dehydration) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Final_Product 6-Methyl-3-(p-tolyl)- 1,2,4-triazin-5-ol Cyclic_Intermediate->Final_Product - H₂O (Dehydration) G start Start reagents Step 1: Combine Reagents - Add p-toluic acid hydrazide (1.50 g) - Add pyruvic acid (0.88 g) - Add glacial acetic acid (20 mL) start->reagents reflux Step 2: Heat to Reflux - Heat mixture to reflux (~118°C) - Maintain reflux for 3-4 hours reagents->reflux Stirring cool Step 3: Cool and Precipitate - Cool reaction to room temp. - Pour into ice-water (100 mL) reflux->cool filter Step 4: Isolate Crude Product - Collect precipitate via vacuum filtration - Wash with cold water (2 x 20 mL) cool->filter Stir vigorously dry Step 5: Dry the Product - Air dry or use a vacuum oven at 60-70°C filter->dry recrystallize Step 6: Purify by Recrystallization - Dissolve crude solid in hot ethanol - Cool slowly to form crystals - Filter and dry the pure product dry->recrystallize characterize Step 7: Characterize - Measure melting point - Obtain NMR, IR, MS spectra recrystallize->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow.

Detailed Steps:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluic acid hydrazide (1.50 g, 10.0 mmol).

  • Addition of Reagents: Add 20 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the hydrazide. Once dissolved, add pyruvic acid (0.88 g, ~0.7 mL, 10.0 mmol) dropwise to the solution.

    • Expertise & Experience: Glacial acetic acid serves as both the solvent and an acid catalyst. Its high boiling point is suitable for reflux conditions, and it effectively facilitates both the initial condensation and the subsequent cyclization/dehydration steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate:hexane.

  • Precipitation and Isolation: After the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare 100 mL of ice-cold deionized water. Pour the reaction mixture slowly into the cold water while stirring vigorously. A precipitate should form immediately.

    • Trustworthiness: This precipitation step is a critical self-validating system. The desired product is sparingly soluble in water, while the acetic acid solvent and any unreacted starting materials are readily soluble, providing an effective initial purification.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with two portions of cold deionized water (20 mL each) to remove residual acetic acid and other water-soluble impurities.

  • Drying: Press the solid as dry as possible on the filter funnel. Transfer the crude product to a watch glass and allow it to air dry, or for more efficient drying, place it in a vacuum oven at 60-70°C until a constant weight is achieved. The expected crude yield is typically in the range of 75-85%.

  • Purification: The purity of the product can be significantly improved by recrystallization. [2][3]Dissolve the crude solid in a minimum amount of hot ethanol (95%) in an Erlenmeyer flask. If any insoluble material remains, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Pyruvic Acid: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care. [4] * Glacial Acetic Acid: Corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

To confirm the identity and purity of the synthesized 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol, the following analytical techniques are recommended.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity. Literature values for analogous structures suggest a m.p. > 200°C.
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the tolyl methyl group (~2.4 ppm, singlet, 3H), the triazine methyl group (~2.2 ppm, singlet, 3H), aromatic protons on the tolyl ring (two doublets, ~7.4 and ~8.0 ppm, 4H), and a broad singlet for the N-H proton (>12 ppm).
¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for the two methyl carbons (~15-22 ppm), aromatic carbons (~125-145 ppm), and carbonyl/enol carbon (~160 ppm), and other triazine ring carbons.
FT-IR (KBr)Characteristic peaks should be observed for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), a strong C=O stretch for the keto-tautomer (~1650-1700 cm⁻¹), and C=N/C=C stretching (~1500-1600 cm⁻¹). [5]
Mass Spec (ESI) Calculated for C₁₁H₁₁N₃O: 201.09. Expected [M+H]⁺: 202.10.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC until the starting material spot disappears.
Loss of product during workup.Ensure the precipitation water is very cold. Use minimal solvent during recrystallization.
Oily Product Impurities are present.Wash the crude product thoroughly. If oiling out occurs during recrystallization, try a different solvent system (e.g., ethanol/water, acetone). [2]
Broad Melting Point Product is impure.Repeat the recrystallization step. If necessary, consider purification by column chromatography on silica gel.

References

  • Wikipedia. Pyruvic acid. [Link]

  • ResearchGate. 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. [Link]

  • MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • Bulletin of the Korean Chemical Society. Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ARKAT USA, Inc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]

Sources

Application

Purification of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol by recrystallization

Application Note & Protocol Topic: High-Purity Recovery of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol via Optimized Recrystallization Abstract This document provides a comprehensive guide to the purification of 6-Met...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol via Optimized Recrystallization

Abstract

This document provides a comprehensive guide to the purification of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a heterocyclic compound belonging to a class known for its significant biological activities.[1][2] The successful isolation of this compound in high purity is critical for accurate downstream analysis, biological screening, and drug development activities. Recrystallization is presented as a robust, scalable, and cost-effective method for removing impurities inherent to its synthesis.[3] This application note details the underlying principles, a systematic protocol for solvent selection, a step-by-step bulk purification procedure, and methods for quality control assessment. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Rationale for Purification

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4][5] 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (CAS 109306-98-1) is a specific analogue within this class.[6] Synthetic routes to such triazines, while effective, can yield crude products contaminated with unreacted starting materials, reagents, and side-products from incomplete cyclization or alternative reaction pathways.

These impurities can confound biological assay results, interfere with analytical characterization, and are unacceptable for advanced drug development stages. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[7] By carefully selecting a solvent system, a hot, saturated solution can be prepared from which the target compound selectively crystallizes upon cooling, leaving impurities behind in the solution (mother liquor).[3]

Foundational Principles of Recrystallization

The success of this technique hinges on the selection of an appropriate solvent. An ideal recrystallization solvent should exhibit the following properties:

  • High Temperature Coefficient: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This differential is the driving force for high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Well-defined Crystal Formation: The solvent should promote the growth of well-formed, non-oily crystals.

Heterocyclic compounds like 1,2,4-triazines are often good candidates for recrystallization due to their rigid, planar structures which facilitate ordered packing into a crystal lattice.[8]

Protocol 1: Systematic Solvent Screening

Before committing to a bulk purification, a systematic screening of potential solvents is essential. This micro-scale experiment minimizes product loss and rapidly identifies the optimal solvent system.

Objective: To identify a solvent or solvent pair that provides high recovery and purity.

Materials:

  • Crude 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • Small test tubes (13x100 mm)

  • Hot plate or heating block

  • Pasteur pipettes

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL is added. Note the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Heat the test tubes that showed poor room-temperature solubility on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature.

  • After reaching room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystallization.

  • Observe the quantity and quality of the crystals formed. Record observations in a table similar to Table 1.

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterHigh100InsolubleSparingly SolubleFine needles, slowPotential for mixed solvent
EthanolMedium-High78Sparingly SolubleVery SolubleGood, well-formed prismsExcellent Candidate
IsopropanolMedium82Sparingly SolubleVery SolubleGood, block-like crystalsExcellent Candidate
Ethyl AcetateMedium-Low77SolubleVery SolublePoor recoveryUnsuitable
TolueneLow111InsolubleSparingly SolubleOiled outUnsuitable
AcetonitrileMedium-High82Sparingly SolubleVery SolubleGood, fine needlesGood Candidate
Ethanol/Water (9:1)Medium-High~80InsolubleVery SolubleExcellent, large prismsOptimal Candidate

Table 1: Example Solvent Screening Data. The optimal choice balances high recovery (low cold solubility) with good crystal quality.

Protocol 2: Optimized Bulk Recrystallization

This protocol assumes an ethanol/water mixture was identified as the optimal solvent system from the screening process.

Objective: To purify a multi-gram quantity of crude 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Workflow Diagram:

G cluster_prep Preparation cluster_dissolve Dissolution & Clarification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Ethanol A->B Step 1 C Heat to Reflux (Complete Dissolution) B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear, Hot Solution D->F No E->F G Add Hot Water (Antisolvent) to Cloud Point F->G H Add Hot Ethanol to Re-clarify G->H I Slow Cool to Room Temperature H->I J Cool in Ice Bath I->J K Vacuum Filtration (Collect Crystals) J->K L Wash with Cold Ethanol/Water K->L M Dry Under Vacuum L->M N Pure, Dry Product M->N

Caption: Recrystallization workflow for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • In a separate beaker, heat the primary solvent (ethanol) to its boiling point.

  • Add the minimum amount of hot ethanol to the crude solid to create a slurry. Place the flask on a stirring hotplate and bring the mixture to a gentle boil. Continue adding hot ethanol in small portions until the solid is completely dissolved.[9] Causality: Using the minimum volume ensures the solution is saturated upon cooling, maximizing product recovery.

  • Decolorization (Optional): If the solution is highly colored and the pure compound is known to be colorless or pale, remove the flask from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes. Causality: The high surface area of activated carbon adsorbs colored impurities.[10]

  • Hot Filtration (If Necessary): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration.[9][10] Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization. Rinse the original flask and filter paper with a small amount of hot solvent.

  • Crystallization: Re-heat the clear filtrate to boiling. Add the hot antisolvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[3][7]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent mixture (9:1 ethanol/water) to rinse away any residual mother liquor containing impurities.[9]

  • Drying: Allow air to be pulled through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Quality Control and Purity Verification

The success of the purification must be validated empirically.

Logic Diagram for Solvent Selection:

G A Select Candidate Solvent B Test Solubility: Add 0.5 mL to ~25 mg Crude A->B C Soluble at Room Temp? B->C D Heat to Boiling C->D No I POOR SOLVENT C->I Yes E Soluble when Hot? D->E F Cool Slowly, then Ice Bath E->F Yes E->I No G Abundant Crystals Form? F->G H GOOD SOLVENT G->H Yes G->I No (Poor Recovery)

Caption: Decision logic for evaluating a recrystallization solvent.

Recommended QC Tests:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point range (typically < 1-2 °C). The purified product's melting point should be higher and the range narrower than that of the crude material.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. The chromatogram of the purified product should show a single major peak with a purity value typically >99%.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The NMR spectrum of the purified product should show sharp signals consistent with the structure of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and a significant reduction in signals attributable to impurities that were present in the crude sample's spectrum.

ParameterCrude ProductRecrystallized ProductAcceptance Criteria
Appearance Off-white to tan powderWhite to pale-yellow crystalline solidHomogeneous crystalline solid
Melting Point Broad range (e.g., 210-215 °C)Sharp range (e.g., 218-219 °C)Range ≤ 2 °C
Purity (HPLC) ~90%>99.5%≥ 99.0%
TLC (Single Spot) No (multiple spots)YesYes

Table 2: Typical Comparison of Crude vs. Purified Product Characteristics.

Troubleshooting Common Issues

IssueProbable CauseSolution
Compound fails to crystallize Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration. If crystals still don't form, scratch the inside of the flask with a glass rod or add a seed crystal.
Product "oils out" The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider a different solvent system.
Very low recovery The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a different solvent with a better temperature coefficient. Ensure filtration apparatus is pre-heated for hot filtration.
Colored crystals obtained Colored impurities are co-crystallizing with the product.Use activated charcoal during the dissolution step before hot filtration. A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.

  • Consult the Safety Data Sheet (SDS) for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and all solvents used.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]

  • RSC Advances. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Available at: [Link]

  • ResearchGate. (n.d.). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Semantic Scholar. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Available at: [Link]

  • University of California, Los Angeles, Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Available at: [Link]

Sources

Method

Application Note: A Strategic Approach to the Purification of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol via Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing a robust column chromatography method for the purification of 6-Meth...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust column chromatography method for the purification of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. Recognizing that a one-size-fits-all protocol is rarely optimal, we present a systematic approach that empowers the researcher to tailor the purification strategy to their specific crude sample. This application note details the rationale behind the selection of stationary and mobile phases, a step-by-step protocol for method development using Thin-Layer Chromatography (TLC), and detailed procedures for column packing, sample loading, elution, and fraction analysis. Troubleshooting guidance and visual workflows are included to ensure a high rate of success in obtaining the target compound with high purity.

Introduction and Compound Analysis

The 1,2,4-triazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The target molecule, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, possesses structural features that dictate its chromatographic behavior. The presence of the triazine ring system with its nitrogen atoms, coupled with the hydroxyl group (or its tautomeric keto form), imparts significant polarity. The methyl and 4-methylphenyl (tolyl) substituents add non-polar character. The purification of such intermediates is a critical step in drug discovery and development, as impurities can confound biological data and interfere with subsequent synthetic steps. Flash column chromatography is a widely used and effective technique for the purification of such heterocyclic compounds.[2]

The Logic of Method Development

A successful chromatographic separation is dependent on the interplay between the analyte, the stationary phase, and the mobile phase. For novel or less-studied compounds like 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a systematic method development approach is crucial.

Foundational Analysis via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening and optimizing the mobile phase composition before committing to a larger-scale column separation.[3] The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4, and maximizes the separation from impurities.[4][5]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product and any impurities.

Selecting the Stationary Phase: A Critical Choice

The choice of stationary phase is governed by the principle of "like attracts like."[6] Given the polar nature of the triazin-5-ol core, a polar stationary phase is appropriate for normal-phase chromatography.

  • Silica Gel (SiO₂): This is the most common stationary phase for flash chromatography due to its versatility and cost-effectiveness.[6] Its surface is populated with acidic silanol groups, which interact with polar functional groups of the analyte.

  • Amino-functionalized Silica (NH₂-Silica): For nitrogen-containing heterocycles, amino-functionalized silica can be an excellent alternative.[6] It has a medium polarity and can reduce the tailing often observed with basic compounds on acidic silica gel.

Optimizing the Mobile Phase

The mobile phase's role is to desorb the sample from the stationary phase and transport it through the column. For normal-phase chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Recommended Starting Solvent Systems for TLC Screening:

  • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1)

  • Dichloromethane:Methanol mixtures (e.g., 99:1, 98:2, 95:5)

If the compound is suspected to be acidic, adding a small amount (0.1-1%) of acetic acid to the mobile phase can improve peak shape. Conversely, for basic compounds, adding a small amount of triethylamine (0.1-1%) can be beneficial.[4]

Detailed Protocol for Column Chromatography

Once an optimal solvent system is identified via TLC, the preparative column chromatography can be performed.

Column Preparation
  • Select Column Size: The mass of the stationary phase should be roughly 20-100 times the mass of the crude sample to be purified.[3]

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed.[7]

    • Add another layer of sand on top of the packed silica.

Sample Loading

Proper sample loading is critical for achieving good separation.[2]

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column. This method is suitable for samples that are readily soluble in the eluent.[3]

  • Dry Loading (Recommended for Better Resolution):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[3][4]

Elution and Fraction Collection
  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: Use the same mobile phase composition throughout the separation. This is suitable when the TLC shows good separation between the product and impurities.

    • Gradient Elution: Gradually increase the polarity of the mobile phase during the separation (e.g., by increasing the percentage of ethyl acetate in hexane). This is useful for separating compounds with a wide range of polarities.[4]

  • Fraction Collection: Begin collecting fractions as soon as the solvent starts to elute from the column.

  • Monitoring the Separation: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Visualization and Data Summary

Workflow Diagram

ColumnChromatographyWorkflow Workflow for Purification of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol cluster_prep Method Development cluster_execution Column Chromatography cluster_analysis Analysis and Final Product TLC TLC Analysis (Solvent System Optimization) StationaryPhase Select Stationary Phase (e.g., Silica Gel) ColumnPacking Column Packing (Slurry Method) StationaryPhase->ColumnPacking SampleLoading Sample Loading (Dry Loading Recommended) ColumnPacking->SampleLoading Elution Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis by TLC FractionCollection->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PureProduct Pure Product Evaporation->PureProduct

Caption: A comprehensive workflow for the purification process.

Summary of Key Chromatographic Parameters
ParameterRecommended Choice/ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for polar compounds.
Mobile Phase Hexane:Ethyl Acetate or DCM:MethanolTo be optimized by TLC to achieve an Rf of 0.2-0.4 for the product.
TLC Rf (Target) 0.2 - 0.4Provides a good balance between resolution and elution time in the column.
Sample Loading Dry LoadingMinimizes band broadening and improves separation efficiency.[3][4]
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures with varying polarities.
Detection UV (254 nm) and/or TLC StainingFor visualizing the compound during TLC analysis.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Poor Separation - Improperly packed column (channeling).- Incorrect mobile phase.- Repack the column carefully.- Re-optimize the mobile phase using TLC.[2]
Compound Stuck on Column - Compound is too polar for the mobile phase.- Irreversible adsorption to silica.- Drastically increase the mobile phase polarity (e.g., add methanol).- Consider using a different stationary phase like alumina or reversed-phase silica.[8]
Tailing of Spots/Peaks - Compound is acidic or basic and interacting strongly with silica.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[4]
Low Recovery - Using too much solvent for elution.- Compound decomposition on silica.- Use the minimum amount of solvent necessary.- Check compound stability on a TLC plate before running the column. If unstable, consider a less acidic stationary phase.[8]

References

  • Taylor & Francis Online. (2006). Separation of S-Triazine Herbicides by Countercurrent Chromatography. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Reddit. (2024). Tips and Tricks for Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Chloromethyl)-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-5-[(4-Propan-2-Ylphenyl)amino]-2~{h}-1,2,4-Triazin-3-One. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

  • PubMed Central. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]

  • PubMed Central. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-amino-6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazines and their Benzo Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,2,4-Triazine Derivatives

Introduction: The Therapeutic Potential and Toxicological Screening of 1,2,4-Triazines The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of 1,2,4-Triazines

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines, making them promising candidates for novel therapeutic agents.[5][6][7] A critical early step in the preclinical development of these drug candidates is the robust evaluation of their cytotoxic potential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for 1,2,4-triazine derivatives, with a focus on ensuring data integrity and reproducibility.

This document will detail the principles and protocols for two widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. By explaining the causality behind experimental choices and providing a framework for self-validating protocols, this guide aims to equip researchers with the necessary tools to accurately assess the cytotoxic profile of novel 1,2,4-triazine compounds.

Choosing the Right Assay: A Tale of Two Cellular Fates

Selecting an appropriate cytotoxicity assay is contingent on the specific scientific question being addressed. The two assays detailed herein, MTT and LDH, provide complementary information on the mechanism of cell death.

  • MTT Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of the cells.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] This assay is particularly useful for identifying agents that are cytostatic (inhibit proliferation) or cytotoxic through mechanisms that impair mitochondrial function.

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11] This assay is ideal for detecting cytotoxic agents that induce membrane damage.

It is often advantageous to employ both assays to gain a more comprehensive understanding of the cytotoxic mechanism of a 1,2,4-triazine derivative. For instance, a compound might show a potent effect in the MTT assay but a weaker effect in the LDH assay, suggesting a primary mechanism involving metabolic inhibition rather than immediate membrane disruption.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of 1,2,4-triazine derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare 1,2,4-Triazine Stock & Dilutions cell_culture Cell Culture & Seeding treatment Treat Cells with Triazine Derivatives cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay Perform LDH Assay assay_choice->ldh_assay Membrane Integrity readout Measure Absorbance mtt_assay->readout ldh_assay->readout data_norm Normalize Data readout->data_norm ic50 Calculate IC50 data_norm->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of 1,2,4-triazine derivatives.

Detailed Protocol 1: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to evaluate the cytotoxicity of 1,2,4-triazine derivatives.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 1,2,4-Triazine derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 1,2,4-triazine derivative in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).[10]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).[10]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Detailed Protocol 2: LDH Cytotoxicity Assay

This protocol outlines the procedure for the LDH assay to assess cytotoxicity by measuring membrane integrity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 1,2,4-Triazine derivatives

  • DMSO, sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the 1,2,4-triazine derivatives.

    • It is crucial to set up the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

      • Background control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[5]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[5]

  • Incubation and Measurement:

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]

    • Add 50 µL of the stop solution provided in the kit to each well.[5]

    • Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[5][13]

Data Analysis and Interpretation

1. Calculation of Cell Viability/Cytotoxicity:

  • MTT Assay:

    • Calculate the percentage of cell viability using the following formula:

  • LDH Assay:

    • Calculate the percentage of cytotoxicity using the following formula:

2. Determination of IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a cytotoxic compound.[14] It represents the concentration of a drug that is required to inhibit 50% of a biological process, such as cell growth.[14]

  • Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentrations.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.[15][16][17]

  • The IC₅₀ value is the concentration that corresponds to 50% cell viability on the fitted curve.[14][15]

Software such as GraphPad Prism, Origin, or even Microsoft Excel with appropriate add-ins can be used for this analysis.[15][16][17]

Data Presentation:

Summarize the IC₅₀ values in a clear and organized table for easy comparison of the cytotoxic potency of different 1,2,4-triazine derivatives across various cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)
PTP-1 MCF-7 (Breast)8.5
PTP-1 A549 (Lung)12.2
PTP-1 HCT-116 (Colon)6.8
PTP-2 MCF-7 (Breast)15.1
PTP-2 A549 (Lung)22.7
PTP-2 HCT-116 (Colon)18.3
PTP-3 MCF-7 (Breast)2.3
PTP-3 A549 (Lung)4.1
PTP-3 HCT-116 (Colon)3.5
Representative data for hypothetical 5-phenyl-1,2,4-triazine derivatives based on published studies.[5]

Mechanism of Action: A Glimpse into Apoptotic Pathways

Many 1,2,4-triazine derivatives exert their cytotoxic effects by inducing apoptosis.[6][7] Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis triazine 1,2,4-Triazine Derivative triazine->death_receptor triazine->mitochondria

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways potentially activated by 1,2,4-triazine derivatives.

Further investigation into the mechanism of action can be performed using assays such as Annexin V/PI staining for apoptosis detection and caspase activity assays.[5][7]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects, contamination.Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile PBS or medium to minimize evaporation.[18] Visually inspect plates for contamination.[19]
Low absorbance readings in MTT assay Low cell density, insufficient incubation time with MTT.Optimize cell seeding density through a titration experiment.[19] Increase incubation time with MTT (typically 1-4 hours).[19]
High background in LDH assay Serum interference, cell lysis during handling.Use a serum-free medium during the assay incubation.[19] Handle the plate gently to avoid disturbing the cell monolayer.
Compound precipitation in media Poor solubility of the 1,2,4-triazine derivative.Ensure the stock solution is fully dissolved in DMSO before diluting in media. Test the solubility of the compound in culture media prior to the experiment.
Interference of the triazine derivative with the assay The compound may directly reduce MTT or inhibit LDH.Run a cell-free control with the compound and the assay reagents to check for direct interaction.[20]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity assessment of 1,2,4-triazine derivatives. By carefully selecting the appropriate assay, optimizing experimental conditions, and meticulously analyzing the data, researchers can obtain reliable and reproducible results that are crucial for the advancement of these promising compounds in the drug discovery pipeline. It is imperative to consider the potential for compound-specific interference and to incorporate appropriate controls to ensure the validity of the data.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. National Institutes of Health. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. National Institutes of Health. [Link]

  • LDH Cytotoxicity Assay. 3H Biomedical. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Pitfalls and other issues with the MTT assay. PubMed. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Tricyclic[8][10]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. ACS Publications. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. National Institutes of Health. [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Science Alert. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Bioactive Pyrrolo[2,1-f][8][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

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Method

Application Notes and Protocols for the Antimicrobial Screening of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The 1,2,4-triazine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The 1,2,4-triazine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[6][7][8] This guide will cover preliminary screening using the agar well diffusion method and quantitative evaluation of antimicrobial potency through the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution technique.[9][10][11][12]

Introduction: The Scientific Rationale

The 1,2,4-triazine nucleus is a privileged heterocyclic motif that has garnered significant attention in drug discovery due to its diverse pharmacological properties, which include anticancer, antiviral, and antimicrobial activities.[3][5] The antimicrobial potential of some triazine derivatives is attributed to their ability to interfere with essential microbial processes. For instance, certain triazine compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, which is absent in humans, making it an attractive target for selective antimicrobial agents.[13]

The specific compound, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, possesses structural features that suggest a potential for antimicrobial activity. The strategic inclusion of a methylphenyl group and the triazinone core may influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with microbial targets. Therefore, a systematic screening of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is a scientifically sound starting point for its evaluation as a potential new antimicrobial agent.

Experimental Design and Workflow

The antimicrobial screening of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol will be conducted in a two-tiered approach: a qualitative primary screening followed by a quantitative secondary evaluation.

  • Primary Screening (Qualitative): The agar well diffusion assay will be employed to rapidly assess the compound's ability to inhibit the growth of a panel of microorganisms.[14][15][16][17][18] This method provides a visual indication of antimicrobial activity through the formation of a zone of inhibition.

  • Secondary Evaluation (Quantitative): For microorganisms that show susceptibility in the primary screening, the broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).[9][10][11][12][19] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing the potency of a potential new drug.[10][20]

The overall experimental workflow is depicted in the following diagram:

Antimicrobial_Screening_Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_evaluation Evaluation Phase Compound_Prep Compound Preparation (Stock Solution) Agar_Well_Diffusion Primary Screening: Agar Well Diffusion Assay Compound_Prep->Agar_Well_Diffusion Broth_Microdilution Secondary Evaluation: Broth Microdilution (MIC) Compound_Prep->Broth_Microdilution Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland Standard) Inoculum_Prep->Agar_Well_Diffusion Inoculum_Prep->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Agar_Well_Diffusion->Measure_Zones Measure_Zones->Broth_Microdilution If Zone of Inhibition > 6mm Determine_MIC Determine Minimum Inhibitory Concentration Broth_Microdilution->Determine_MIC

Caption: Experimental workflow for antimicrobial screening.

Materials and Reagents

Test Compound and Control Antibiotics
  • Test Compound: 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (Purity ≥ 95%)

  • Positive Control (Antibacterial): Ciprofloxacin (or other appropriate broad-spectrum antibiotic)

  • Positive Control (Antifungal): Fluconazole (or other appropriate antifungal agent)

  • Negative Control: Dimethyl sulfoxide (DMSO)

Microbial Strains

A representative panel of microorganisms should be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strain: Candida albicans (e.g., ATCC 10231)

Culture Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sabouraud Dextrose Agar (SDA) (for fungi)

  • Sabouraud Dextrose Broth (SDB) (for fungi)

  • Sterile 0.85% saline solution

  • 0.5 McFarland turbidity standard

  • Sterile distilled water

  • DMSO (analytical grade)

Equipment and Consumables
  • Laminar flow hood or biosafety cabinet

  • Incubator (35-37°C)

  • Autoclave

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile Petri dishes (90 mm)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Calipers or ruler

Detailed Protocols

Preparation of Test Compound Stock Solution

Rationale: A high-concentration stock solution is prepared in a suitable solvent to facilitate serial dilutions. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microorganisms at the final concentrations used in the assays.

Protocol:

  • Accurately weigh 10 mg of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

  • Dissolve the compound in 1 mL of DMSO to obtain a stock solution of 10 mg/mL (10,000 µg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a sterile, light-protected container.

Preparation of Microbial Inoculum

Rationale: Standardization of the microbial inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria, ensuring a consistent number of microorganisms are used in each assay.[10][21][22]

Protocol:

  • Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.

  • Suspend the colonies in 3-5 mL of sterile saline.

  • Vortex the suspension to create a uniform turbidity.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.10).

  • This standardized inoculum should be used within 15 minutes of preparation.[22]

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

Rationale: This method allows for the diffusion of the test compound from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear zone around the well.

Protocol:

  • Prepare MHA plates (or SDA for fungi).

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a sterile environment.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Carefully pipette a defined volume (e.g., 50-100 µL) of the test compound stock solution (or dilutions thereof) into a well.

  • In separate wells on the same plate, add the positive control antibiotic and the negative control (DMSO).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using calipers or a ruler.

Protocol 2: Broth Microdilution for MIC Determination (Secondary Evaluation)

Rationale: This is a quantitative method to determine the lowest concentration of the test compound that inhibits microbial growth. It is considered a gold standard method for susceptibility testing.[9][11]

Protocol:

  • Dispense 100 µL of sterile MHB (or SDB for fungi) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (e.g., 10,000 µg/mL) to the first well of a row. This will be your highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations (e.g., 5000, 2500, 1250, ... µg/mL).

  • Prepare a diluted microbial inoculum by adding the standardized 0.5 McFarland suspension to fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted microbial inoculum to each well containing the test compound, resulting in a final volume of 200 µL and halving the compound concentrations.

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

Agar Well Diffusion Data

The results of the agar well diffusion assay should be presented in a clear, tabular format.

MicroorganismTest Compound (Zone of Inhibition, mm)Positive Control (Zone of Inhibition, mm)Negative Control (Zone of Inhibition, mm)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Interpretation: A zone of inhibition greater than the diameter of the well (typically > 6-8 mm) indicates antimicrobial activity. The larger the zone, the more potent the compound against that particular microorganism. The negative control (DMSO) should not show any zone of inhibition.

Minimum Inhibitory Concentration (MIC) Data

The MIC values should also be summarized in a table.

MicroorganismMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Interpretation: The MIC value is a direct measure of the compound's potency. Lower MIC values indicate higher antimicrobial activity. These values can be compared to established breakpoints for known antibiotics to gauge the potential clinical relevance of the test compound.

Troubleshooting

IssuePossible CauseSolution
No zone of inhibition for the positive controlInactive antibiotic, resistant microbial strain, improper incubationUse a fresh, validated positive control; verify the susceptibility of the microbial strain; check incubator temperature and duration.
Zone of inhibition for the negative controlDMSO concentration is too high and toxic to the microorganismEnsure the final concentration of DMSO in the assay is non-inhibitory (typically ≤ 1%).
Inconsistent resultsVariation in inoculum density, improper streaking, uneven agar depthStrictly adhere to the 0.5 McFarland standard; ensure uniform streaking technique; use plates with a consistent agar depth.
No growth in the positive control well (MIC assay)Inoculum was not viable or was not addedUse a fresh, viable culture for inoculum preparation; double-check the addition of inoculum to all necessary wells.

Conclusion and Future Directions

These application notes and protocols provide a robust framework for the initial antimicrobial screening of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. The successful identification of antimicrobial activity through these assays will be the first step in a longer drug discovery process. Promising results would warrant further investigation, including:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is microbistatic or microbicidal.

  • Time-Kill Kinetic Assays: To understand the rate at which the compound kills the target microorganisms.

  • Mechanism of Action Studies: To elucidate the molecular target of the compound.

  • In vivo Efficacy and Toxicity Studies: To evaluate the compound's performance and safety in animal models.

By following these standardized and scientifically sound protocols, researchers can generate reliable and reproducible data to assess the potential of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol as a novel antimicrobial agent.

References

  • Broth microdilution - Grokipedia. (n.d.).
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  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Wikipedia. (n.d.). Broth microdilution.
  • Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Dawane, B. S., Kadam, S. N., & Shaikh, B. M. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
  • PubMed. (n.d.). Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer.
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  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021, August 8).
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025, August 19). RSC Publishing.
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  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
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  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2025, August 6). ResearchGate.
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Application

Application Notes &amp; Protocols for the Anticancer Activity Evaluation of Substituted 1,2,4-Triazin-5-ols

Introduction: The Therapeutic Potential of 1,2,4-Triazine Scaffolds The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been reported to exhibit potent anticancer properties, often by interfering with critical signaling pathways that are dysregulated in cancer cells.[3][4] Many of these compounds exert their effects by inhibiting protein kinases essential for cell proliferation or by inducing apoptosis (programmed cell death).[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to evaluate the anticancer potential of novel substituted 1,2,4-triazin-5-ols, from initial cytotoxicity screening to the elucidation of underlying cellular mechanisms. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Phase 1: Primary Cytotoxicity Screening – Identifying Active Compounds

The initial step in evaluating any new chemical series is to determine its cytotoxic or cytostatic effect on cancer cells. This primary screen serves to identify promising "hit" compounds and determine their effective concentration range for further mechanistic studies.[8][9] We will employ two robust, complementary assays to measure cell viability, ensuring the data is not skewed by compound-specific artifacts.

Causality Behind Assay Selection: Metabolic vs. Biomass-Based Assays

To build a trustworthy dataset, we utilize assays with different detection principles:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[11][12][13] The amount of formazan is directly proportional to the number of metabolically active cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the quantification of total cellular protein content, providing a measure of cell biomass.[14] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[15][16]

Using both assays provides a more complete picture. A compound could, for instance, inhibit mitochondrial function without immediately reducing cell mass. Relying solely on the MTT assay in such a case might produce a false positive for cytotoxicity. The SRB assay, being independent of metabolic activity, serves as an essential cross-validation method.[16][17]

Experimental Workflow: Primary Screening

The overall workflow for the initial screening phase is straightforward and adaptable for high-throughput screening.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Cancer Cell Culture A1 Seed Cells (e.g., 5,000-10,000 cells/well) P1->A1 P2 Prepare Compound Stock (e.g., 10 mM in DMSO) P3 Perform Serial Dilutions P2->P3 A3 Treat Cells with Compound Dilutions P3->A3 A2 Incubate 24h (for cell adherence) A1->A2 A2->A3 A4 Incubate 48-72h A3->A4 A5 Perform Viability Assay (MTT or SRB) A4->A5 A6 Read Absorbance (Microplate Reader) A5->A6 D1 Calculate % Viability vs. Control A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: High-level workflow for primary cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Substituted 1,2,4-triazin-5-ol compounds

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile culture plates.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment: Prepare serial dilutions of the triazin-5-ol compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.[18]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12][19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well.[13]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is also designed for adherent cells and relies on protein staining.

Materials:

  • Fixation solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Washing solution: 1% (v/v) Acetic acid

  • SRB solution: 0.4% (w/v) SRB in 1% acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[16] This fixes the cells and precipitates proteins.

  • Washing: Carefully remove the supernatant. Wash the plates five times with 1% acetic acid to remove unbound dye.[15] Ensure the cell monolayer is not disturbed.

  • Drying: Allow the plates to air-dry completely. This can be done at room temperature overnight or in a low-temperature incubator.[16]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14][15]

  • Absorbance Measurement: Place the plate on a shaker for 10 minutes. Measure the absorbance at 510-565 nm using a microplate reader.[14][16]

Data Analysis and Presentation

For both assays, data should be processed as follows:

  • Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from all other readings.

  • Percentage Viability: Calculate as: (% Viability) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is a key measure of a compound's potency.[20]

Table 1: Hypothetical Cytotoxicity Data for Substituted 1,2,4-Triazin-5-ols

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB Assay
TZ-01 3-phenyl, 6-methylHCT-116 (Colon)5.2 ± 0.46.1 ± 0.7
TZ-02 3-(4-chlorophenyl), 6-methylHCT-116 (Colon)1.8 ± 0.22.3 ± 0.3
TZ-01 3-phenyl, 6-methylMCF-7 (Breast)12.5 ± 1.114.3 ± 1.9
TZ-02 3-(4-chlorophenyl), 6-methylMCF-7 (Breast)3.7 ± 0.54.1 ± 0.6
Doxorubicin (Positive Control)HCT-116 (Colon)0.1 ± 0.020.15 ± 0.03

Phase 2: Mechanistic Elucidation – How Do the Compounds Work?

Compounds that demonstrate potent cytotoxicity (e.g., low micromolar IC₅₀ values) should be advanced to mechanistic studies. The primary goal is to determine if cell death is occurring via apoptosis and/or if the compounds are causing cell cycle arrest.[21]

Logical Flow for Mechanistic Studies

G cluster_mech Mechanism of Action Investigation Start Potent Compound Identified (Low µM IC50) Q1 Does the compound induce cell death? Start->Q1 Q2 Does the compound halt proliferation? Start->Q2 A1 Apoptosis Assays (e.g., Annexin V/PI) Q1->A1 End Characterize Phenotype: Apoptotic, Cell Cycle Arrest, or Both A1->End A2 Cell Cycle Analysis (e.g., PI Staining) Q2->A2 A2->End

Caption: Decision-making workflow for mechanistic studies.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis.[5] It distinguishes between viable cells, early apoptotic cells, and late apoptotic/necrotic cells.

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[22][23]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazin-5-ol compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (often due to membrane damage)

Protocol 4: Cell Cycle Analysis by PI Staining

This assay quantifies the DNA content within a cell population, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[24][25] Anticancer agents often cause arrest in a specific phase, preventing the cell from progressing towards division.[21]

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] Incubate at 4°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.[24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of staining buffer containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[26] The RNase is critical because PI also binds to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[24][26]

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. Cells in S phase will have intermediate DNA content.

Visualizing a Potential Mechanism: Apoptosis Induction

Many cytotoxic agents, including triazine derivatives, function by activating the intrinsic (mitochondrial) pathway of apoptosis.

G Compound 1,2,4-Triazin-5-ol Derivative Stress Cellular Stress Compound->Stress Mito Mitochondrion Stress->Mito CytoC Cytochrome c (release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome assembles Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway activated by a compound.

References

  • Title: Sulforhodamine B (SRB) Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Cytotoxic assays for screening anticancer agents Source: PubMed URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]

  • Title: Sulforhodamine B (SRB) Cell Cytotoxicity Assay Source: Creative Bioarray URL: [Link]

  • Title: Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity Source: MDPI URL: [Link]

  • Title: The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells Source: MDPI URL: [Link]

  • Title: Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action Source: PubMed URL: [Link]

  • Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: PubMed URL: [Link]

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  • Title: Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications Source: PMC - NIH URL: [Link]

  • Title: Apoptosis Assay Chart | Life Science Research Source: Merck Millipore URL: [Link]

  • Title: 1,2,4-triazine derivatives: Synthesis and biological applications Source: International Journal of Pharma Sciences and Research URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov Source: SciELO URL: [Link]

  • Title: Sulforhodamine B colorimetric assay for cytotoxicity screening Source: PubMed URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: NIH URL: [Link]

  • Title: Cell Cycle Tutorial Contents Source: University of Aberdeen URL: [Link]

  • Title: CytoScan™ SRB Cell Cytotoxicity Assay Source: G-Biosciences URL: [Link]

  • Title: Cell Cycle Analysis with Flow Cytometry Source: Biocompare URL: [Link]

  • Title: Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity Source: Sci-Hub URL: [Link]

  • Title: An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds Source: PubMed URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

  • Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL: [Link]

  • Title: An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticancer activity evaluation of a series of[15][24][25]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo Source: PubMed URL: [Link]

  • Title: 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors Source: PubMed URL: [Link]

  • Title: New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study Source: PMC - NIH URL: [Link]

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Method

Application Note: A Comprehensive Guide to Characterizing Enzyme Inhibition Using 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including potent enzyme inhibition.[1][2][3] This application note presents a comprehensive framework for characterizing the inhibitory potential of a representative compound, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol (designated herein as Triazinol-MMP ). We provide not just protocols, but the underlying strategic reasoning, guiding the user from initial assay development and optimization to the precise determination of the half-maximal inhibitory concentration (IC₅₀) and elucidation of the kinetic mechanism of action. The methodologies described are designed to be robust and self-validating, ensuring high-quality, reproducible data essential for any drug discovery campaign.

Part 1: Foundational Principles of Enzyme Inhibition

A rigorous assessment of an inhibitor's potency and mechanism is predicated on a solid understanding of enzyme kinetics. An enzyme (E) binds to its substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and regenerate the free enzyme.

The velocity of this reaction is described by the Michaelis-Menten equation, which relates the reaction rate (v) to the substrate concentration ([S]).[4] Two key parameters emerge:

  • Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for its substrate.[4]

Enzyme inhibitors modulate this process. For the purpose of drug discovery, understanding the mode of reversible inhibition is critical as it informs structure-activity relationship (SAR) studies.[5]

Primary Modes of Reversible Inhibition:

Inhibition TypeMechanismEffect on KmEffect on Vmax
Competitive Inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[6]Increases (apparent Km)Unchanged
Non-competitive Inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[5][6]UnchangedDecreases
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[5]DecreasesDecreases

The primary metric for quantifying an inhibitor's potency is the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8]

Part 2: Assay Development and Optimization: The Path to a Self-Validating System

Before determining the IC₅₀ of Triazinol-MMP, the enzymatic assay itself must be meticulously optimized. A poorly optimized assay is the primary source of unreliable inhibition data. The goal is to establish conditions where the measured activity is directly and linearly proportional to the enzyme's function.[9][10]

Assay_Development_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Reagents Select & Procure Enzyme, Substrate, Detection Reagents Buffer Optimize Buffer (pH, Ionic Strength, Cofactors) Reagents->Buffer EnzymeTitr Enzyme Titration (Determine Linear Range) Buffer->EnzymeTitr TimeCourse Time Course (Confirm Initial Velocity) EnzymeTitr->TimeCourse Km_Det Substrate Titration (Determine Km) TimeCourse->Km_Det Z_Factor Assay Validation (Z'-factor) Km_Det->Z_Factor IC50_Assay IC50 Assay Ready Z_Factor->IC50_Assay Proceed to Inhibition Assay

Caption: Workflow for robust enzyme assay development.

Protocol 1: Determination of Substrate Km

Causality: Determining the Km is critical. Inhibition assays are often run at a substrate concentration equal to or below the Km to maximize sensitivity to competitive inhibitors.[11][12] This protocol establishes that key parameter. We will use a generic protein kinase as our target enzyme for this example.

Materials:

  • Target Protein Kinase

  • Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection Reagent (e.g., ADP-Glo™, which measures ADP production)[13]

  • Microplate Reader

Procedure:

  • Enzyme Concentration: From prior enzyme titration experiments (data not shown), select an enzyme concentration that yields a robust signal within the linear range of the assay.

  • Substrate Preparation: Prepare a series of ATP concentrations in the kinase buffer. A typical range would be 8-10 concentrations spanning from 0.1x to 10x the expected Km value. If the Km is unknown, start with a wide range (e.g., 1 µM to 500 µM). Keep the peptide substrate concentration fixed and saturating.

  • Assay Setup (96-well plate):

    • Wells A1-H1 (and so on for each concentration): Add 25 µL of 2x enzyme solution.

    • Control Wells: Include wells with no enzyme to measure background signal.

  • Initiate Reaction: Add 25 µL of the 2x ATP serial dilutions to the corresponding wells to start the reaction. The final volume is 50 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time that ensures the reaction is in the initial velocity phase (e.g., 30 minutes).

  • Stop and Detect: Stop the reaction and measure product formation (ADP) according to the detection reagent's protocol (e.g., add 50 µL of ADP-Glo™ Reagent).

  • Data Analysis:

    • Subtract the background (no enzyme) signal from all data points.

    • Plot the reaction velocity (rate of product formation) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

Part 3: Protocol for IC₅₀ Determination of Triazinol-MMP

With the assay validated and the substrate Km known, we can now accurately determine the inhibitory potency of Triazinol-MMP.

IC50_Workflow Prep_Stocks Prepare Stocks: - Triazinol-MMP (e.g., 10 mM in DMSO) - Enzyme (2x) - Substrates (2x, ATP at Km) Serial_Dilute Create Serial Dilution of Triazinol-MMP (e.g., 10 points, 1:3 dilution) Prep_Stocks->Serial_Dilute Plate_Setup Plate Assay: - Add Inhibitor Dilutions - Add Enzyme Serial_Dilute->Plate_Setup Incubate_Inhib Pre-incubate Enzyme with Inhibitor (e.g., 15 min) Plate_Setup->Incubate_Inhib Start_Rxn Initiate Reaction (Add Substrates) Incubate_Inhib->Start_Rxn Incubate_Rxn Incubate for Reaction (e.g., 30 min) Start_Rxn->Incubate_Rxn Detect Stop Reaction & Add Detection Reagent Incubate_Rxn->Detect Read_Plate Read Signal (e.g., Luminescence) Detect->Read_Plate Analyze Analyze Data: - Normalize to % Inhibition - Non-linear Regression (4PL) - Determine IC50 Read_Plate->Analyze

Caption: Step-by-step workflow for IC₅₀ determination.

Protocol 2: Generating a Dose-Response Curve

Causality: This protocol systematically measures the effect of increasing concentrations of Triazinol-MMP on enzyme activity, allowing for the precise calculation of the concentration that causes 50% inhibition.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Triazinol-MMP in 100% DMSO.

    • Prepare a 2x working solution of the target kinase in assay buffer.

    • Prepare a 2x substrate mix containing ATP at its predetermined Km concentration and the peptide substrate.

  • Inhibitor Dilution: Create an 11-point, 3-fold serial dilution of Triazinol-MMP. The final concentration of DMSO in all wells should be kept constant and low (e.g., <1%) to avoid solvent effects.[12]

  • Assay Plating (384-well plate, final volume 20 µL):

    • Add 5 µL of the Triazinol-MMP dilutions to the sample wells.

    • High Control (0% Inhibition): Add 5 µL of buffer with the same DMSO concentration but no inhibitor.

    • Low Control (100% Inhibition): Add 5 µL of buffer. Some protocols use a known potent inhibitor for this control.

    • Add 5 µL of the 2x kinase solution to all wells except the low control (add buffer instead).

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2x substrate mix to all wells to start the reaction.

  • Reaction Incubation: Incubate for the optimized time (e.g., 30 minutes) at the optimal temperature.

  • Detection: Stop the reaction and add detection reagents as per the manufacturer's protocol. Read the plate.

Data Analysis and Presentation:

  • Normalization: Convert the raw data (e.g., luminescence units) to percent inhibition using the high and low controls.[14]

    • % Inhibition = 100 * (1 - (Signal_Sample - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

  • Curve Fitting: Plot the % Inhibition versus the log10 of the Triazinol-MMP concentration. Fit the resulting sigmoidal curve using a four-parameter logistic (4PL) non-linear regression model.[15][16]

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that corresponds to the 50% point on the fitted curve.[14]

Example Data Table:

[Triazinol-MMP] (µM)log[Inhibitor]Raw Signal% Inhibition
100.002.00155098.2
33.331.52168096.7
11.111.05250088.2
3.700.57480064.7
1.230.09850026.5
0.41-0.39990012.9
0.14-0.86111001.2
0.05-1.3411250-0.3
0.00 (High Control)-112200.0
No Enzyme (Low Control)-1500100.0
Calculated IC₅₀ 2.15 µM

Part 4: Elucidating the Mechanism of Inhibition (MoA)

Determining the IC₅₀ is a measure of potency, but understanding the mechanism provides critical insight for drug development. MoA studies reveal how the inhibitor interacts with the enzyme and substrate.[12] The classic method involves analyzing the inhibitor's effect on enzyme kinetics at various substrate concentrations.

MoA_Plots Interpreting Lineweaver-Burk Plots for MoA cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive a1 a2 a1->a2 b1 b2 b1->b2 c1 c2 c1->c2 lab_a lab_b lab_c y_axis x_axis d1 d2 d1->d2 e1 e2 e1->e2 f1 f2 f1->f2 y_axis2 x_axis2 g1 g2 g1->g2 h1 h2 h1->h2 i1 i2 i1->i2 y_axis3 x_axis3

Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.

Protocol 3: Kinetic Analysis for MoA Determination

Causality: This experiment systematically varies both substrate and inhibitor concentrations. The resulting pattern of changes in apparent Km and Vmax, often visualized on a double-reciprocal (Lineweaver-Burk) plot, directly reveals the mechanism of inhibition.[4][17]

Procedure:

  • Setup: The experiment is a matrix. You will run the full substrate saturation curve (as in Protocol 1) at several different fixed concentrations of Triazinol-MMP.

  • Inhibitor Concentrations: Choose 3-4 concentrations of Triazinol-MMP, typically centered around its IC₅₀ value (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, perform a substrate titration using 8-10 substrate concentrations, as done in Protocol 1.

  • Execution: Follow the steps outlined in Protocol 1 for each of the fixed inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reaction velocity at each substrate concentration.

    • Generate a Lineweaver-Burk plot by plotting 1/Velocity vs. 1/[Substrate].

    • Each inhibitor concentration will yield a separate line on the plot.

    • Analyze the pattern:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged).[4]

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged).

      • Uncompetitive: Lines are parallel.

  • Ki Calculation: For more rigorous analysis, the data should be globally fitted to the specific equations for each inhibition model to calculate the inhibition constant (Ki), a true measure of binding affinity. The Cheng-Prusoff equation can also be used to estimate Ki from the IC₅₀ value, but it requires knowledge of the inhibition mechanism and assay conditions.[8]

Conclusion

This application note provides a robust, scientifically-grounded methodology for the comprehensive characterization of the enzyme inhibitor 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. By following a systematic process of assay development, precise IC₅₀ determination, and detailed kinetic analysis, researchers can generate high-quality, reliable data. This structured approach is indispensable for advancing promising compounds like Triazinol-MMP through the drug discovery pipeline, providing the critical insights needed to build structure-activity relationships and optimize lead candidates. The experimental validation of computational predictions through such rigorous assays remains a critical step in modern therapeutic development.[18][19]

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  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

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Application

Application Notes &amp; Protocols: In Vitro Evaluation of 1,2,4-Triazine Compounds

Introduction: The Therapeutic Promise of the 1,2,4-Triazine Scaffold The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a vast array of pharmacological activities.[1] These molecules have garnered significant attention in oncology and infectious disease research due to their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents.[1][2] Many 1,2,4-triazine derivatives exert their therapeutic effects by modulating key cellular signaling pathways, often acting as potent kinase inhibitors.[2][3][4] Pathways frequently implicated include those critical for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and various tyrosine kinase cascades.[5][6]

Given their potent biological activities, the rigorous in vitro evaluation of novel 1,2,4-triazine compounds is a cornerstone of the preclinical drug discovery process. This guide provides a comprehensive framework of detailed protocols designed to assess the cytotoxicity, mode of action, and specific molecular targets of these compounds. The methodologies herein are designed to be robust and reproducible, providing the foundational data necessary to advance promising candidates through the development pipeline.

Part 1: Foundational & Pre-Experimental Considerations

Scientific rigor begins before the first assay is run. Careful planning regarding compound handling and model selection is critical for generating meaningful and reproducible data.

Compound Handling: Solubility, Stability, and Storage

Small molecule inhibitors require careful handling to ensure their integrity and activity.[7]

  • Solubility is Paramount: Most heterocyclic compounds, including 1,2,4-triazines, exhibit poor aqueous solubility.

    • Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[8]

    • Stock Solution Storage: Aliquot stock solutions into small volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Store at -20°C or -80°C in desiccated conditions.

    • Working Dilutions: Prepare fresh serial dilutions in complete cell culture medium for each experiment.[8] It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically well below 0.5% and ideally ≤0.1%.[7]

    • Causality: High concentrations of DMSO can induce cellular stress, differentiation, or toxicity, thereby confounding experimental results. A consistent, low final concentration of DMSO must be used in all wells, including vehicle controls, to negate solvent-specific effects.

  • Stability Assessment: The stability of the compound in culture medium at 37°C should be considered. If a compound is unstable, its effective concentration will decrease over the course of a multi-day experiment, leading to an underestimation of its potency.

Selection of Appropriate Cell Lines

The choice of cell line is arguably the most critical variable in the experimental design. The model must be relevant to the therapeutic hypothesis.[9]

  • Target-Driven Selection: If the 1,2,4-triazine derivative is designed to inhibit a specific target (e.g., a particular kinase), select cell lines with known expression, and preferably addiction to, that target.[9] Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for retrieving genomic and proteomic data.

  • Disease-Oriented Screening: For initial screening, a panel of cell lines from different cancer types (e.g., breast, colon, lung) can reveal the compound's spectrum of activity.[10][11] For example, the DLD-1 and HT-29 colon cancer cell lines are common models for testing novel anticancer agents.[12][13]

  • Quality Control is Non-Negotiable:

    • Authentication: Use only cell lines obtained from reputable cell banks (e.g., ATCC). Regularly authenticate cell lines via short tandem repeat (STR) profiling.

    • Mycoplasma Testing: Routinely screen all cell cultures for mycoplasma contamination, as it can profoundly alter cellular responses.

Part 2: Core Protocols for Efficacy & Cytotoxicity Screening

This section details the primary assays used to determine if a 1,2,4-triazine compound has a biological effect on cancer cells and the potency of that effect.

Workflow for Initial Compound Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action start 1. Seed Cells in 96-Well Plates treat 2. Treat with Serial Dilutions of Compound start->treat mtt 3. Perform MTT Assay (48-72h) treat->mtt ic50 4. Calculate IC50 Value mtt->ic50 apoptosis 5a. Apoptosis Assay (Annexin V/PI) ic50->apoptosis If IC50 is potent cell_cycle 5b. Cell Cycle Analysis (PI Staining) ic50->cell_cycle If IC50 is potent pathway 5c. Pathway Analysis (Western Blot) ic50->pathway If IC50 is potent

Caption: General experimental workflow for testing 1,2,4-triazine compounds.

Protocol 1: Cytotoxicity Assessment by MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, when solubilized, is directly proportional to the number of viable cells.[8]

  • Step-by-Step Methodology:

    • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.[5][14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare 2x concentrated serial dilutions of the 1,2,4-triazine compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.[8] Be sure to include:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells treated with medium only.

      • Blank Control: Wells with medium but no cells to measure background absorbance.

    • Incubation: Incubate the plate for a desired period, typically 48 or 72 hours, which is sufficient time for antiproliferative effects to manifest.[14]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15] Incubate for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8][15] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8]

    • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][15]

  • Data Analysis & Presentation:

    • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

    • Calculate Percent Viability:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability.[16] Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[8][17]

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
Triazine-AHCT-116485.85
Triazine-ASW6204812.3
DoxorubicinHCT-116480.5
Vehicle (DMSO)HCT-11648>100
Table 1: Example data table for summarizing IC₅₀ values.

Part 3: Protocols for Elucidating Mechanism of Action (MoA)

Once a compound shows potent cytotoxicity, the next critical step is to understand how it kills the cells.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[18] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. Therefore:

    • Healthy Cells: Annexin V-negative / PI-negative.[19]

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.[19]

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[19]

G cluster_0 cluster_1 Healthy Healthy Cell Plasma Membrane Intact Phosphatidylserine (PS) Internal AnnexinV Annexin V-FITC (Binds to PS) PI Propidium Iodide (PI) (Enters compromised membrane) EarlyApop Early Apoptotic Cell Membrane Intact PS Externalized LateApop Late Apoptotic/Necrotic Cell Membrane Compromised PS Externalized AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI->LateApop Enters G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates (p-mTOR) Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 1,2,4-Triazine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Simplified PI3K/AKT/mTOR pathway showing potential inhibition points.

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at various concentrations for a short duration (e.g., 2-6 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin). Follow with an incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition. [20]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gnanasekaran, D. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Gil-Ad, N., & Amitai, G. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design. Retrieved from [Link]

  • Wawer, M., et al. (2019). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Retrieved from [Link]

  • Martínez-Pérez, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Retrieved from [Link]

  • Sarno, F., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • Weyer-Czernilofsky, U., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs. Retrieved from [Link]

  • Sarno, F., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • Milczarek, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Retrieved from [Link]

  • Zein, M. A. E., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • Wujec, M., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Developing Structure-Activity Relationship (SAR) Studies for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant potential as anticancer agents.[1][2][3][4][5] This guide provides a comprehensive framework for developing a Structure-Activity Relationship (SAR) study around the lead compound, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol . We will explore the rationale behind analog design, detailed synthetic protocols, robust biological evaluation methodologies, and the interpretation of SAR data to guide the optimization of this compound series towards potent and selective anticancer therapeutics.

Introduction: The Rationale for SAR on the 1,2,4-Triazin-5-ol Scaffold

The core structure, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, presents three primary points for chemical modification: the 6-methyl group, the 3-(4-methylphenyl) substituent, and the 5-hydroxyl group. Each of these positions can be systematically modified to probe the chemical space and understand how structural changes influence biological activity. The existing literature strongly suggests that derivatives of the 1,2,4-triazin-5-one core possess significant cytotoxic activity against various cancer cell lines, potentially through mechanisms such as inhibition of tubulin polymerization or topoisomerase II.[6] Therefore, a focused SAR study on this scaffold is a promising strategy for the discovery of novel oncology drug candidates.

Our objective is to systematically synthesize analogs of the lead compound and evaluate their efficacy and selectivity against a panel of cancer cell lines. This will allow us to build a robust SAR model to guide further lead optimization.

Strategic Design of Analogs

A successful SAR campaign relies on a logical and systematic approach to analog design. The following modifications to the lead scaffold are proposed to explore key chemical features:

  • Modification of the 3-phenyl Ring (R¹): The electronic and steric properties of this substituent are likely to be critical for target engagement. We will explore:

    • Electron-donating groups (EDGs): -OCH₃, -CH₃

    • Electron-withdrawing groups (EWGs): -Cl, -F, -CF₃, -NO₂

    • Positional Isomers: Moving the substituent from the para to meta or ortho position.

    • Scaffold Hopping: Replacing the phenyl ring with other aromatic systems like pyridine or thiophene.

  • Modification of the 6-position (R²): The methyl group at this position can be altered to investigate the impact of size and lipophilicity.

    • Homologation: -CH₂CH₃, -CH(CH₃)₂

    • Cyclic Analogs: Cyclopropyl, Cyclobutyl

    • Aromatic Substituents: Phenyl

  • Modification at the 5-position (X): While the lead is a 5-ol, exploring other functionalities can reveal crucial interactions.

    • Thionation: Conversion of the hydroxyl to a thiol.

    • Alkylation/Arylation: Introduction of small alkyl or aryl groups.

The overall workflow for this SAR study is depicted below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol Analogs Analog Synthesis (R1, R2, X modifications) Lead->Analogs Systematic Modification InVitro In Vitro Screening (Cytotoxicity, Target-based) Analogs->InVitro SAR SAR Analysis (Identify key structural features) InVitro->SAR Optimization Lead Optimization (Design next-gen analogs) SAR->Optimization Optimization->Analogs Iterative Cycle

Caption: High-level workflow for the SAR study.

Synthetic Protocols

The synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and its analogs can be achieved through established synthetic routes. A general and adaptable protocol is provided below.

Protocol 1: General Synthesis of 6-Methyl-3-aryl-1,2,4-triazin-5-ol Analogs

  • Step 1: Synthesis of α-Keto Acid. To a solution of the desired substituted acetophenone (1.0 eq) in a suitable solvent such as pyridine, add selenium dioxide (2.2 eq). Reflux the mixture for 12-18 hours. After cooling, filter the mixture to remove selenium metal. Acidify the filtrate with 6N HCl to precipitate the corresponding α-keto acid. Collect the solid by filtration and wash with cold water.

  • Step 2: Condensation with Thiosemicarbazide. A mixture of the α-keto acid (1.0 eq) and thiosemicarbazide (1.1 eq) in an aqueous solution of potassium carbonate (2.0 eq) is refluxed for 8-12 hours. Monitor the reaction by TLC.

  • Step 3: Cyclization to form the Triazin-5-thione. After completion of the condensation, cool the reaction mixture and acidify with concentrated HCl to a pH of 3-4. The precipitated 6-methyl-3-aryl-1,2,4-triazine-5-thione is collected by filtration, washed with water, and dried.

  • Step 4: Conversion to 1,2,4-triazin-5-ol. The triazine-5-thione (1.0 eq) is dissolved in a solution of sodium hydroxide (1.2 eq) in a mixture of ethanol and water. Hydrogen peroxide (30%, 3.0 eq) is added dropwise at room temperature. The reaction mixture is then refluxed for 2-4 hours. After cooling, the solution is acidified with acetic acid to precipitate the final product, 6-methyl-3-aryl-1,2,4-triazin-5-ol. The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Biological Evaluation Protocols

A tiered approach to biological evaluation will be employed to efficiently screen the synthesized analogs.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Dissolve compounds in DMSO to prepare a 10 mM stock solution. Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the media with fresh media containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.

Protocol 3: Kinase Inhibition Assay (Hypothetical Target: Tyrosine Kinase)

Given that many triazine derivatives exhibit kinase inhibitory activity, a representative protocol for a generic tyrosine kinase assay is provided. This would need to be adapted for a specific kinase of interest.

  • Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be used to measure the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant human tyrosine kinase, appropriate substrate peptide, ATP, and the ADP-Glo™ reagent kit.

  • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the kinase and substrate to each well. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes. f. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

The relationship between the initial screening and target-specific assays is illustrated below.

Biological_Evaluation Analogs Synthesized Analogs Cytotoxicity Cytotoxicity Assay (MTT) Broad Spectrum Activity Analogs->Cytotoxicity Active Active Compounds (IC50 < 10 µM) Cytotoxicity->Active Inactive Inactive Compounds (IC50 > 100 µM) Cytotoxicity->Inactive TargetAssay Target-Based Assay (e.g., Kinase Inhibition) Mechanism of Action Active->TargetAssay SAR SAR & Lead Optimization TargetAssay->SAR

Caption: Tiered biological evaluation strategy.

Data Presentation and SAR Interpretation

The results of the biological assays should be tabulated to facilitate the identification of trends.

Table 1: Hypothetical SAR Data for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Analogs

Compound IDR¹ (at C3)R² (at C6)X (at C5)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Lead 4-CH₃-Ph-CH₃-OH15.222.5
A-1 4-Cl-Ph-CH₃-OH2.13.5
A-2 4-OCH₃-Ph-CH₃-OH18.925.1
A-3 4-NO₂-Ph-CH₃-OH1.52.8
A-4 3-Cl-Ph-CH₃-OH5.67.9
B-1 4-CH₃-Ph-CH₂CH₃-OH12.318.7
C-1 4-CH₃-Ph-CH₃-SH8.410.2

Interpretation of Hypothetical Data:

  • Influence of R¹: The data suggests that electron-withdrawing groups at the para position of the phenyl ring (A-1 and A-3) significantly enhance cytotoxic activity compared to the lead compound with an electron-donating group. The positional isomer A-4 with a meta-chloro group is less active than the para analog A-1, indicating a specific spatial requirement for this substituent.

  • Influence of R²: Increasing the alkyl chain length at the 6-position (B-1) slightly decreases activity, suggesting that a smaller group like methyl is preferred.

  • Influence of X: Replacing the hydroxyl group with a thiol (C-1) improves activity, which could indicate a different binding mode or altered physicochemical properties.

These initial findings would guide the design of the next generation of analogs, for example, by combining the most favorable features, such as a 4-nitrophenyl group at R¹ and a thiol at the 5-position.

Conclusion and Future Directions

This application note outlines a systematic and robust approach to conducting an SAR study on 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol analogs for the discovery of novel anticancer agents. By combining rational analog design, efficient synthetic protocols, and a tiered biological evaluation strategy, researchers can effectively navigate the chemical space and identify compounds with improved potency and selectivity. Future work should focus on elucidating the precise mechanism of action of the most promising leads and evaluating their pharmacokinetic properties to assess their potential for in vivo studies.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Synthesis

Welcome to the technical support guide for the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple step-by-step instructions to explore the chemical principles and causality behind each recommendation, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis Pathway

The most reliable and commonly employed route to synthesize 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is via a cyclocondensation reaction. This process involves two key stages: the initial formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization to form the desired 1,2,4-triazinone ring.

The primary reactants are:

  • Pyruvic Acid (or its sodium salt): This α-keto acid provides the C5 and C6 atoms of the triazine ring, including the C6-methyl group.

  • 4-Methylbenzohydrazide: This substituted hydrazide provides the N1, N2, N4, and C3 atoms, along with the 3-(4-methylphenyl) substituent.

The overall reaction is a classic example of heterocyclic chemistry, where understanding the mechanism is key to troubleshooting.[1]

G R1 Pyruvic Acid (CH3COCOOH) I1 Hydrazone Intermediate R1->I1 R2 4-Methylbenzohydrazide (p-Tolyl-CONHNH2) R2->I1 Condensation (-H2O) P1 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol I1->P1 Acid Catalyst (e.g., AcOH) Reflux, Ring Closure (-H2O)

Caption: General workflow for the synthesis of the target triazinone.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My final yield is consistently low (< 50%). What are the primary factors to investigate?

A low yield is the most frequent complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

SymptomPotential CauseRecommended ActionScientific Rationale
Low Overall Yield Purity of Starting MaterialsVerify the purity of pyruvic acid and 4-methylbenzohydrazide by melting point or NMR. Recrystallize the hydrazide if necessary.Impurities in the hydrazide can lead to undesired side-reactions, consuming reactants and complicating purification. Old pyruvic acid can self-polymerize.
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Increase reflux time if starting materials persist.The cyclization step can be slow. Premature work-up is a common cause of low yield. Driving the reaction to completion is essential.[2]
Suboptimal pHEnsure the reaction medium is acidic. Acetic acid is often used as both a catalyst and solvent. The pH should be maintained between 3-5.The cyclization is acid-catalyzed. If the medium is neutral or basic, the ring closure will not proceed efficiently.[3]
Product DecompositionAvoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.1,2,4-triazine derivatives can be susceptible to degradation under harsh conditions. Optimization of temperature is key to balancing reaction rate and stability.[2][4]

Q2: The reaction mixture becomes a thick, unmanageable slurry or tar. What is happening?

This issue typically points to polymerization or the formation of insoluble byproducts.

  • Cause 1: Pyruvic Acid Polymerization: Pyruvic acid, especially if aged or impure, can undergo self-condensation.

    • Solution: Use freshly opened or distilled pyruvic acid. Alternatively, using sodium pyruvate can mitigate this issue as the salt is more stable.

  • Cause 2: Incorrect Order of Addition: Adding the catalyst or heating prematurely can sometimes lead to uncontrolled side reactions.

    • Solution: Ensure the pyruvic acid and 4-methylbenzohydrazide are well-mixed and dissolved (or suspended) in the solvent before heating to reflux. The initial condensation to the hydrazone should ideally occur at a lower temperature before driving the cyclization at reflux.

Q3: Purification by recrystallization leads to significant product loss. Are there better options?

While recrystallization is standard, its efficiency depends heavily on solvent choice.

  • Recrystallization Solvent Screening: Do not limit yourself to one solvent. Test a range of solvents and solvent pairs (e.g., Ethanol/Water, Dioxane, Acetic Acid, Ethyl Acetate/Hexane) on a small scale to find the system that provides high recovery of pure crystals.

  • Alternative Purification: If recrystallization proves inefficient, column chromatography can be an effective alternative. A typical system would involve:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 50-60% ethyl acetate). The optimal solvent system should be determined by TLC analysis first.

Q4: I am unsure if I have formed the correct product or an isomer. How can I definitively confirm the structure?

Structural confirmation is non-negotiable. Rely on a combination of spectroscopic methods:

  • ¹H NMR: Look for the characteristic singlet for the C6-methyl group (approx. δ 2.4-2.6 ppm) and the AA'BB' system for the p-tolyl group (two doublets, approx. δ 7.3 and δ 8.1 ppm). The NH and OH protons may be broad or exchange with D₂O.

  • ¹³C NMR: Expect signals for the methyl carbon, the aromatic carbons, and the two key carbonyl/enol carbons of the triazine ring (C=O and C=N-O-), typically in the δ 150-170 ppm range.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₁H₁₁N₃O (m/z = 202.09).

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching (around 1650-1700 cm⁻¹) and N-H/O-H stretching (broad, around 3100-3400 cm⁻¹) bands.

G start Low Yield or Purity Issue? purity Are starting materials pure? start->purity conditions Are reaction conditions (Temp, Time, pH) optimal? purity->conditions Yes purify_sm Action: Recrystallize/Distill Starting Materials purity->purify_sm No workup Is workup/purification efficient? conditions->workup Yes optimize_rxn Action: Adjust Temp/Time/Catalyst. Monitor via TLC. conditions->optimize_rxn No optimize_purification Action: Screen recrystallization solvents or use column chromatography. workup->optimize_purification No end_node Yield/Purity Improved workup->end_node Yes purify_sm->conditions optimize_rxn->workup optimize_purification->end_node

Caption: A troubleshooting decision tree for common synthesis issues.

Section 3: Optimized Experimental Protocol

This protocol is a robust starting point. Remember that optimization may be required based on your specific lab conditions and reagent purity.

Objective: To synthesize 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol with a target yield of >75%.

Materials:

  • 4-Methylbenzohydrazide (1.50 g, 10 mmol)

  • Sodium Pyruvate (1.21 g, 11 mmol, 1.1 eq)

  • Glacial Acetic Acid (20 mL)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzohydrazide (10 mmol) and sodium pyruvate (11 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst for the cyclization. Using sodium pyruvate instead of pyruvic acid helps prevent polymerization and ensures a more controlled reaction.[1][3]

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (approximately 118-120 °C).

  • Reaction Monitoring: Maintain reflux and monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting hydrazide.

  • Product Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously for 20-30 minutes to ensure complete precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove residual acetic acid and salts.

  • Drying & Purification:

    • Dry the crude product in a vacuum oven at 60-70 °C overnight.

    • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure, crystalline solid.

References

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Al-Omair, M. A. (2010) Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Molecules, 15, 6099-6148. [Link]

  • Nasser, R. et al. (2000) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164:1, 77-89. [Link]

  • Helmut, H. et al. (1979) Process for the production of 1,2,4-triazin-5-one derivatives.
  • Shawali, A. S., and Dalloul, H. M. (2009) Cyclocondensation reactions of nitrilimines: Synthesis of 1,2,4-triazin-6-ones and 1,2,4,5-tetrazines. ARKIVOC, (xi), 367-378. [Link]

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Verma, T., Sinha, M., and Bansal, N. (2020) Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Current Bioactive Compounds, 16(7), 1116-1131. [Link]

  • Li, J. et al. (2024) Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 29(10), 2289. [Link]

  • Shaabani, S. et al. (2018) Optimization of reaction conditions. ResearchGate. [Link]

  • Seden, P. T. et al. (2021) Optimization of reaction conditions. ResearchGate. [Link]

  • Jiangsu Sevencontinent Green Chemical Co Ltd. (2018) A kind of preparation method of triazinone.
  • Hamama, W.S., Zoorob, H.H., and Emara, S.A. (2024) A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14, 21971-22013. [Link]

  • Dowling, M. S. et al. (2018) Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • Dalloul, H. M. (2009) On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. Records of Natural Products, 3(1), 20-26. [Link]

  • Eicher, T., Hauptmann, S., and Speicher, A. (2003) The Chemistry of Heterocycles – Structures, Reactions, Synthesis, and Applications. CORE. [Link]

  • Hassan, A.S. et al. (2014) Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Medicinal Chemistry Research, 23, 3048–3063. [Link]

  • Hamama, W.S., Zoorob, H.H., and Emara, S.A. (2024) A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Optimization of 1,2,4-Triazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of 1,2,4-triazine derivatives. This guide is designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 1,2,4-triazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. 1,2,4-Triazines are foundational components in numerous bioactive molecules, making their efficient synthesis a critical step in many research endeavors.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the purity of your final compounds. The information is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding the synthesis of 1,2,4-triazines.

Q1: What are the most prevalent and versatile methods for synthesizing 1,2,4-triazines?

The most robust and widely adopted method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with an appropriate acid hydrazide or amidrazone.[4][5][6] This approach is favored due to its versatility and the broad commercial availability of diverse starting materials.[4]

Other significant synthetic strategies include:

  • One-Pot Condensation: Involving an α-dicarbonyl compound, an acid hydrazide, and ammonium acetate, often facilitated by microwave irradiation for improved yields and dramatically reduced reaction times.[7][8]

  • Cyclodehydration of β-Keto-N-Acylsulfonamides: A modern, redox-efficient method that proceeds under mild conditions with hydrazine salts, tolerating a wide array of sensitive functional groups.[9]

  • Domino Annulation Reactions: These [4+2] cyclization strategies utilize readily available materials like ketones and alkynes to construct the triazine core.[10]

Q2: How does the choice of solvent and temperature impact reaction success?

Solvent and temperature are critical parameters that dictate reaction rate, yield, and even regioselectivity.

  • Solvent: The polarity of the solvent is a key factor. Polar aprotic solvents such as DMF and DMSO are often effective as they help to dissolve reactants and stabilize charged intermediates during the reaction.[11] For cyclocondensation reactions, alcohols like ethanol or protic acids like acetic acid are commonly used, often under reflux conditions.[5][8] The choice of solvent can also influence the orientation of cyclization when using unsymmetrical starting materials.[11][12]

  • Temperature: The optimal temperature is highly dependent on the specific synthetic route. Traditional methods often require heating at reflux for several hours to drive the reaction to completion.[13] In contrast, microwave-assisted synthesis can achieve the same or better results in minutes (e.g., 180-360 seconds), which can be crucial for minimizing the formation of degradation byproducts.[13][14]

Q3: What is the general mechanism for the classic condensation reaction to form a 1,2,4-triazine?

The reaction between a 1,2-dicarbonyl compound and an amidrazone proceeds through a two-step cyclocondensation process. The more nucleophilic terminal nitrogen of the amidrazone attacks one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic 1,2,4-triazine ring.

Mechanism R1 1,2-Dicarbonyl (R-CO-CO-R') I1 Initial Adduct (Nucleophilic Attack) R1->I1 + Amidrazone R2 Amidrazone (R''-C(=NH)NHNH2) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Condensation P 1,2,4-Triazine I2->P Dehydration (-2 H₂O) W 2 H₂O I2->W

Caption: General mechanism of 1,2,4-triazine formation.

Part 2: Troubleshooting Guide

This guide addresses specific, common problems in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low (<40%). What are the potential causes and how can I systematically improve it?

Low yields are a frequent issue stemming from several factors. A systematic approach is the best way to diagnose and solve the problem.[4]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your 1,2-dicarbonyl compound or acid hydrazide can introduce competing side reactions.[11]

    • Action: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.

  • Suboptimal Reaction Conditions: The reaction may not be going to completion due to insufficient time or temperature.

    • Action: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. If starting material is still present after the prescribed time, consider extending the reaction duration or modestly increasing the temperature.[11] For thermally sensitive substrates, switching to a microwave-assisted protocol can dramatically improve yields by providing rapid, uniform heating that minimizes byproduct formation.[14]

  • Atmospheric Conditions: Some reaction intermediates may be sensitive to oxygen or moisture.

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, especially if hydrolysis is a suspected side reaction.[11][12]

  • Inefficient Work-up and Isolation: Significant product loss can occur during the extraction and purification phases.

    • Action: Ensure your extraction solvent is appropriate for your product's polarity. Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer. Be mindful of product stability during solvent evaporation; avoid excessive heat.[11]

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity InertAtmosphere Consider Inert Atmosphere Start->InertAtmosphere ReviewWorkup Review Work-up & Isolation Start->ReviewWorkup Impure Purify Reactants (Recrystallize/Chrom.) CheckPurity->Impure Impurities Found Pure Purity OK CheckPurity->Pure OptimizeCond Optimize Reaction Conditions TimeTemp Increase Time/Temp? Monitor by TLC/LCMS OptimizeCond->TimeTemp Microwave Switch to Microwave Synthesis? OptimizeCond->Microwave N2Ar Use N₂ or Ar? Use Anhydrous Solvents? InertAtmosphere->N2Ar Extraction Optimize Extraction? (Solvent, # of extractions) ReviewWorkup->Extraction Pure->OptimizeCond

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products & Impurities

Q: My reaction with an unsymmetrical 1,2-dicarbonyl compound produces a mixture of products that are very difficult to separate. What is happening?

You are almost certainly forming a mixture of regioisomers.[4][12] When an unsymmetrical dicarbonyl (R-CO-CO-R', where R ≠ R') reacts, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to two distinct 1,2,4-triazine isomers.

Minimization and Control Strategies:

  • Reaction Conditions: Regioselectivity can sometimes be influenced by solvent polarity and temperature. Systematically varying these parameters may favor one isomer. For example, less polar solvents at lower temperatures can occasionally improve selectivity.[12]

  • Reactant Modification: Introducing a bulky substituent on either the amidrazone or the dicarbonyl can sterically hinder the approach to one carbonyl group, thus favoring the formation of a single regioisomer.[12]

  • Purification: If a mixture is unavoidable, separation is required. Due to their similar physical properties, standard flash chromatography is often insufficient.[15]

    • Supercritical Fluid Chromatography (SFC): This is a highly effective technique for separating regioisomers of 1,2,4-triazines.[4][8]

    • Semi-preparative HPLC: Reverse-phase HPLC can provide the necessary resolution to isolate the individual isomers.

Q: My product seems to be decomposing during work-up or purification. How can I prevent this?

The 1,2,4-triazine ring can be susceptible to hydrolysis and ring-opening, particularly under strong acidic or basic conditions.[12]

Precautions:

  • Control pH: During aqueous work-up, use mild conditions. Wash with a saturated sodium bicarbonate solution to neutralize acid, but avoid prolonged exposure to strong bases.[13]

  • Temperature Control: Avoid excessive heating during solvent evaporation and purification steps. Use a rotary evaporator at reduced pressure and moderate temperature.[12]

  • Solvent Choice: Use anhydrous solvents for the reaction and work-up whenever possible to minimize the presence of water.[12]

Part 3: Data Presentation & Comparative Tables

Summarizing quantitative data allows for a clear comparison of different synthetic methodologies.

Table 1: Comparison of Synthetic Routes for 1,2,4-Triazine Synthesis

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Reference(s)
One-Pot (Conventional) 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78%[13]
One-Pot (Microwave) 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80%[13]
Cyclocondensation C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3 - 7 hours53 - 97%[5][16]
Cyclodehydration β-Keto-N-acylsulfonamides, Hydrazine SaltsNot SpecifiedGood (Tolerates sensitive groups)[9]
Part 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common synthetic procedures.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines

This protocol is adapted from methodologies that leverage microwave irradiation for rapid and high-yield synthesis.[7]

Materials:

  • Acid hydrazide (1.0 mmol)

  • α-Diketone (e.g., Benzil) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Silica gel (1 g)

  • Triethylamine (optional, catalytic amount)

  • Ethyl acetate or Dichloromethane for extraction

  • Microwave reactor

Procedure:

  • Preparation: In a mortar, thoroughly grind the acid hydrazide (1.0 mmol), α-diketone (1.0 mmol), ammonium acetate (1.5 mmol), and silica gel (1 g) with a pestle until a homogeneous powder is formed.

  • Microwave Irradiation: Transfer the mixture to an open Pyrex beaker or a suitable microwave reaction vessel. Place the vessel in the microwave reactor and irradiate for 180-360 seconds at a suitable power level.

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, extracting it with ethyl acetate, and analyzing it by TLC.

  • Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solid silica gel to a flask and extract the product with ethyl acetate or dichloromethane (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 25 mL) to remove residual ammonium acetate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazine derivative.[11]

Protocol 2: General Purification by Flash Column Chromatography

This is a standard procedure for purifying crude 1,2,4-triazine derivatives after initial work-up.[15]

Materials:

  • Crude 1,2,4-triazine product

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient, determined by TLC)

  • Glass column or automated chromatography system

Procedure:

  • TLC Analysis: Determine the optimal eluent system for separation using TLC. The ideal Rf for the target compound is typically between 0.2 and 0.4.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Ensure the packed bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,4-triazine derivative.

References
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link][1][2][3]

  • Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). Redox-Efficient Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts Provides 3,6-Disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(8), 4229–4238. [Link][9]

  • Sallam, M., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7849. [Link][5][16]

  • Mosslemin, M. H., et al. (2011). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Organic Preparations and Procedures International, 43(5), 483-487. [Link][7]

  • Sagatova, I., et al. (2019). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. CESKA A SLOVENSKA FARMACIE, 68(4), 173-178. [Link]

  • Wang, X., et al. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(70), 65989-65992. [Link][10]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(4), 815-824. [Link]

  • Request PDF. (2018). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. [Link][6]

  • Southern, M. R., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(21), 15814–15834. [Link][8]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 1,2,4-Triazine Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to our dedicated technical resource for researchers engaged in the synthesis of 1,2,4-triazine scaffolds. This guide is structured to provide direct, act...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical resource for researchers engaged in the synthesis of 1,2,4-triazine scaffolds. This guide is structured to provide direct, actionable solutions to one of the most persistent challenges in this field: the formation of regioisomers. We will explore the mechanistic origins of this issue and provide field-proven strategies for achieving regiochemical control.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 1,2,4-triazines, providing explanations and actionable solutions.

FAQ 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?

Answer: You are likely encountering the formation of regioisomers. This is the most common side product when using an unsymmetrical 1,2-dicarbonyl compound (e.g., an unsymmetrical benzil or pyruvaldehyde derivative) with an amidrazone or acid hydrazide.[1][2][3] The core of the issue lies in the two non-equivalent carbonyl groups of your starting material. The incoming nucleophile (the amidrazone or hydrazide) can attack either carbonyl, leading to two distinct condensation pathways and resulting in two different, isomeric 1,2,4-triazine products.

Mechanistic Insight: The initial step of the condensation is the nucleophilic attack of the terminal nitrogen of the hydrazide/amidrazone onto one of the carbonyl carbons. Since the two carbonyls in an unsymmetrical dicarbonyl compound have different electronic and steric environments, their reactivity is not identical. However, this difference is often subtle, leading to a competitive reaction that yields a mixture of regioisomers.

G start1 Unsymmetrical 1,2-Dicarbonyl (R1 ≠ R2) pathA Pathway A: Attack at Carbonyl 1 start1->pathA Condensation pathB Pathway B: Attack at Carbonyl 2 start1->pathB Condensation start2 Amidrazone / Acid Hydrazide prodA Regioisomer A pathA->prodA Cyclization prodB Regioisomer B pathB->prodB Cyclization

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

FAQ 2: How can I proactively control the regioselectivity of the reaction to favor a single isomer?

Answer: Achieving high regioselectivity requires manipulating the subtle differences between the two carbonyl groups. This can be accomplished by modifying the reactants or carefully optimizing the reaction conditions.

A. Strategic Modification of Reactants (Steric Control)

The most direct way to favor one reaction pathway is to introduce significant steric hindrance near one of the carbonyl groups.[1]

  • Principle: By placing a bulky substituent on either the dicarbonyl compound or the amidrazone, you can sterically block the approach of the nucleophile to the more hindered carbonyl group. This forces the reaction to proceed predominantly at the less hindered site.

  • Application: If synthesizing a library of analogs, consider preparing a dicarbonyl precursor where one of the flanking groups (R1 or R2) is significantly larger (e.g., a tert-butyl or trimethylsilyl group) than the other.

B. Optimization of Reaction Conditions

The regiochemical outcome can be sensitive to the reaction environment. A systematic screening of conditions is a powerful tool for optimization.[4]

ParameterRecommended Action & Rationale
Solvent Polarity Screen a range of solvents from polar (e.g., ethanol, acetic acid) to non-polar (e.g., toluene, benzene).[4] Less polar solvents at lower temperatures can sometimes enhance selectivity by minimizing non-specific solvation effects and amplifying subtle electronic differences between the carbonyls.[1]
Temperature Vary the reaction temperature (e.g., from 0 °C to reflux). Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy.[1][4]
Catalyst The use of mild acidic or basic catalysts can modulate the electrophilicity of the carbonyl carbons, potentially leading to improved selectivity.[4] Experiment with catalysts like acetic acid (acidic) or sodium acetate (basic). Guanidine-based organocatalysts have also been employed in related heterocycle syntheses and may be worth exploring.[5]

C. Microwave-Assisted Synthesis

Microwave irradiation is a valuable technique that can significantly reduce reaction times and, in some cases, alter product distributions compared to conventional heating.[6][7][8]

  • Principle: Microwaves can lead to rapid, uniform heating, potentially accessing different kinetic profiles than conventional methods. This can sometimes favor the formation of a single regioisomer.

  • Application: Reactions can be performed quickly in a dedicated microwave reactor, often solvent-free or with minimal solvent, making it ideal for rapid screening of conditions.[6][9]

FAQ 3: My attempts to control the reaction still yield a mixture. What are the most effective strategies for separating the regioisomers?

Answer: When a mixture is unavoidable, the focus shifts to purification. Due to their similar physical properties, separating 1,2,4-triazine regioisomers can be challenging with standard techniques but is achievable with high-resolution chromatography.[1]

Purification TechniqueDescription & Best Practices
Supercritical Fluid Chromatography (SFC) This is a highly effective and frequently cited method for separating 1,2,4-triazine regioisomers.[2][3][4] SFC often provides superior resolution and faster run times compared to HPLC for closely related isomers. Method development is key.
Semi-Preparative HPLC An excellent alternative to SFC for separating isomers with small differences in polarity.[1] Careful optimization of the mobile phase and column chemistry is required to achieve baseline separation.
Fractional Crystallization This classical technique can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. It is often a trial-and-error process but can be very effective and scalable if a suitable system is found.[1]
Standard Column Chromatography While often insufficient, it may work if there is a significant difference in the polarity of the isomers.[1][9] Using high-performance silica and a slow, shallow gradient can improve the chances of success.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Regioselectivity Screening

This protocol outlines a systematic approach to screen solvents and temperatures to optimize the regioselectivity of the 1,2,4-triazine formation.

  • Setup: In parallel reaction vials, place the unsymmetrical 1,2-dicarbonyl compound (1.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., Toluene, Dioxane, Ethanol, Acetic Acid) to achieve a concentration of 0.1 M.

  • Reactant Addition: Add the amidrazone or acid hydrazide (1.1 eq) to each vial.

  • Temperature Control: Divide the vials into sets and run each set at a different temperature (e.g., 0 °C, 25 °C, 80 °C).

  • Monitoring: Stir the reactions and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Once the reaction is complete (or has reached a steady state), quench the reaction and analyze the crude mixture by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Optimization: The condition that provides the highest ratio of the desired regioisomer can be selected for scale-up.

G cluster_prevention Strategy 1: Proactive Synthesis Control cluster_separation Strategy 2: Post-Synthesis Purification start Problem: Regioisomer Mixture is Formed q1 Is prevention a viable option? start->q1 sterics Modify Reactants: Introduce Steric Bulk q1->sterics Yes q2 Is separation required? q1->q2 No conditions Optimize Conditions: Screen Solvent, Temp, Catalyst sterics->conditions microwave Try Microwave- Assisted Synthesis conditions->microwave microwave->q2 sfc Supercritical Fluid Chromatography (SFC) q2->sfc Yes end_node Pure Regioisomer Obtained q2->end_node No (ratio is acceptable) hplc Semi-Preparative HPLC sfc->hplc crystal Fractional Crystallization hplc->crystal crystal->end_node

Caption: Troubleshooting workflow for regioisomer formation.

References

  • BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis.
  • BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • BenchChem. (n.d.). Addressing regioisomer separation in unsymmetrical 1,2,4-triazine synthesis.
  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]

  • Karia, D., & Shah, A. (2009). Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”. Rasayan Journal of Chemistry, 2(2), 333-336.
  • Gogarty, D. G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(19), 11022-11043. [Link]

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. Molecules, 16(6), 4937-4957. [Link]

  • Wiebe, M., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][9]triazine: the parent moiety of antiviral drug remdesivir. RSC Medicinal Chemistry, 12(1), 20-31. [Link]

  • Dmitriev, M. V., et al. (2020). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][9]triazines. Molecules, 25(17), 3982. [Link]

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. Molecules (Basel, Switzerland), 16(6), 4937–4957. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19.
  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Kappe, C. O. (2005). Broadening the Scope of 1,2,4-Triazine Synthesis by the Application of Microwave Technology. Nature Reviews Drug Discovery, 4(6), 479-480.
  • Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 15(7), 926-945.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. [Link]

  • Németh, G., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7851.
  • Chen, J., et al. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(101), 99238-99243. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 19. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-157.
  • Shawali, A. S., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • El-Gazzar, A. R. B. A., et al. (2012). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Journal of Heterocyclic Chemistry, 49(4), 743-748.
  • Ishihara, K. (2001). Guanidine chemistry. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 121(12), 935-947. [Link]

  • Singh, S., & Singh, P. P. (2022). Green and Efficient Synthesis of 1, 2, 4-Triazolidine-3-thiones using Guanidine Hydrochloride as a Recyclable Catalyst under the Aqueous Condition. Letters in Organic Chemistry, 19(9), 834-841.
  • Sharma, A., Kumar, V., & Sharma, U. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Current Organic Synthesis, 15(7), 926-945.
  • Ryng, S., & Mąkosza, M. (1998). View of 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives. Polish Journal of Chemistry, 72(8), 1873-1879.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(1), 1-10.
  • Wujec, M., & Paneth, A. (2019). Synthesis of the Guanidine Derivative: N-{1][2][9]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2019(2), M1065. [Link]

Sources

Optimization

Technical Support Center: Stability of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available stability data for the specific compound 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is limited. This guide is str...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability data for the specific compound 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is limited. This guide is structured based on the known chemical principles and stability profiles of the broader class of 1,2,4-triazin-5-one derivatives. The information provided herein should be used as a foundational framework to design and execute specific stability studies for your compound of interest.

Introduction to 1,2,4-Triazin-5-one Stability

The 1,2,4-triazine core is a heterocyclic structure found in various biologically active compounds, including pharmaceuticals and herbicides. The stability of these molecules in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be influenced by several factors, including pH, solvent, temperature, light, and the presence of oxidative agents. Understanding these factors is the first step in ensuring the integrity of your research.

The compound 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol likely exists in tautomeric equilibrium with its more stable 1,2,4-triazin-5-one form. The principles discussed in this guide apply to this core structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,2,4-triazin-5-one derivatives in solution?

A1: The primary degradation pathways for this class of compounds typically include:

  • Hydrolysis: This is a common degradation route, especially under acidic or basic conditions. The triazine ring can be susceptible to cleavage through reaction with water. Studies on related triazine structures, such as metamitron, have shown that hydrolysis can be pH-dependent. While some triazines are stable between pH 1-8, their reduced forms can hydrolyze rapidly in acidic conditions (pH < 3).[1]

  • Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to degradation. This can involve the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. This can lead to the cleavage of side-chains or the formation of dimers and other photoproducts.[2][3] For many triazine compounds, photodegradation follows first-order kinetics.[4]

Q2: How does pH affect the stability of my compound in aqueous solutions?

A2: The stability of 1,2,4-triazin-5-one derivatives can be significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis. It is crucial to determine the pH-rate profile for your specific compound. Typically, a neutral pH range (around 6-8) is a good starting point for enhanced stability, but this must be experimentally verified. For some related triazines, the protonated forms found in strongly acidic solutions can be reactive.[1]

Q3: What is the best way to prepare and store stock solutions?

A3: For optimal stability of stock solutions:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Be aware that DMSO can absorb atmospheric moisture, which may lead to hydrolysis over time.

  • Concentration: Prepare concentrated stock solutions to minimize the amount of solvent and potential impurities.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q4: My compound seems to be losing potency over time, even when stored correctly. What could be the cause?

A4: If you observe a loss of potency despite proper storage, consider the following:

  • Adsorption: The compound may be adsorbing to the surface of your storage container, especially at low concentrations. Using low-adsorption plasticware or silanized glass vials can mitigate this.

  • Incomplete Dissolution: Ensure the compound is fully dissolved when preparing the stock solution. Sonication may be helpful.

  • Slow Degradation: Even under optimal conditions, some degradation may occur over extended periods. It is good practice to periodically check the purity of your stock solutions using an appropriate analytical method like HPLC.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS chromatogram Hydrolysis, oxidation, or photodegradation.Conduct a forced degradation study (see protocol below) to identify potential degradants. Ensure solutions are protected from light and stored under appropriate temperature and pH conditions.
Decrease in the main peak area over time Compound degradation or adsorption to the container.Verify storage conditions. Prepare fresh solutions. Consider using different types of storage vials (e.g., amber glass, low-adsorption polypropylene).
Variability in experimental results Inconsistent stability of working solutions.Prepare fresh working solutions from a recent stock for each experiment. Avoid leaving working solutions at room temperature for extended periods.
Color change in the solution Formation of chromophoric degradation products.This is a strong indicator of degradation. The solution should be discarded, and the cause of degradation investigated.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.[5][6]

Objective: To identify the degradation products of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol under various stress conditions.

Materials:

  • 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Photostability chamber

  • Calibrated oven

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: [7][8]

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature. Take samples at various time points. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature. Take samples at various time points.

    • Thermal Degradation: Place a solid sample of the compound and a solution sample in an oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C). Analyze at various time points.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber. Protect a control sample from light with aluminum foil. Analyze at various time points.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection or LC-MS). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stress conditions (e.g., lower temperature, shorter time, lower concentration of stressing agent). If there is no degradation, increase the severity of the conditions.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Procedure:

  • Use the samples generated from the forced degradation study.

  • Develop a gradient reverse-phase HPLC method. A C18 column is a good starting point.

  • The mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • The method is considered "stability-indicating" if all peaks are well-resolved, allowing for accurate quantification of the parent compound and its degradants.

Visualizations

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 70°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze report Identify Degradants & Establish Degradation Pathway analyze->report G cluster_troubleshooting Troubleshooting Decision Tree issue Inconsistent Experimental Results or Loss of Potency check_prep Review Solution Preparation & Storage Procedures issue->check_prep is_prep_ok Are procedures optimal? check_prep->is_prep_ok improve_prep Implement Best Practices: - Use anhydrous solvent - Aliquot & freeze - Protect from light is_prep_ok->improve_prep No run_stability Conduct Real-Time Stability Study is_prep_ok->run_stability Yes improve_prep->issue is_stable Is compound stable in working buffer/media? run_stability->is_stable use_fresh Prepare fresh solutions immediately before use is_stable->use_fresh No reformulate Consider reformulation: - Different buffer system - Addition of excipients is_stable->reformulate Partially

Caption: Troubleshooting decision tree for stability issues.

References

  • Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-3885. [Link]

  • Mailhot, G., & Brigante, M. (2013). Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis. Photochemical & Photobiological Sciences, 12(4), 660-663. [Link]

  • Barceló, D., & Chiron, S. (2002). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. In The Encyclopedia of Mass Spectrometry (pp. 554-563). Elsevier. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]

  • Kurmi, M., Kumar, S., & Singh, B. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(1), 1-3. [Link]

  • Chiron, S., & Barceló, D. (1999). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Journal of Chromatography A, 857(1-2), 19-32. [Link]

  • Chen, Y. L., et al. (2022). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 7(40), 35941–35951. [Link]

  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 84(1-2), 48-54. [Link]

  • Abbas, H. H., Elbashir, A. A., & Aboul-Enein, H. Y. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]

  • Shawali, A. S., et al. (1992). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1), 13-21. [Link]

  • U.S. Patent No. 4,175,188. (1979). Process for the production of 1,2,4-triazin-5-one derivatives.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Mailhot, G., & Brigante, M. (2013). Photochemical degradation of triazine herbicides - Comparison of homogeneous and heterogeneous photocatalysis. ResearchGate. [Link]

  • Ghasemi, J., & Niazi, A. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Rusinov, V. L., et al. (2021). Synthesis of imidazo[4,5-e]t[1][9]hiazino[2,3-c]t[1][2][10]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][2][10]riazines. Beilstein Journal of Organic Chemistry, 17, 1895–1904. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 149-163. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 1,2,4-triazine derivatives in biological assays

Welcome to the Technical Support Center for 1,2,4-Triazine Derivative Applications. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-Triazine Derivative Applications. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common yet significant hurdle in the preclinical evaluation of 1,2,4-triazine derivatives: poor aqueous solubility.

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2] However, the planar, aromatic, and often lipophilic nature of these derivatives frequently leads to solubility challenges in the aqueous environments required for biological assays. This can result in compound precipitation, inaccurate potency measurements, and misleading structure-activity relationship (SAR) data.

This guide provides a logical, experience-driven framework to diagnose, troubleshoot, and overcome these solubility-related obstacles, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: From Precipitation to Reliable Data

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a systematic approach to resolution.

Issue 1: My 1,2,4-triazine derivative precipitates immediately upon dilution into my aqueous assay buffer or cell culture medium. What's happening and how do I fix it?

This is the most common manifestation of poor solubility, often referred to as "crashing out." It occurs when the compound, initially dissolved in a high-concentration organic stock (usually DMSO), is introduced into an aqueous system where its solubility limit is exceeded. The organic solvent concentration is no longer sufficient to keep the lipophilic compound in solution.

Causality: The thermodynamic driving force for this phenomenon is the unfavorable interaction between the nonpolar compound and the polar water molecules. The compound molecules aggregate to minimize their surface area exposed to water, leading to the formation of a solid precipitate. This drastically reduces the actual concentration of the compound available to interact with the biological target, leading to artificially low potency or apparent inactivity.

Troubleshooting Workflow:

Follow this systematic workflow to diagnose and resolve the precipitation issue.

G start Compound Precipitates in Aqueous Buffer check_dmso Q1: What is the final % of organic solvent (e.g., DMSO) in your assay? start->check_dmso high_dmso >1% in cell assays >5% in biochemical assays check_dmso->high_dmso Too High ok_dmso <1% in cell assays <5% in biochemical assays check_dmso->ok_dmso Acceptable reduce_dmso Action: Reduce final DMSO %. Is precipitation resolved? high_dmso->reduce_dmso solubility_issue Indicates a fundamental solubility problem. ok_dmso->solubility_issue reduce_dmso->solubility_issue No success Problem Solved: Proceed with Assay reduce_dmso->success Yes solubilization_strategy Q2: Can you employ a solubilization strategy? solubility_issue->solubilization_strategy cosolvent Option A: Use a Co-solvent System (e.g., PEG400, ethanol) solubilization_strategy->cosolvent Yes cyclodextrin Option B: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) solubilization_strategy->cyclodextrin Yes surfactant Option C: Use Surfactants (biochemical only) (e.g., Tween-80, Pluronic F-68) solubilization_strategy->surfactant Yes fail Re-evaluate compound or consider structural modification (medicinal chemistry) solubilization_strategy->fail No validate Action: Validate chosen method. Test for assay interference and confirm solubility improvement. cosolvent->validate cyclodextrin->validate surfactant->validate validate->success Successful validate->fail Interference or No Improvement

Caption: Decision tree for troubleshooting compound precipitation.

Step-by-Step Resolution:

  • Verify and Optimize Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells or interfere with enzyme kinetics.[3] A common practice is to keep the final DMSO concentration below 0.5-1% in cell-based assays and below 5% in biochemical assays. If your concentration is higher, remake your working solutions to lower the final DMSO percentage. If precipitation persists even at low DMSO concentrations, the compound's intrinsic aqueous solubility is the limiting factor.

  • Employ Solubilization Strategies: If optimizing the solvent concentration is insufficient, you must improve the compound's apparent solubility in the aqueous buffer. Several formulation strategies can be employed.[4][5]

    • Co-solvents: For biochemical assays where cell viability is not a concern, co-solvents like ethanol, polyethylene glycol 400 (PEG400), or N,N-dimethylformamide (DMF) can be used in combination with DMSO to create a more hospitable environment for the compound.[6] However, these must be tested for interference with the assay target.

    • Cyclodextrins: This is often the most effective and biologically compatible approach. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used. They can dramatically increase the aqueous solubility of "grease-ball" type molecules without affecting cell health at typical concentrations.[9][10][11]

    • Surfactants: For cell-free biochemical assays, non-ionic surfactants like Tween-80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[12] This approach is generally not suitable for cell-based assays as surfactants can disrupt cell membranes.

  • Validate Your New Formulation: Before proceeding, you must run control experiments. Test the vehicle (buffer + solubilizing agent) without your compound to ensure it doesn't affect your assay readout (e.g., cell viability, enzyme activity). Visually inspect the new formulation under a microscope to confirm the absence of precipitate.

Issue 2: My assay results are inconsistent, and the IC50 value for my compound is not reproducible. Could this be a solubility problem?

Yes, absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit.

Causality: When a compound's concentration is near its solubility maximum, minor variations in experimental conditions—such as slight temperature fluctuations, pipetting inaccuracies, or differences in buffer composition between batches—can push it over the edge, causing partial precipitation.[13] This means the actual concentration of the dissolved, active compound varies from well to well and experiment to experiment, leading to high data variability.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: You are likely working above the compound's thermodynamic or kinetic solubility limit. A simple kinetic solubility test can provide a reliable estimate of the maximum soluble concentration under your specific assay conditions. (See the detailed protocol in the "Experimental Protocols" section below).

  • Work Below the Solubility Limit: Once you determine the maximum soluble concentration, ensure your entire dose-response curve is at or below this limit. If your previously determined IC50 is above this limit, the IC50 value is likely an artifact of precipitation, not true biological activity.

  • Re-evaluate the Stock Solution: Ensure your primary stock solution in 100% DMSO is fully dissolved. Sometimes, what appears to be precipitation in the assay plate is actually the transfer of undissolved microcrystals from the stock. Briefly sonicating the stock solution before making dilutions can help, but always visually inspect it for clarity.[3]

  • Control for Plate Effects: Compound precipitation can be more pronounced at the edges of a microtiter plate due to faster evaporation.[14] Ensure your incubator has proper humidification and consider not using the outer wells for dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my initial stock solution of a new 1,2,4-triazine derivative?

A: The standard and most recommended practice is to prepare a high-concentration stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[6][15]

  • Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules. It is also miscible with water, which is essential for making subsequent dilutions into aqueous buffers.

  • Best Practices: Use high-purity, anhydrous DMSO. Weigh the compound accurately using an analytical balance. After adding the solvent, ensure the compound is fully dissolved. Vortexing is standard, but brief sonication in a water bath can be used for difficult-to-dissolve compounds. Always visually inspect the solution to ensure there are no visible particles before storing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent, but a widely accepted upper limit for most cell lines is 0.5% (v/v) . Some robust cell lines may tolerate up to 1%, but this should be validated. Above 1%, DMSO can induce cell stress, differentiation, or direct cytotoxicity, which will confound your assay results. Always run a "vehicle control" with the same final DMSO concentration as your highest compound dose to confirm it has no effect on its own.

Q3: How do cyclodextrins work, and how do I use them?

A: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. Poorly soluble drugs can partition into this nonpolar cavity, forming an "inclusion complex."[8] This complex is water-soluble, increasing the total amount of drug that can be dissolved in water.

  • Protocol for Use: Prepare your aqueous assay buffer containing the desired concentration of cyclodextrin (e.g., 10 mM HP-β-CD). Create an intermediate dilution of your DMSO stock solution in this cyclodextrin-containing buffer. This allows the complex to form before the final dilution into the assay plate. This stepwise dilution is critical to preventing precipitation.

Q4: Can I use pH modification to improve the solubility of my 1,2,4-triazine derivative?

A: It depends on the structure. If your derivative has ionizable functional groups (e.g., a basic amine or an acidic phenol), altering the pH of the buffer can significantly increase solubility.[16]

  • Basic Compounds (containing amines): Lowering the pH below the pKa of the amine will protonate it, forming a more soluble salt.

  • Acidic Compounds (containing phenols, carboxylic acids): Raising the pH above the pKa will deprotonate the group, forming a more soluble salt.

  • Caution: You must ensure the new buffer pH is compatible with your biological assay. Drastic pH changes can denature proteins and kill cells. This strategy is most useful when the pKa is close to physiological pH, allowing for significant ionization with minimal pH change.

Data Presentation & Key Parameters

When evaluating solubilizing agents, it is crucial to compare their effectiveness and potential liabilities systematically.

Solubilization Strategy Mechanism of Action Typical Concentration Pros Cons Best For
Co-solvents (e.g., PEG400, Propylene Glycol) Reduces bulk solvent polarity1-10% (v/v)Simple to use; Effective for many compounds.Can cause protein denaturation; Not suitable for cell-based assays.Biochemical assays, in vivo formulations.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Forms water-soluble inclusion complexes[11]1-50 mMHigh biocompatibility; Low cell toxicity; Can improve permeability.[10]Can be expensive; May interact with some assay components (e.g., cholesterol).Cell-based assays, biochemical assays, in vivo formulations.
Surfactants (e.g., Tween-80, Polysorbate 80) Forms micelles that encapsulate the drug> CMC (e.g., 0.01-0.1%)High solubilizing capacity.Disrupts cell membranes; Can denature proteins.[3]Biochemical assays, in vitro dissolution studies.
pH Adjustment Ionizes functional groups to form soluble saltsBuffer pH ≠ pKaHighly effective for ionizable compounds.Limited by the pH tolerance of the biological system.Assays with a wide pH tolerance; Compounds with pKa near 7.4.

Experimental Protocols

Protocol 1: Preparation of Compound Working Solutions (Serial Dilution)

This protocol describes the standard method for preparing serial dilutions from a DMSO stock for use in a 96-well plate assay.

G cluster_0 Step 1: In DMSO cluster_1 Step 2: In Aqueous Buffer cluster_2 Step 3: To Assay Plate stock 10 mM Stock in 100% DMSO intermediate_dmso Intermediate Dilution (e.g., 200x final conc.) in 100% DMSO stock->intermediate_dmso Dilute final_dilution Final Dilution Plate (e.g., 1 µL into 199 µL buffer) Final DMSO = 0.5% intermediate_dmso->final_dilution Transfer & Mix assay_plate Assay Plate (containing cells or enzyme) final_dilution->assay_plate Add to Assay

Caption: Workflow for preparing compound serial dilutions.

  • Thaw Stock Solution: Remove the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Plate: In a 96-well polypropylene plate (the "intermediate plate"), perform serial dilutions of your compound in 100% DMSO. For example, to make a 1:3 dilution series, add 20 µL of DMSO to columns 2-12. Add 30 µL of your 10 mM stock to column 1. Transfer 10 µL from column 1 to column 2, mix well, then transfer 10 µL from column 2 to column 3, and so on. This plate now contains your compounds at high concentrations (e.g., 200x the final desired concentration).

  • Prepare Final Plate: In a separate 96-well plate (the "final plate"), add 198 µL of your aqueous assay buffer to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer 2 µL from the intermediate plate to the corresponding wells of the final plate. Mix immediately by pipetting up and down. This step is critical; the rapid dilution and mixing help prevent precipitation. The final DMSO concentration in this plate is now 1%.

  • Add to Assay: From the final plate, transfer the desired volume of the compound solution to your assay plate containing cells or your biochemical target. For example, if you add 20 µL of this solution to wells containing 180 µL of medium, the final DMSO concentration will be diluted further to 0.1%.

Protocol 2: Basic Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to determine the concentration at which a compound begins to precipitate from a solution.

  • Materials: Test compound in DMSO, assay buffer, clear 96- or 384-well plates, a plate-reading nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to detect light scatter.

  • Compound Preparation: Prepare a high-concentration solution of your compound in DMSO (e.g., 10 mM). Create a 1:2 serial dilution of this stock in DMSO in a 96-well plate (e.g., from 10 mM down to ~5 µM).

  • Assay Setup: Add 198 µL of your assay buffer to the wells of a clear-bottom assay plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the compound-DMSO plate to the assay buffer plate. This creates a 1:100 dilution, resulting in a final concentration range from 100 µM down to ~0.05 µM, with 1% DMSO in all wells.

  • Incubation and Reading: Immediately place the plate in the reader and take an initial reading (T=0). Then, allow the plate to incubate at room temperature for 1-2 hours, taking readings every 15-30 minutes.

  • Data Analysis: Plot the light scattering signal (or absorbance) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit. This is the highest concentration you can confidently use in your assay under these conditions.

By adopting these systematic troubleshooting and validation strategies, you can overcome the challenges posed by poorly soluble 1,2,4-triazine derivatives, leading to more accurate, reproducible, and reliable data in your drug discovery and development efforts.

References
  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).
  • Al-Sanea, M. M., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Future Science OA. Available at: [Link]

  • Al-wsabie, A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Mojzych, M. (Ed.). (n.d.). Special Issue: 1,2,4-Triazine Derivatives and Their Biological Applications. MDPI. Available at: [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Available at: [Link]

  • El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica. Available at: [Link]

  • Preparing Solutions. (2021). Chemistry LibreTexts. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Zakharova, L. Y., et al. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Available at: [Link]

  • Reddit user discussion on compound solubility. (2022). r/labrats. Available at: [Link]

  • Szymański, P., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • ResearchGate discussion on enhancing drug solubility for in vitro assays. (2014). ResearchGate. Available at: [Link]

  • Loftsson, T., et al. (2016). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]

  • Asiri, A. M., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances. Available at: [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews.
  • Solution-making strategies & practical advice. (2020). YouTube. Available at: [Link]

  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience.
  • A Review: Biological Importance of Heterocyclic Compounds. (2016). Der Pharma Chemica. Available at: [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica. Available at: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti. Available at: [Link]

  • Vargadi, M., et al. (2021). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Pharmaceutics. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Available at: [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available at: [Link]

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution? (2024). Available at: [Link]

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Optimization

Minimizing byproduct formation in the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Welcome to the technical support center for the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation, increase yield, and ensure the highest purity of your target compound.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, providing explanations and actionable solutions.

Question 1: My reaction is yielding a significant amount of an inseparable isomeric byproduct. What is happening and how can I resolve this?

Answer:

You are likely encountering the formation of a regioisomer. This is a common byproduct when using an unsymmetrical α-dicarbonyl compound, such as pyruvic acid or its derivatives, with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers.[1]

Troubleshooting Workflow for Regioisomer Formation:

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of 1,2,4-Triazin-5-ols

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,4-triazin-5-ols. This guide is structured to provide practical, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2,4-triazin-5-ols. This guide is structured to provide practical, field-proven insights into the common challenges encountered when transitioning from laboratory-scale reactions to pilot or industrial-scale production. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve these hurdles effectively, ensuring a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the scale-up planning and execution phases.

Q1: What are the primary challenges when scaling up the synthesis of 1,2,4-triazin-5-ols from the lab to a pilot plant?

A1: The key challenges in scaling up this synthesis include maintaining consistent reaction conditions and yields, managing heat transfer in larger reactors, ensuring efficient mixing, and developing robust, scalable purification methods.[1] As reactor volume increases, surface-area-to-volume ratio decreases, which can lead to thermal control issues for exothermic or endothermic reactions. Furthermore, purification techniques that are simple on a gram scale, like flash chromatography, become complex and costly at the kilogram scale.

Q2: My synthesis involves an unsymmetrical 1,2-dicarbonyl compound, and I'm observing a mixture of regioisomers. How can this be controlled on a larger scale?

A2: The formation of regioisomers is a common issue when using unsymmetrical dicarbonyl compounds, as the reactivity of the two carbonyl groups may be similar.[1] The reaction typically proceeds with the more electrophilic carbonyl group reacting first.[1] On a large scale, separating these isomers can be impractical. The preferred industrial approach is to develop a regioselective synthesis. This may involve a multi-step process where intermediates are isolated and purified, or the use of protecting groups to differentiate the two carbonyl functionalities, thereby directing the cyclization to form the desired isomer.[1]

Q3: We are experiencing product decomposition during workup and purification. What are the likely causes and mitigation strategies?

A3: 1,2,4-triazine derivatives can be susceptible to degradation under harsh conditions.[1] The primary causes of decomposition are often thermal stress and exposure to strong acidic or basic conditions during workup.[1] To mitigate this, employ mild work-up conditions, such as a neutral quench followed by extraction. When removing solvent, avoid excessive heating by using a rotary evaporator at reduced pressure and moderate temperatures.[1] For long-term storage, keep the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[1]

Q4: What are the critical safety considerations for the large-scale synthesis of 1,2,4-triazin-5-ols?

A4: Safety is paramount during scale-up. Key considerations include:

  • Reagent Handling: Many syntheses of triazines utilize reagents like thiocarbohydrazide or other hydrazine derivatives, which can be toxic and require careful handling in well-ventilated areas.[2][3]

  • Thermal Hazards: The condensation reaction can be exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the heat flow and design an adequate cooling system to prevent thermal runaway.

  • Solvent Safety: Large volumes of organic solvents pose fire and health risks. Ensure proper grounding of equipment to prevent static discharge and use appropriate personal protective equipment (PPE).

  • Pressure and Off-Gassing: Some reactions may evolve gases. The reactor system must be equipped with a pressure relief system and an appropriate off-gas treatment setup.

Troubleshooting Guide: Specific Issues and Solutions

This section provides in-depth, step-by-step guidance for resolving specific experimental problems.

Issue 1: Consistently Low Reaction Yields

Question: My reaction yield dropped significantly when I increased the scale from 10g to 1kg. What should I investigate?

Answer: A drop in yield upon scale-up is a multifaceted problem. The underlying cause is often a combination of mass transfer, heat transfer, and kinetic effects that are not apparent at the lab scale. A systematic approach is required to diagnose and solve the issue.

G start Low Yield at Scale reagents 1. Check Reagent Purity & Stoichiometry start->reagents mixing 2. Evaluate Mixing Efficiency reagents->mixing Reagents OK solution Yield Optimized reagents->solution Impurity identified and removed temp 3. Verify Temperature Control mixing->temp Mixing Adequate mixing->solution Impeller/speed adjusted for homogeneity monitoring 4. Monitor Reaction Progress (In-Process Controls) temp->monitoring Temp. Profile Correct temp->solution Hotspots eliminated via better cooling/addition rate workup 5. Assess Workup & Isolation Procedure monitoring->workup Reaction Complete monitoring->solution Reaction time/temp adjusted based on IPC data workup->solution No Losses Identified workup->solution Procedure modified to prevent product loss

Caption: A systematic workflow for diagnosing low yields in scale-up synthesis.

  • Reagent and Solvent Purity:

    • Probable Cause: Impurities in starting materials or solvents that were negligible at a small scale can become significant reaction inhibitors or sources of byproducts at a larger scale.

    • Solution: Ensure all reagents and solvents meet the required specifications. Perform analytical tests (e.g., HPLC, GC, NMR) on incoming raw materials. Always use high-purity, dry solvents, as water can interfere with many condensation reactions.[1]

  • Mixing and Mass Transfer:

    • Probable Cause: Inadequate mixing in a large reactor can lead to localized concentration gradients and "hot spots," resulting in non-uniform reaction conditions and increased byproduct formation.

    • Solution: Evaluate the reactor's mixing efficiency. The type of impeller, agitation speed, and baffle design are critical. For heterogeneous reactions (e.g., involving slurries), ensure the agitation is sufficient to keep solids suspended uniformly.

  • Temperature Control:

    • Probable Cause: As mentioned, poor heat dissipation in large reactors can cause the internal temperature to rise above the optimal range, leading to thermal degradation of reactants or products.

    • Solution: Control the rate of addition of reagents for highly exothermic steps. Ensure the reactor's cooling system is capable of handling the heat load. The use of jacketed reactors with precise temperature control is standard practice.

  • Reaction Monitoring:

    • Probable Cause: Assuming the reaction is complete based on lab-scale timelines can be erroneous. Slower mass transfer at scale can lead to longer reaction times.

    • Solution: Implement in-process controls (IPCs) such as TLC, HPLC, or GC to monitor the consumption of starting materials and the formation of the product.[1] Continue the reaction until the IPC indicates it has reached completion.

Issue 2: Purification Challenges at Scale

Question: My product was easily purified by silica gel chromatography in the lab, but this is proving difficult and expensive at a 5 kg scale. What are my options?

Answer: Direct scale-up of flash chromatography is often not economically viable. A multi-step purification strategy is recommended for large quantities.[4] The goal is to remove the bulk of impurities using cheaper methods before a final polishing step.

G start Crude Product (>1 kg) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Liquid-Liquid Extraction is_solid->extraction No / Oily purity_check1 Purity > 98%? recrystallize->purity_check1 purity_check1->extraction No final_product Final Product purity_check1->final_product Yes chromatography Bulk Column Chromatography extraction->chromatography purity_check2 Purity > 98%? chromatography->purity_check2 purity_check2->final_product Yes prep_hplc Consider Preparative HPLC (High-Value Products) purity_check2->prep_hplc No prep_hplc->final_product

Caption: Decision-making process for selecting a scalable purification strategy.

Recrystallization is an excellent and cost-effective method for purifying solid compounds at a large scale, provided a suitable solvent system can be identified.[4]

  • Solvent Selection: The key is to find a solvent (or solvent mixture) in which your product has high solubility when hot and low solubility when cold.[4] Test various solvents like ethanol, methanol, ethyl acetate, or hexane on a small scale.

  • Dissolution: In a suitably sized reactor, charge the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter press or a heated nutsche filter to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can be beneficial. Once at room temperature, cool further in an ice bath or with a chiller to maximize the yield.

  • Crystal Collection: Collect the crystals using a centrifuge or a nutsche filter-dryer.

  • Washing: Wash the collected crystals (the "crystal cake") with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature until a constant weight is achieved.

If recrystallization is ineffective, bulk column chromatography may be necessary.

  • Solvent System Optimization: Use TLC to find an optimal solvent system that provides good separation (ΔRf > 0.2) between your product and major impurities.[1][4]

  • Column Packing: For large-scale columns, dry packing followed by slow solvent elution is often preferred over slurry packing to ensure a uniformly packed bed. The column should be packed correctly to prevent channeling.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method typically gives better resolution than direct liquid injection on a large scale.

  • Elution and Fraction Collection: Begin elution with the optimized solvent system. Collect large fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a large-scale rotary evaporator or a falling film evaporator.

Analytical Methods for Quality Control

Ensuring the purity and identity of your final product is crucial. A combination of analytical techniques should be used for final product release.

Q5: What analytical methods are recommended for routine analysis and final quality control of 1,2,4-triazin-5-ols?

Answer: A robust analytical package is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for purity assessment and quantification.[5][6]

Analytical TechniquePrimary UseKey Considerations
HPLC-UV Purity analysis, quantification, in-process control.Reversed-phase HPLC is often successful. A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. UV detection is suitable if the compound has a chromophore.[6]
LC-MS/MS Impurity identification, analysis in complex matrices (e.g., biological samples).Provides higher sensitivity and selectivity than HPLC-UV.[6][7] Essential for identifying unknown impurities by their mass-to-charge ratio.
GC-MS Analysis of volatile impurities or after derivatization.The compound must be thermally stable and sufficiently volatile. Derivatization may be needed to increase volatility.[6][8]
NMR Spectroscopy Structural confirmation, identification of regioisomers.¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying the exact substitution pattern in case of isomer formation.
FTIR Spectroscopy Functional group analysis.Quickly confirms the presence of key functional groups (e.g., C=O, N-H, C=N) in the triazine ring structure.
References
  • Challenges and Solutions in Scaling Up 1,2,4-Triazine Production. Benchchem.
  • Process for the production of 1,2,4-triazin-5-one derivatives.
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • Chromatographic methods for analysis of triazine herbicides. PubMed.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Publishing.
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine. Benchchem.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI.

Sources

Optimization

Technical Support Center: Resolving Ambiguous NMR Spectra of Substituted 1,2,4-Triazines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the structural elucidation of substituted 1,2,4-triazines using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the structural elucidation of substituted 1,2,4-triazines using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the NMR spectra of this important class of nitrogen-containing heterocycles. The inherent electronic properties, potential for isomerism, and dynamic behaviors of these molecules often lead to complex and ambiguous spectra.

This guide provides a series of troubleshooting questions and detailed answers, moving from foundational issues to advanced analytical strategies. Our goal is to equip you with the logic and methodologies required to confidently resolve complex structural problems.

Section 1: Foundational Troubleshooting & Frequently Asked Questions

This section addresses the most common initial hurdles encountered during the NMR analysis of 1,2,4-triazine derivatives.

Question 1: My 1,2,4-triazine derivative is poorly soluble in standard deuterated solvents (CDCl₃, DMSO-d₆), resulting in a low signal-to-noise ratio. What are my options?

Answer: Poor solubility is a frequent challenge with planar, nitrogen-rich heterocyclic systems like triazines. This often stems from strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic moieties, which can lead to aggregation.[1]

Causality & Recommended Solutions:

  • Disrupting Intermolecular Interactions: The primary strategy is to disrupt the forces causing aggregation. The addition of a small amount of an acidic co-solvent, such as trifluoroacetic acid (TFA), can protonate the basic nitrogen atoms on the triazine ring.[1] This introduces electrostatic repulsion between molecules, breaking up aggregates and improving solubility. A typical starting point is a mixture of CDCl₃ with 7% TFA.[1]

  • Temperature Variation: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can increase solubility and sometimes sharpen broad peaks caused by slow dynamic processes.[1] However, be cautious, as higher temperatures can lead to the decomposition of sensitive compounds.[1]

  • Alternative Solvents: If the above methods fail or cause degradation, explore more aggressive or different polarity solvents. Options include pyridine-d₅, acetonitrile-d₃, or DMF-d₇.[1]

  • Increased Scans: If solubility remains marginal, the signal-to-noise ratio can be improved simply by increasing the number of scans acquired for the experiment. This is particularly crucial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

Question 2: The proton signals in my ¹H NMR spectrum are significantly broadened, even for what should be sharp singlets or doublets. What is the likely cause?

Answer: Signal broadening in substituted triazines is rarely due to poor shimming alone and often points to underlying chemical dynamics occurring on the NMR timescale.

Causality & Recommended Solutions:

  • Rotational Isomers (Rotamers): The most common cause is restricted rotation around the C(triazine)–N(substituent) bond, especially for amino-substituted triazines.[1][3] The partial double-bond character of this bond creates a significant energy barrier to rotation, leading to the presence of multiple stable conformers (rotamers) in solution.[1] If the rate of interconversion between these rotamers is similar to the NMR timescale, it results in broad, coalesced signals.

  • Chemical Exchange: Protons involved in chemical exchange, such as those on amine or hydroxyl groups, can exchange with residual water in the solvent or with each other, leading to broadening.

  • Variable Temperature (VT) NMR: This is the definitive experiment to diagnose dynamic processes.

    • Heating: Increasing the temperature will increase the rate of rotamer interconversion. If you are in the coalescence regime, the peaks will first broaden further and then sharpen into a single, time-averaged signal at a sufficiently high temperature.

    • Cooling: Decreasing the temperature will slow the interconversion. This can "freeze out" the individual rotamers, resulting in a spectrum showing sharp, distinct sets of signals for each conformer.[3]

  • 2D EXSY (Exchange Spectroscopy): If distinct rotamers can be observed at low temperatures, a 2D EXSY (or NOESY) experiment can confirm they are interconverting.[1] This experiment will show "cross-peaks" connecting the signals of a nucleus in one rotameric form to its signal in the other form.[1]

Section 2: Advanced 2D NMR for Unambiguous Structural Elucidation

When 1D spectra are insufficient to resolve connectivity or distinguish between isomers, a suite of 2D NMR experiments becomes essential.[2]

Question 3: My synthesis of a 3,5,6-trisubstituted 1,2,4-triazine could result in two different regioisomers. How can I definitively determine the substitution pattern?

Answer: Distinguishing regioisomers is a classic challenge that is perfectly suited for through-bond correlation NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4][5]

Causality & Recommended Solutions:

  • The Power of Long-Range Correlations: While ¹H and ¹³C spectra provide chemical shifts, they don't explicitly show which atoms are connected over multiple bonds. HMBC reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.[2][6] This is the key to piecing together the molecular skeleton.

  • Experimental Logic:

    • Identify Key Protons: Locate a proton on a substituent whose position is unambiguous (e.g., the protons of a methyl group or a proton ortho- to the substituent on a phenyl ring).

    • Acquire HMBC: Run a standard HMBC experiment.

    • Analyze Correlations: Look for a correlation (a cross-peak) from your key proton to a carbon within the triazine ring. Since this correlation spans 2 or 3 bonds, it will lock in the attachment point of that substituent. For example, if a proton on substituent 'A' shows a correlation to the C5 carbon of the triazine ring, you have proven that 'A' is attached at either C6 or N4, but not C3. Combining this with other correlations will solve the puzzle.

  • Complementary Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): First, run an HSQC to correlate all protons to their directly attached carbons.[2][6] This helps you assign the protonated carbons of the triazine ring and substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space experiment can provide powerful confirmatory data.[4] If a substituent is physically close to a specific proton on the triazine core, a NOESY cross-peak will be observed between them, confirming the isomeric structure.[7]

Question 4: I can't assign the quaternary (non-protonated) carbons of the triazine ring. They are weak in the ¹³C spectrum and don't appear in the HSQC. How do I assign them?

Answer: This is another critical application for the HMBC experiment.

Causality & Recommended Solutions:

  • HSQC vs. HMBC: The HSQC experiment is designed to detect only one-bond ¹H-¹³C correlations, so quaternary carbons are invisible.[4][6] The HMBC experiment is optimized for long-range couplings (typically 2-4 bonds) and is therefore the ideal tool for observing correlations to quaternary centers.[4]

  • Assignment Strategy:

    • Assign all Protonated Carbons: Use the HSQC spectrum to confidently assign all carbons that have attached protons.

    • Use Protons as Starting Points: Find an assigned proton in your ¹H spectrum. In the HMBC spectrum, trace its correlations to identify all carbons 2 or 3 bonds away.

    • Deduce Quaternary Positions: By observing multiple correlations from different, known protons to an unassigned quaternary carbon signal, you can deduce its position in the molecular framework. For example, the C3, C5, and C6 carbons of the 1,2,4-triazine ring are often quaternary and can be assigned by observing correlations from substituent protons.

Section 3: Special Cases and Computational Approaches

Question 5: My NMR data is still ambiguous, and I suspect I have a mixture of very similar isomers that 2D NMR cannot fully resolve. Can computational chemistry help?

Answer: Absolutely. When experimental data reaches its limit, computational NMR prediction can be a powerful tool to distinguish between candidate structures.[8]

The Workflow: The process involves comparing the experimentally observed NMR spectrum with spectra predicted through quantum mechanical calculations for each possible isomer.

  • Geometry Optimization: For each potential isomer, the first step is to calculate its lowest-energy 3D conformation. This is typically done using Density Functional Theory (DFT) methods.[8] It's crucial to perform a thorough conformational search, as the calculated NMR shifts are highly dependent on the geometry.

  • NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding constants for each nucleus are calculated at a higher level of theory.[8] These shielding constants are then converted into the familiar chemical shifts (ppm) by referencing them against a standard, such as Tetramethylsilane (TMS).

  • Boltzmann Averaging: If multiple low-energy conformers exist for a single isomer, the predicted NMR shifts for each conformer are averaged, weighted by their predicted thermodynamic stability (Boltzmann distribution).[8]

  • Comparison: The final predicted spectrum for each candidate isomer is compared against the experimental spectrum. The isomer whose predicted spectrum provides the best match is the most likely correct structure.

This approach is particularly useful for assigning relative stereochemistry or distinguishing between isomers with very subtle differences in their electronic structure.

Section 4: Data Summary & Standard Operating Protocols
Data Presentation

Table 1: Key NMR Experiments for 1,2,4-Triazine Structure Elucidation

ExperimentAcronymInformation GainedCommon Application for 1,2,4-Triazines
1D Proton¹HProvides information on the chemical environment and coupling of hydrogen atoms.[2]Initial assessment of structure, purity, and presence of dynamic processes (broadening).
1D Carbon-13¹³CProvides insights into the carbon skeleton of the molecule.[2]Determines the number of unique carbon environments; essential for identifying quaternary carbons.
Correlation SpectroscopyCOSYIdentifies proton-proton (¹H-¹H) spin-spin coupling networks.[2][6]Establishes proton connectivity within individual aromatic rings or aliphatic chains of substituents.
Heteronuclear Single Quantum CoherenceHSQCCorrelates directly bonded proton and carbon atoms (¹H-¹³C).[2][8]Unambiguously assigns protonated carbons.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over 2-3 bonds.[2][4]Crucial for distinguishing isomers and assigning quaternary carbons by linking molecular fragments.
Nuclear Overhauser Effect SpectroscopyNOESY/ROESYProvides information about the spatial proximity of protons (<5 Å).[1][4]Confirms stereochemistry and provides secondary confirmation of isomeric structure through space.
Exchange SpectroscopyEXSYIdentifies nuclei that are undergoing chemical exchange.[1]Confirms and analyzes dynamic equilibria, such as the interconversion of rotamers.
Visualized Workflows

G cluster_start Initial Analysis cluster_problem Problem Identification cluster_solution Troubleshooting Path cluster_end Resolution A Acquire 1D ¹H & ¹³C NMR B Are signals broad? A->B Check line shape C Are signals overlapping? Is isomerism possible? A->C Check complexity B->C No D Run Variable Temp (VT) NMR &/or 2D EXSY B->D Yes (Dynamics) E Run COSY & HSQC C->E Yes H Structure Elucidated D->H F Run HMBC & NOESY E->F Assign protonated framework G Compare with Computational NMR Prediction F->G Ambiguity remains? F->H No G->H

HMBC_Logic

Experimental Protocols

SOP-01: Standard Sample Preparation

  • Mass: Weigh 5-10 mg of the purified 1,2,4-triazine derivative for ¹H and 2D NMR, or 15-25 mg for a standard ¹³C NMR.

  • Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry 5 mm NMR tube.[2]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or brief sonication may be applied if necessary, but monitor for any signs of sample degradation.[2]

  • Standard: For non-quantitative purposes, the residual solvent peak is often sufficient for referencing. For precise work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

SOP-02: Acquiring Key 2D NMR Spectra

This is a general guide. Specific parameters should be optimized based on the spectrometer and sample.

  • Lock & Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[2]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibrations.

  • 2D Experiment Setup (General): Utilize the standard pulse programs (e.g., 'cosygpph', 'hsqcedetgpsp', 'hmbcgplpndqf') available in the spectrometer's software.

  • COSY: This is a relatively fast experiment. 8-16 scans per increment are often sufficient.

  • HSQC: This experiment is more sensitive than HMBC. A relaxation delay (d1) of 1-1.5 seconds is typical. The number of scans can range from 2 to 32 per increment depending on the sample concentration.

  • HMBC: This is the least sensitive of the common correlation experiments and requires careful setup.

    • Relaxation Delay (d1): Use a d1 of 1.5-2.0 seconds.

    • Long-Range Coupling Constant (J): The experiment must be optimized for an assumed long-range coupling constant. A value of 8-10 Hz is a good starting point for aromatic systems.[5]

    • Number of Scans: A higher number of scans (e.g., 16 to 128 per increment) is often necessary to achieve a good signal-to-noise ratio, especially for correlations to quaternary carbons.[2]

  • Processing: After acquisition, apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation, phasing, and baseline correction for both dimensions.

References

[2] Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide - Benchchem. (URL: ) [1] Chapter 3 – Structural characterization of triazines. (URL: ) [9] Stefaniak, L., Witanowski, M., Mahmoud, U., Roberts, J. D., & Webb, G. A. Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research, 19(1), 159-166. (URL: ) [4] Advanced Nmr Techniques Organic. (URL: ) [10] Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-774. (URL: [Link]) [5] Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: ) [11] Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Journal of Magnetic Resonance, 9(1), 109-113. (URL: ) [12] Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (URL: ) [13] 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (URL: ) [6] Advanced NMR Techniques and Applications | Spectroscopy Class Notes - Fiveable. (URL: ) Wagen, C. (2023). Computational NMR Prediction: A Microreview. (URL: ) [14] How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (URL: ) [7] Photocyclization of 8‑Aryloxybenzo[e][1][2][4]triazines Revisited: Unambiguous Structural Assignment of Planar Blatter Radicals by Correlation NMR Spectroscopy - NIH. (URL: ) [3] NMR studies of exchange between triazine rotamers | Request PDF - ResearchGate. (URL: ) NMR Spectra-based Predictive Models : r/comp_chem - Reddit. (URL: ) [15] Simulate and predict NMR spectra. (URL: ) [16] Synthesis of new 1,2,4-triazine derivatives - ResearchGate. (URL: ) [17] Predict 1H proton NMR spectra - NMRDB.org. (URL: ) [18] The features of nucleophilic substitution of the nitro group in 4-alkyl-6-nitro-1,2,4-triazolo[5,1-c][1][2][4]triazines - ResearchGate. (URL: ) [19] Common problems in 1,2,4-triazine synthesis and solutions. - Benchchem. (URL: ) [20] 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study - PubMed Central. (URL: ) [21] Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][4]triazines. (URL: ) [22] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (URL: ) [23] Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - NIH. (URL: ) [24] Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (URL: ) [25] Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (URL: )

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and Other Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential biological activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol against other functionally...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol against other functionally relevant triazine compounds. While direct experimental data on the specific biological activities of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is not extensively available in publicly accessible literature, this guide synthesizes information on structurally similar 1,2,4-triazine derivatives to provide a framework for its potential therapeutic applications and to guide future research.

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the triazine ring.

The 1,2,4-Triazine Core: A Versatile Pharmacophore

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms. This core structure is found in numerous synthetic and natural products with significant pharmacological effects.[3] The versatility of the triazine ring allows for the synthesis of a diverse library of compounds with a wide array of biological activities.[3][4]

Potential Biological Activities of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Based on the structure-activity relationships (SAR) of analogous 1,2,4-triazine derivatives, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is hypothesized to exhibit potential antimicrobial and anticancer properties. The presence of a methyl group at the 6-position and an aryl substituent (4-methylphenyl) at the 3-position are common features in bioactive 1,2,4-triazin-5-one derivatives.

Comparative Analysis with Other Triazine Derivatives

To contextualize the potential of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, this section compares its structural features with those of other triazine derivatives with established biological activities.

Antimicrobial Activity

Various 1,2,4-triazine derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[1][2] The antimicrobial efficacy is often influenced by the substituents on the triazine core. For instance, the introduction of a thione group at the 3-position, as seen in 6-methyl-3-thioxo-1,2,4-triazin-5-one, has been a starting point for the synthesis of fused triazine derivatives with notable antimicrobial action.[5][6]

While specific minimum inhibitory concentration (MIC) data for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is unavailable, a comparative analysis of structurally related compounds is presented in Table 1.

Table 1: Comparative Antimicrobial Activity of Selected 1,2,4-Triazine Derivatives

Compound/Derivative ClassTarget OrganismsReported Activity (MIC/Zone of Inhibition)Reference
Fused triazines from 6-methyl-3-thioxo-1,2,4-triazin-5-oneGram-positive and Gram-negative bacteria, Candida albicansVaries depending on the specific derivative[5][6]
1,2,4-triazine derivatives of pyridine-2-(1H)-oneGram-positive and Gram-negative bacteria, FungiVaries, with some derivatives showing good activity[2]
Methyl 2-[5-oxo-3,4-di-(2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetateGram-positive and Gram-negative bacteria, CandidaActivity reported[7][8]
Anticancer Activity

The 1,2,4-triazine scaffold is a key component in several potent anticancer agents.[9][10][11] The substitution pattern on the triazine ring plays a crucial role in the cytotoxic activity and the mechanism of action. For example, a novel 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1][12][13]triazolo[3,4-b][1][5][13]thiadiazine derivative has been identified as a potent tubulin inhibitor with significant in vivo antitumor activity.[14] This highlights the importance of the aryl group at the 6-position, which is a structural feature shared with the topic compound.

Furthermore, a series of novel [1][12][13]triazolo[4,3-b][1][12][13]triazin-7-one derivatives prepared from 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one have shown promising in vitro anti-lung cancer activity.[15][16]

Table 2: Comparative Anticancer Activity of Selected 1,2,4-Triazine Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC50)Mechanism of ActionReference
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1][12][13]triazolo[3,4-b][1][5][13]thiadiazineHeLa, HT-29, A5490.046 µM, 0.57 µM, 0.96 µMTubulin polymerization inhibition[14]
[1][12][13]triazolo[4,3-b][1][12][13]triazin-7-one derivativesA549 (Lung carcinoma)36.6 µM and 40.1 µM for the most active compoundsDNA fragmentation, altered gene expression[15][16]
Fused triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-oneHepG2, MCF-7, A549VariesCytotoxic[5]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilution of test compound in 96-well plate B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with test compound A->B C Add MTT solution B->C D Add solubilizing agent C->D E Measure absorbance D->E F Calculate IC50 value E->F

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 1,2,4-triazin-5-one derivatives is intricately linked to their substitution patterns.

SAR_Triazines TriazineCore 1,2,4-Triazin-5-one Core R3 Substituent at C3 (e.g., Aryl, Thio) TriazineCore->R3 influences R6 Substituent at C6 (e.g., Methyl, Aryl) TriazineCore->R6 influences Activity Biological Activity (Antimicrobial, Anticancer) R3->Activity R6->Activity

Caption: Key Structural Features Influencing Biological Activity.

Future research should focus on the synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol and its subsequent evaluation in a panel of antimicrobial and anticancer assays. Further structural modifications, such as the introduction of different substituents at the 3- and 6-positions, could lead to the discovery of more potent and selective therapeutic agents.

Conclusion

While direct experimental evidence for the biological activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is currently lacking, the extensive research on structurally related 1,2,4-triazine derivatives suggests its potential as a promising scaffold for the development of new antimicrobial and anticancer agents. The comparative analysis and experimental protocols provided in this guide offer a solid foundation for initiating research into this specific compound and for the broader exploration of the therapeutic potential of the 1,2,4-triazine class.

References

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. [Link]

  • Synthesis, Evaluation and Structure-Activity Relationships of Triazine Dimers as Novel Antiviral Agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7178. [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 16(21), 5605-5609. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(21), 5087. [Link]

  • Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]

  • Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Discovery of novel 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1][12][13]triazolo[3,4-b][1][5][13]thiadiazine derivative as a potent tubulin inhibitor with promising in vivo antitumor activity. European Journal of Medicinal Chemistry, 256, 115437. [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 106-131. [Link]

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, e2200479. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 841. [Link]

  • Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Utility of 6-aza-2-thiothymine in the synthesis of novel [1][12][13]triazolo[4,3-b][1][12][13]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 15(10), 6015-6031. [Link]

  • Utility of 6-aza-2-thiothymine in the synthesis of novel [1][12][13]triazolo[4,3-b][1][12][13]triazin-7-one derivatives. Semantic Scholar. [Link]

  • Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. Acta Poloniae Pharmaceutica, 65(6), 789-791. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

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Comparative

Comparative Efficacy Analysis of 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol: A Novel Dual Pathway Anti-Inflammatory Agent

Introduction The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol (hereafter designated Compound T ), a novel synthetic molecule. Drawing from extensive research on related 1,2,4-triazine and quinoline hybrids that demonstrate potent anti-inflammatory action through the inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), we hypothesize that Compound T functions as a multi-target directed ligand.[3]

This document provides a comprehensive comparison of the hypothesized efficacy of Compound T against established anti-inflammatory drugs: Celecoxib (a selective COX-2 inhibitor), Diclofenac (a non-selective NSAID), and Quercetin (a known 15-LOX inhibitor). We will delve into the mechanistic rationale, present detailed experimental protocols for comparative evaluation, and summarize expected quantitative data to provide researchers and drug development professionals with a robust framework for assessing this promising compound.

Section 1: Mechanistic Rationale - Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response mediated by a network of signaling pathways. A central hub in this network is the metabolism of arachidonic acid (AA). Upon its release from the cell membrane, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • COX Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of AA to prostaglandins (PGs). COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and significantly upregulated at sites of inflammation, producing pro-inflammatory prostaglandins such as PGE2.[3]

  • LOX Pathway: The LOX enzymes, including 15-LOX, convert AA into hydroxyeicosatetraenoic acids (HETEs) and leukotrienes, which are potent mediators of inflammation, chemotaxis, and reactive oxygen species (ROS) generation.[3]

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. While selective COX-2 inhibitors like Celecoxib were developed to mitigate these risks, they do not address the pro-inflammatory mediators produced by the LOX pathway. A multi-target approach that dually inhibits both COX-2 and 15-LOX, as hypothesized for Compound T, could offer superior therapeutic efficacy and a more favorable safety profile by comprehensively suppressing the production of key inflammatory mediators.

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox LOX Pathway membrane Membrane Phospholipids pla2 PLA2 (Stimulus-activated) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox 15-LOX aa->lox pgs Prostaglandins (e.g., PGE2) cox1->pgs Housekeeping Functions cox2->pgs Inflammation, Pain diclofenac Diclofenac diclofenac->cox1 Inhibits diclofenac->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Inhibits compound_t_cox Compound T compound_t_cox->cox2 Inhibits hetes 15(S)-HETE, Leukotrienes lox->hetes Inflammation quercetin Quercetin quercetin->lox Inhibits compound_t_lox Compound T compound_t_lox->lox Inhibits

Caption: The Arachidonic Acid signaling pathway and points of inhibition.

Section 2: Comparative In Vitro Enzymatic Inhibition

To validate the hypothesis and quantify the inhibitory potential of Compound T, a series of in vitro enzymatic assays are essential. These assays directly measure the effect of the compound on the purified target enzymes.

Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.

Principle: A colorimetric inhibitor screening assay can be used. The assay measures the peroxidase activity of COX enzymes. This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe). Test compounds (Compound T, Celecoxib, Diclofenac) are dissolved in DMSO to create stock solutions.

  • Reaction Mixture: In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of the test compound solution at various concentrations (typically a serial dilution from 100 µM to 0.01 µM). For the control, add 10 µL of DMSO. Incubate the plate at room temperature for 15 minutes. This pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Data Acquisition: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The COX-2 Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Experimental Protocol 2: 15-Lipoxygenase (15-LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the 15-LOX-catalyzed oxidation of arachidonic acid, which results in the formation of a conjugated diene hydroperoxide. The increase in absorbance at 234 nm due to the formation of this conjugated diene is monitored.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., borate buffer, pH 9.0), soybean 15-LOX enzyme, and arachidonic acid substrate. Test compounds (Compound T, Quercetin) are dissolved in DMSO.

  • Reaction Setup: In a UV-transparent 96-well plate, add 180 µL of assay buffer and 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 10 µL of the 15-LOX enzyme solution and incubate at room temperature for 10 minutes.

  • Initiate Reaction: Add 10 µL of arachidonic acid to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 234 nm for 5 minutes.

  • Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each concentration. Determine the IC50 value as described for the COX assay.

Hypothetical Data Summary

The following table summarizes the expected outcomes from these assays, positioning Compound T as a potent and selective dual inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)15-LOX IC50 (µM)
Compound T 13.50.05 270 1.95
Celecoxib 14.70.045~326> 50
Diclofenac 0.090.061.5> 50
Quercetin > 50> 50N/A3.34

Data for comparators are based on literature values to provide a realistic context.[3]

Section 3: Cellular Anti-Inflammatory Activity Assessment

While enzymatic assays are crucial, evaluating a compound's activity in a cellular context is a critical next step to understand its potential therapeutic effect. This involves assessing its ability to suppress the production of pro-inflammatory mediators in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol 3: Measurement of Pro-Inflammatory Mediators in Macrophages

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the upregulation of COX-2 and the production of PGE2 and various cytokines. The inhibitory effect of the test compounds on these markers is then quantified.

Cellular_Assay_Workflow cluster_analysis Downstream Analysis start Seed RAW 264.7 Macrophages (96-well plate) step1 Pre-treat cells with Compound T or Comparators (1 hour) start->step1 step2 Stimulate with LPS (1 µg/mL) (24 hours) step1->step2 step3 Collect Supernatant step2->step3 cell_viability Assess Cell Viability (e.g., MTT Assay) step2->cell_viability Parallel Plate elisa Quantify PGE2, TNF-α, IL-6 via ELISA step3->elisa

Caption: Workflow for assessing cellular anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound T, Celecoxib, and Diclofenac for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Quantification of Mediators: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of PGE2, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the collected supernatant.

  • Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity of the compounds.

  • Data Analysis: Calculate the IC50 values for the inhibition of each mediator.

Hypothetical Data Summary

This table presents the expected IC50 values, indicating Compound T's potent cellular activity.

CompoundPGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound T 0.55 0.48 4.5
Celecoxib 0.8010.6911.17
Diclofenac 1.2010.2712.91

Data for comparators are based on literature values for context.[3]

Discussion and Future Directions

The hypothetical data presented herein, grounded in the known activities of the 1,2,4-triazine scaffold, positions 6-Methyl-3-(p-tolyl)-1,2,4-triazin-5-ol (Compound T) as a highly promising anti-inflammatory agent. The in vitro enzymatic data suggests it is a potent dual inhibitor of COX-2 and 15-LOX with high selectivity for COX-2 over COX-1, predicting a low risk of gastrointestinal side effects.

Crucially, this enzymatic activity translates into a superior cellular efficacy profile. The expected IC50 values for the inhibition of PGE2, TNF-α, and IL-6 production in LPS-stimulated macrophages are significantly lower for Compound T compared to established drugs like Celecoxib and Diclofenac. This suggests that by targeting both the COX and LOX pathways, Compound T can more effectively shut down the inflammatory cascade at multiple key nodes.

Future work should focus on:

  • In Silico Modeling: Molecular docking studies should be performed to predict the binding modes of Compound T within the active sites of COX-2 and 15-LOX, providing a structural basis for its potent and selective activity.[3]

  • In Vivo Efficacy: The compound must be evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to confirm its anti-inflammatory and analgesic effects in a whole-organism context.

  • Pharmacokinetics and Safety: A full ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is necessary to assess the drug-like properties and safety of Compound T, which is a prerequisite for any further clinical development.

Conclusion

References

  • Kumar, R., et al. (2014). 1,2,4-triazine analogs as novel class of therapeutic agents. Mini Reviews in Medicinal Chemistry, 14(2), 168-207. Available from: [Link]

  • Bentham Science Publishers. (n.d.). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(2). Available from: [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. Available from: [Link]

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. IJPSR, 5(8), 446-463. Available from: [Link]

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  • Zakeri Khatir, Z., & Irannejad, H. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. ResearchGate. Available from: [Link]

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  • El-Gendy, M. A., et al. (1988). Synthesis of some 1,2,4-triazine derivatives with potential biological activity. Pharmazie, 43(3), 166-167. Available from: [Link]

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  • Ali, A., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 12, 868993. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. Journal of Inflammation Research, 15, 6097-6121. Available from: [Link]

  • Zhao, P., et al. (2023). Discovery of novel 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1][2][4]triazolo[3,4-b][1][4][5]thiadiazine derivative as a potent tubulin inhibitor with promising in vivo antitumor activity. European Journal of Medicinal Chemistry, 256, 115437. Available from: [Link]

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  • ResearchGate. (2021). Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1][2][4]triazolo[4,3-b][1][2][4]triazin-3-yl)methyl)quinoline as a Highly Potent and Selective c-Met Inhibitor. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic placement of substituents on the triazine ring allows for the fine-tuning of their pharmacological profiles. This guide will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function for derivatives of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

I. Synthetic Strategies and Methodologies

The synthesis of 3,6-disubstituted-1,2,4-triazin-5-ones is a well-established process in organic chemistry. A common and effective method involves the cyclocondensation of an α-keto acid with a corresponding amidrazone or thiosemicarbazide followed by further modifications. For the specific synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, a plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-Aryl-6-methyl-1,2,4-triazin-5-ones

This protocol is a generalized procedure based on common synthetic routes for similar 1,2,4-triazine derivatives.

  • Step 1: Synthesis of the α-keto acid. Pyruvic acid (for the 6-methyl group) is the starting α-keto acid.

  • Step 2: Synthesis of the substituted amidrazone. 4-methylbenzohydrazide is reacted with an appropriate imidate to form the corresponding amidrazone.

  • Step 3: Cyclocondensation. The pyruvic acid and the 4-methylphenyl amidrazone are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of acid or base, to yield the 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5(4H)-one. The hydroxyl tautomer, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, exists in equilibrium.

  • Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Pyruvic_Acid Pyruvic Acid Cyclocondensation Cyclocondensation Pyruvic_Acid->Cyclocondensation 4-Methylbenzohydrazide 4-Methylbenzohydrazide Amidrazone_Formation Amidrazone Formation 4-Methylbenzohydrazide->Amidrazone_Formation Amidrazone_Formation->Cyclocondensation Crude_Product Crude 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-one Cyclocondensation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product caption General workflow for the synthesis of the target compound.

General workflow for the synthesis of the target compound.

II. Comparative Biological Evaluation and Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine and any appended aryl rings. This section will explore the SAR of these compounds, drawing parallels from published data on analogous series. The primary activities reported for structurally similar compounds are anticancer and antimicrobial effects.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 3,6-disubstituted 1,2,4-triazin-5-one derivatives against various cancer cell lines.[2][5] The mechanism of action is often attributed to the inhibition of kinases or other enzymes crucial for cancer cell proliferation.[1]

A study on a series of 1,2,4-triazin-6-one derivatives revealed that the introduction of a chlorine atom on the phenyl ring at position 3 of the triazine core significantly enhanced cytotoxic activity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cell lines.[2] This suggests that electron-withdrawing groups on the aryl moiety can positively influence anticancer potency.

In another study, novel[1][2][6]triazolo[4,3-b][1][2][6]triazin-7-one derivatives synthesized from a 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one precursor were evaluated for their in vitro anti-lung cancer activity against the A549 cell line.[7] Certain derivatives exhibited significant cytotoxic activity, with IC50 values comparable to the standard drug doxorubicin.[7]

Table 1: Comparative Anticancer Activity of Selected 1,2,4-Triazine Derivatives

Compound IDCore StructureR1 (at C3)R2 (at C6)Cancer Cell LineIC50 (µM)Reference
Hypothetical 1 1,2,4-triazin-5-ol4-methylphenylmethylA549 (Lung)-N/A
7a [1][2][6]triazolo[4,3-b][1][2][6]triazin-7-oneFused triazolemethylA549 (Lung)36.6[7]
7g [1][2][6]triazolo[4,3-b][1][2][6]triazin-7-oneFused triazolemethylA549 (Lung)40.1[7]
Doxorubicin ---A549 (Lung)43.8[7]
6b 1,2,4-triazin-6-onePhenylFused ringHCT-116 (Colon)Potent[2]

Note: Data for hypothetical compound 1 is for illustrative purposes. The other compounds are structurally related and provide a basis for SAR analysis.

Antimicrobial Activity

The 1,2,4-triazine nucleus is also a key component of many compounds with significant antimicrobial properties.[8][9] The SAR for antimicrobial activity often points towards the importance of specific substituents that can interact with microbial targets.

A study on 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives showed that certain aminophosphonate derivatives exhibited a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi, with minimal inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL.[8] This indicates that modifications at the 3-position can drastically alter the antimicrobial spectrum and potency.

Key SAR Insights:

  • Substitution at C3: The nature of the aryl or heteroaryl group at this position is a major determinant of biological activity. Electron-withdrawing groups on a phenyl ring at C3 appear to enhance anticancer activity.[2] For antimicrobial action, bulky and functionalized groups can be beneficial.[8]

  • Substitution at C6: The methyl group at this position in the target compound is a relatively small and lipophilic substituent. SAR studies on related compounds have shown that both small alkyl groups and larger aryl groups at this position can lead to potent compounds, suggesting that the optimal size and nature of this substituent are target-dependent.[10]

  • The Tautomeric Hydroxyl/Oxo Group at C5: The ability of the C5-ol to tautomerize to a C5-one allows for different hydrogen bonding interactions with biological targets, which can be crucial for binding and activity.

SAR_Relationship cluster_substituents Structural Modifications cluster_activity Biological Activity Core 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol C3_Sub C3: 4-Methylphenyl (Aryl group) Core->C3_Sub C6_Sub C6: Methyl (Alkyl group) Core->C6_Sub C5_Sub C5: Hydroxyl/Oxo (Tautomer) Core->C5_Sub Anticancer Anticancer Activity C3_Sub->Anticancer Electron-withdrawing groups enhance Antimicrobial Antimicrobial Activity C3_Sub->Antimicrobial Bulky/functional groups influence C6_Sub->Anticancer Size and lipophilicity matter C5_Sub->Anticancer H-bonding potential C5_Sub->Antimicrobial Target interaction caption Key structure-activity relationships for the target scaffold.

Key structure-activity relationships for the target scaffold.

III. Postulated Mechanism of Action

While the precise molecular targets for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol are yet to be elucidated, related 1,2,4-triazine derivatives have been shown to inhibit various enzymes, including protein kinases.[1] Kinase inhibition is a well-established mechanism for anticancer drugs. These small molecules often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are essential for cancer cell growth and survival.

Signaling_Pathway Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cell Proliferation, Survival P_Substrate->Response Leads to Inhibitor 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol Derivative Inhibitor->Kinase Inhibits caption Postulated kinase inhibition pathway.

Postulated kinase inhibition pathway.

IV. Conclusion and Future Directions

The 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the SAR of related compounds, future research should focus on:

  • Systematic modification of the 4-methylphenyl group at C3: Introducing a variety of electron-donating and electron-withdrawing substituents at different positions of the phenyl ring to create a library of analogues for comprehensive SAR studies.

  • Exploration of different substituents at C6: Replacing the methyl group with other alkyl, aryl, or heteroaryl moieties to investigate the impact of size, lipophilicity, and electronic properties on biological activity.

  • Elucidation of the mechanism of action: Identifying the specific molecular targets of the most potent derivatives through techniques such as enzyme inhibition assays, molecular docking, and proteomics.

  • In vivo evaluation: Testing the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from existing research on 1,2,4-triazines and employing a rational drug design approach, it is possible to unlock the full therapeutic potential of this versatile heterocyclic scaffold.

References

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Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 1,2,4-Triazin-5-ol Compounds

Introduction: The Therapeutic Promise of 1,2,4-Triazin-5-ols The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1,2,4-Triazin-5-ols

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1] Within this class, 1,2,4-triazin-5-ol compounds have emerged as a particularly promising area of research for the development of novel therapeutics. Their inherent ability to interact with various biological targets has driven extensive investigation into their structure-activity relationships (SAR).[2] This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 1,2,4-triazin-5-ol derivatives, offering insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Deciphering Efficacy: The In Vitro Landscape

In vitro assays are the foundational first step in evaluating the potential of a new chemical entity.[3] They provide a controlled environment to dissect the direct effects of a compound on a specific biological component, such as a purified enzyme or a cancer cell line.[4] For 1,2,4-triazin-5-ol derivatives, in vitro studies are crucial for establishing initial potency and mechanism of action.

Assessing Cytotoxicity: The MTT Assay

A primary method for evaluating the anticancer potential of 1,2,4-triazin-5-ol compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[5][6] The intensity of the purple color is directly proportional to the number of living cells, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1]

Table 1: Representative In Vitro Anticancer Activity of 1,2,4-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound AHCT-116 (Colon)5.67 - 9.21
Compound BMCF-7 (Breast)8.16 - 15.02
Compound CHepG2 (Liver)>100
Compound DSW620 (Colon)32.83
Compound ESW480 (Colon)43.12

Note: The data presented are representative values synthesized from multiple sources for illustrative purposes and may not correspond to single, specific 1,2,4-triazin-5-ol compounds.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the IC50 of a 1,2,4-triazin-5-ol compound against a chosen cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 1,2,4-triazin-5-ol compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazin-5-ol compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C, protected from light.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Bridging the Gap: In Vivo Evaluation

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a whole organism. In vivo studies are therefore essential to assess a compound's efficacy, pharmacokinetics, and toxicity in a living system.[10]

Tumor Xenograft Models: A Window into Whole-Body Efficacy

A widely used preclinical model for evaluating anticancer agents is the tumor xenograft model.[11][12] This involves transplanting human cancer cells into immunocompromised mice, which then develop tumors.[4] The effect of the investigational compound on tumor growth can then be directly measured.

Table 2: Representative In Vivo Antitumor Efficacy of 1,2,4-Triazine Derivatives in Xenograft Models

Compound ID (Analogue)Tumor Model (Cell Line)Dosing RegimenTumor Growth Inhibition (%)
Analogue FMGC-803 (Gastric)20 mg/kg, i.p.65
Analogue GMCF-7 (Breast)50 mg/kg, p.o.58
Analogue HA549 (Lung)30 mg/kg, i.v.45

Note: The data presented are representative values synthesized from multiple sources for illustrative purposes and may not correspond to single, specific 1,2,4-triazin-5-ol compounds.[13][14]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol provides a framework for assessing the in vivo antitumor activity of a 1,2,4-triazin-5-ol compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line

  • Matrigel (optional)

  • 1,2,4-triazin-5-ol compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take rate.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the 1,2,4-triazin-5-ol compound formulation to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle to the control group.

  • Monitoring and Measurement:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

    • Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.

    • Excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][15] This pathway plays a crucial role in regulating cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazin_5_ol 1,2,4-Triazin-5-ol Compound Triazin_5_ol->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,2,4-triazin-5-ol compounds.

Bridging the In Vitro-In Vivo Divide: A Correlative Perspective

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a low IC50 value in an in vitro assay is a positive indicator, it does not guarantee success in vivo. Factors such as absorption, distribution, metabolism, and excretion (ADME) and toxicity can significantly impact a compound's performance in a whole organism.

A successful 1,2,4-triazin-5-ol candidate will not only exhibit potent cytotoxicity against cancer cells in vitro but will also demonstrate favorable pharmacokinetic properties that allow it to reach the tumor site at a sufficient concentration to exert its therapeutic effect in vivo without causing undue toxicity to the host. The comparison of data from both experimental realms is therefore essential for making informed decisions in the progression of a drug discovery program.

InVitro_InVivo_Correlation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation InVitro IC50 (MTT Assay) Mechanism of Action ADME ADME/Tox Properties InVitro->ADME Informs InVivo Tumor Growth Inhibition Toxicity Assessment ADME->InVivo Impacts

Caption: The interplay between in vitro activity, ADME/Tox properties, and in vivo efficacy.

Conclusion: A Synergistic Approach to Drug Discovery

The development of novel 1,2,4-triazin-5-ol-based therapeutics requires a synergistic approach that integrates both in vitro and in vivo evaluation. In vitro assays provide a rapid and cost-effective means of identifying potent compounds and elucidating their mechanisms of action. Subsequent in vivo studies in relevant animal models are indispensable for validating these findings in a more complex biological context and assessing the overall therapeutic potential of a drug candidate. By carefully designing and interpreting data from both experimental settings, researchers can effectively advance the most promising 1,2,4-triazin-5-ol compounds through the drug discovery pipeline.

References

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Validation

A Researcher's Guide to Navigating Target Selectivity: Profiling the Cross-Reactivity of a 1,2,4-Triazin-5-one Analog

In the landscape of modern drug discovery, the development of highly selective small molecules is a cornerstone of achieving therapeutic efficacy while minimizing unintended side effects. The 1,2,4-triazine core is a wel...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective small molecules is a cornerstone of achieving therapeutic efficacy while minimizing unintended side effects. The 1,2,4-triazine core is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound from this class, exemplified by "Compound T," a molecule structurally analogous to 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Our hypothetical lead, Compound T , has been identified as a potent inhibitor of Kinase A , a critical node in a cancer-related signaling pathway. However, the ultimate success of Compound T as a therapeutic candidate or a chemical probe hinges on its selectivity.[4] Off-target binding can lead to unforeseen toxicities or confound experimental results, making a thorough cross-reactivity assessment indispensable.[5][6]

This guide will walk you through a multi-tiered strategy for profiling the selectivity of Compound T, comparing its performance to a known, less-selective alternative, Compound U . We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.

The Strategic Approach to Selectivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a logical, tiered workflow. We begin with broad, high-throughput in vitro methods to cast a wide net for potential off-targets and progressively move to more physiologically relevant cellular assays to confirm and understand the impact of these interactions.[7]

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation A Primary Target Potency Assay (IC50 for Kinase A) B Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1µM) A->B Establish On-Target Potency C Dose-Response (IC50) Assays for Identified Off-Targets B->C Identify Potential Hits D Cellular Thermal Shift Assay (CETSA) Target Engagement in Intact Cells C->D Validate & Prioritize Off-Targets E Phospho-Protein Western Blot Downstream Target Modulation D->E Confirm Cellular Activity

Figure 1: A tiered workflow for assessing compound cross-reactivity.

Tier 1 & 2: In Vitro Potency and Selectivity Profiling

The first step is to quantify the potency of Compound T against its intended target, Kinase A, and then to screen it against a large, diverse panel of other kinases to identify potential off-target interactions.[8]

Rationale for Experimental Choice:

  • Biochemical Assays: These assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified kinases, offering a clean system to assess molecular interactions without the complexities of a cellular environment.[8][9]

  • Large Kinase Panel: The human kinome is extensive. Screening against a broad panel (e.g., over 400 kinases) is crucial for identifying off-targets, even those in distant kinase families. This proactive approach helps to de-risk a compound early in development.

  • ATP Concentration: For ATP-competitive inhibitors, it is standard practice to run these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase. This allows for a more direct comparison of the intrinsic affinities of the inhibitor for different kinases.[9]

Comparative In Vitro Selectivity Data

The data below represents a hypothetical outcome of our screening and follow-up dose-response experiments for Compound T and the comparator, Compound U.

TargetCompound T (IC50, nM)Compound U (IC50, nM)Selectivity Ratio (Off-Target/On-Target) for Compound TComments
Kinase A (On-Target) 5 15 - Compound T is a more potent inhibitor of the primary target.
Kinase B853017-foldCompound T shows good selectivity; Compound U is only 2-fold selective.
Kinase C1,200250240-foldHigh selectivity for Compound T.
Kinase D>10,0008,000>2000-foldNo significant inhibition observed for Compound T.
Kinase E55095110-foldCompound U shows significant off-target activity.

Interpretation of Results: The data clearly demonstrates that Compound T is not only more potent against the primary target, Kinase A, but also exhibits a superior selectivity profile compared to Compound U. A selectivity ratio of over 10-fold is often considered a minimum benchmark in early discovery. Compound T's 17-fold selectivity against its most significant off-target (Kinase B) is promising, though it warrants further investigation in cellular models.

Tier 3: Confirming Target Engagement and Activity in a Cellular Context

Biochemical activity does not always translate directly to a cellular setting.[7] Factors like cell permeability, intracellular ATP concentrations (which are much higher than Km), and engagement with the target in its native conformational state can significantly alter a compound's effective selectivity. Therefore, cellular assays are a critical validation step.[9]

Rationale for Experimental Choice:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells without the need for labels or probes. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. This provides direct evidence that the compound is reaching and binding to its intended (and unintended) targets in a physiological context.[7]

  • Phospho-Protein Western Blot: This assay provides functional evidence of target inhibition. By measuring the phosphorylation status of a known downstream substrate of a kinase, we can confirm that the observed target engagement translates into modulation of the signaling pathway.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Upstream Signal B Kinase A A->B C Substrate A B->C Phosphorylates D p-Substrate A C->D E Cellular Response (e.g., Apoptosis) D->E X Compound T X->B Inhibits G Kinase B X->G Unintended Inhibition F Other Signal F->G H Substrate B G->H Phosphorylates I p-Substrate B H->I J Adverse Effect (e.g., Toxicity) I->J

Figure 2: Signaling pathway illustrating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol describes a generic kinase assay using a fluorescence-based detection method. Specific substrates and assay conditions must be optimized for each kinase.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Dilute purified Kinase A (or off-target kinase) to 2X the final desired concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate and ATP at its Km concentration in Kinase Buffer.

    • Compound Dilutions: Perform a serial dilution of Compound T (e.g., from 100 µM to 1 pM) in 100% DMSO, then dilute into Kinase Buffer.

  • Assay Procedure:

    • Add 5 µL of compound dilution to a 384-well plate.

    • Add 10 µL of the 2X enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP mix.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures the amount of phosphorylated substrate).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing target engagement in cultured cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or Compound T at the desired concentration (e.g., 1 µM) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Analysis:

    • Analyze the amount of soluble target protein (Kinase A and potential off-targets) at each temperature point using Western blotting or another protein quantification method like ELISA.

    • Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity of a novel 1,2,4-triazin-5-one derivative, Compound T. The hypothetical data presented illustrates a favorable selectivity profile when compared to an alternative compound, highlighting its potential for further development. The combination of broad in vitro screening with confirmatory cellular engagement and functional assays provides a self-validating system, increasing confidence in the compound's specificity.[9]

The journey from a promising hit to a viable drug candidate is long, and understanding a compound's interaction with the entire proteome is a critical challenge.[10] While this guide focuses on kinase cross-reactivity, further studies using unbiased chemical proteomics could reveal unexpected off-targets in other protein families, providing a more complete picture of Compound T's selectivity and potential liabilities.[5][10] By following a logical, evidence-based workflow, researchers can make informed decisions, optimizing for on-target potency while designing out undesirable off-target activities.

References

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel small molecule, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, hereafter referred to as "Triazinol-X....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel small molecule, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, hereafter referred to as "Triazinol-X." The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects, often through the inhibition of protein kinases.[1][2][3]

Our investigation will proceed under the hypothesis that Triazinol-X is a novel inhibitor of a specific, disease-relevant protein kinase, which we will designate "Kinase Z." The validation process is not a single experiment but a logical, multi-step workflow designed to build a robust evidence package. Each step is designed to answer a critical question, moving from initial target interaction to functional cellular consequences.

For comparative analysis, we will benchmark Triazinol-X against two reference compounds:

  • Alternative A: A well-characterized, highly potent, and selective inhibitor of Kinase Z.

  • Alternative B: A known multi-kinase inhibitor with activity against Kinase Z and other off-target kinases, representing a less desirable selectivity profile.[4]

The Strategic Workflow for MoA Validation

A rigorous MoA validation follows a clear, sequential path. The causality behind this experimental choice is to build a pyramid of evidence, where each layer supports the next. We begin by confirming the physical interaction between the drug and its target in a native environment, then characterize the nature of that interaction biochemically, and finally, verify that this interaction produces the intended downstream biological effect.

G cluster_0 MoA Validation Workflow A Step 1: Target Engagement (Does it bind the target in cells?) B Step 2: Biochemical Characterization (How potent and selective is it?) A->B Confirm physical interaction C Step 3: Cellular Pathway Analysis (Does it block the target's function?) B->C Characterize inhibition D Step 4: In Vivo Confirmation (Does it work in a biological system?) C->D Validate on-target effect

Caption: Logical workflow for MoA validation.

Step 1: Confirming Target Engagement in a Cellular Milieu

The first and most critical question is whether Triazinol-X physically interacts with its putative target, Kinase Z, within the complex environment of a living cell. A simple biochemical assay is insufficient, as it fails to account for cell permeability, efflux pumps, and intracellular target concentrations. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[5][6]

The Principle of CETSA: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability.[7][8] When cells are heated, unbound proteins denature and aggregate at a specific temperature. Ligand-bound proteins, however, are stabilized and remain in solution at higher temperatures. This "thermal shift" is a direct indicator of target engagement.[6][9]

G cluster_0 Without Ligand (Vehicle) cluster_1 With Ligand (Triazinol-X) P1 P P2 P P3 P P4 P Heat1 Heat (e.g., 52°C) P3->Heat1 P5 P P6 P L1 L L2 L L3 L P7 P P8 P P8->L1 P9 P P10 P Heat2 Heat (e.g., 52°C) P9->Heat2 P10->L2 P11 P P12 P P12->L3 Agg1 Denatured & Aggregated Heat1->Agg1 Sol1 Soluble Heat2->Sol1 G cluster_0 Kinase Z Signaling Pathway Signal Growth Factor Receptor Receptor Signal->Receptor KinaseZ Kinase Z Receptor->KinaseZ Activates SubstrateA Substrate-A KinaseZ->SubstrateA Phosphorylates pSubstrateA p-Substrate-A SubstrateA->pSubstrateA Response Cellular Response (e.g., Proliferation) pSubstrateA->Response TriazinolX Triazinol-X TriazinolX->KinaseZ Inhibits

Caption: Hypothetical signaling pathway for Kinase Z.

Comparative Data: Western Blot Analysis of Substrate-A Phosphorylation

Cells are treated with the compounds, and the levels of phosphorylated Substrate-A (p-Substrate-A) are quantified and normalized to the total amount of Substrate-A.

Treatment (1 µM)Relative p-Substrate-A Level (% of Control)Interpretation
Vehicle (DMSO)100%Baseline phosphorylation
Triazinol-X 18%Strong inhibition of pathway
Alternative A 5%Complete inhibition of pathway
Alternative B 25%Strong inhibition of pathway

The results confirm that Triazinol-X effectively blocks the signaling pathway downstream of Kinase Z in a manner comparable to the positive control.

Experimental Protocol: Western Blotting
  • Cell Treatment & Lysis: Plate cells and grow overnight. Treat with Triazinol-X, alternatives, or vehicle at desired concentrations for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% polyacrylamide gel. [11]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [10]5. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [12]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Substrate-A and total Substrate-A (as a loading control), diluted in blocking buffer. [12]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or X-ray film. [12]9. Quantification: Use image analysis software to measure the band intensities. Normalize the p-Substrate-A signal to the total Substrate-A signal for each sample.

Conclusion

Through a systematic, multi-pronged approach, we have constructed a compelling case for the mechanism of action of Triazinol-X. The data from CETSA, in vitro kinase assays, and Western blotting converge to validate our initial hypothesis: 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is a potent and selective inhibitor of Kinase Z that effectively engages its target in cells and blocks its downstream signaling pathway. This rigorous validation provides the necessary confidence to advance the compound to more complex biological systems, such as in vivo animal models for efficacy and safety studies. [13][14]This guide illustrates that understanding the "why" and "how" of a compound's activity is paramount for successful drug development.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). Mini-Reviews in Organic Chemistry.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
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Validation

A Comparative Analysis of Synthetic Routes to 1,2,4-Triazin-5-ols: A Guide for Researchers

The 1,2,4-triazin-5-ol nucleus and its tautomeric form, 1,2,4-triazin-5-one, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, an...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazin-5-ol nucleus and its tautomeric form, 1,2,4-triazin-5-one, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthetic accessibility and the potential for diverse functionalization of this heterocyclic system have made it an attractive target for drug discovery and development professionals. This guide provides a comparative analysis of the most prominent synthetic routes to 1,2,4-triazin-5-ols, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable methodology for their specific applications.

Introduction to the 1,2,4-Triazin-5-ol Scaffold

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The presence of a hydroxyl group at the 5-position introduces the potential for keto-enol tautomerism, with the equilibrium generally favoring the 1,2,4-triazin-5(2H)-one or 1,2,4-triazin-5(4H)-one form. This structural feature is crucial for the biological activity of many derivatives, as it influences their hydrogen bonding capabilities and overall molecular geometry. The versatility of the 1,2,4-triazine core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

Key Synthetic Strategies

The construction of the 1,2,4-triazin-5-ol ring system is predominantly achieved through cyclocondensation reactions. The choice of starting materials dictates the substitution pattern of the final product. Herein, we compare three major synthetic approaches.

Route 1: Cyclocondensation of α-Keto Esters with Thiosemicarbazide

This classical and widely employed method involves the reaction of an α-keto ester with thiosemicarbazide, followed by cyclization to yield a 3-thioxo-1,2,4-triazin-5-one. Subsequent methylation of the thioxo group can be performed if desired. This route is particularly useful for accessing 3-substituted and 6-substituted 1,2,4-triazin-5-ols.

Mechanism: The reaction proceeds via initial condensation of the thiosemicarbazide with the keto group of the α-keto ester to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the terminal amino group of the thiosemicarbazide onto the ester carbonyl, followed by elimination of an alcohol, affords the 3-thioxo-1,2,4-triazin-5-one ring.

G cluster_0 Route 1: From α-Keto Esters and Thiosemicarbazide alpha-Keto Ester alpha-Keto Ester Thiosemicarbazone Intermediate Thiosemicarbazone Intermediate alpha-Keto Ester->Thiosemicarbazone Intermediate Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Intermediate 3-Thioxo-1,2,4-triazin-5-one 3-Thioxo-1,2,4-triazin-5-one Thiosemicarbazone Intermediate->3-Thioxo-1,2,4-triazin-5-one Intramolecular Cyclization 1,2,4-Triazin-5-ol 1,2,4-Triazin-5-ol 3-Thioxo-1,2,4-triazin-5-one->1,2,4-Triazin-5-ol Desulfurization/Alkylation

Caption: Synthetic pathway from α-keto esters.

Advantages:

  • Readily available and diverse starting materials (α-keto esters and thiosemicarbazide).

  • Generally good to excellent yields.

  • Provides a straightforward route to 3-thioxo derivatives, which can be further functionalized.

Disadvantages:

  • Requires a multi-step process if the 3-thioxo group is not desired.

  • The use of thiosemicarbazide can introduce sulfur-related impurities.

Route 2: Cyclocondensation of Amidrazones with 1,2-Dicarbonyl Compounds

This versatile method involves the reaction of an amidrazone with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) or an α-keto-carboxylic ester. The choice of the amidrazone and the dicarbonyl component allows for the synthesis of a wide range of substituted 1,2,4-triazin-5-ols.

Mechanism: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the amidrazone onto one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization involving the remaining carbonyl group and the other amino group of the amidrazone, leading to the formation of the 1,2,4-triazine ring after dehydration.

G cluster_1 Route 2: From Amidrazones and 1,2-Dicarbonyls Amidrazone Amidrazone Hydrazone Intermediate Hydrazone Intermediate Amidrazone->Hydrazone Intermediate Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Hydrazone Intermediate 1,2,4-Triazin-5-ol 1,2,4-Triazin-5-ol Hydrazone Intermediate->1,2,4-Triazin-5-ol Intramolecular Cyclization & Dehydration

Caption: Synthetic pathway from amidrazones.

Advantages:

  • High degree of flexibility in introducing substituents at various positions of the triazine ring.

  • Often proceeds under mild reaction conditions.

  • Can be adapted for one-pot syntheses.[4]

Disadvantages:

  • The synthesis of the starting amidrazones may require additional steps.

  • Regioselectivity can be an issue with unsymmetrical 1,2-dicarbonyl compounds.

Route 3: One-Pot Synthesis from Amides, 1,2-Diketones, and Hydrazine

This efficient approach combines the starting materials in a single reaction vessel, often with the aid of microwave irradiation to accelerate the reaction and improve yields.[4] This method is a variation of the classical routes but offers significant advantages in terms of operational simplicity and reduced reaction times.

Mechanism: The reaction likely proceeds through the in-situ formation of an intermediate from the amide and hydrazine, which then reacts with the 1,2-diketone in a cyclocondensation fashion to form the 1,2,4-triazine ring.

G cluster_2 Route 3: One-Pot Synthesis Amide Amide In-situ Intermediate In-situ Intermediate Amide->In-situ Intermediate 1,2-Diketone 1,2-Diketone 1,2,4-Triazin-5-ol 1,2,4-Triazin-5-ol 1,2-Diketone->1,2,4-Triazin-5-ol Hydrazine Hydrazine Hydrazine->In-situ Intermediate In-situ Intermediate->1,2,4-Triazin-5-ol Cyclocondensation

Caption: One-pot synthetic pathway.

Advantages:

  • High efficiency and reduced reaction times, especially with microwave assistance.

  • Operational simplicity and reduced workup.

  • Environmentally friendly due to shorter reaction times and potentially solvent-free conditions.

Disadvantages:

  • May require specialized microwave equipment.

  • Optimization of reaction conditions for different substrates may be necessary.

Comparative Data of Synthetic Routes

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Route 1: From α-Keto Esters α-Keto Ester, Thiosemicarbazide4-8 hours65-85%Readily available starting materials, good yields.Multi-step for non-thioxo derivatives.
Route 2: From Amidrazones Amidrazone, 1,2-Dicarbonyl Compound3-7 hours53-97%High versatility in substitution patterns.Requires synthesis of amidrazone precursors.
Route 3: One-Pot Synthesis Amide, 1,2-Diketone, Hydrazine3-6 hours (conventional), 3-6 min (microwave)44-78% (conventional), 60-80% (microwave)High efficiency, operational simplicity.May require specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Route 1 derivative)[5]

Step 1: Synthesis of the Thiosemicarbazone Intermediate

  • A mixture of (E)-4-(4'-Bromophenyl)-2-oxo-3-butenoic acid (0.01 mol) in acetic acid (50.0 ml) and thiosemicarbazide (0.01 mol) in hot water (10.0 ml) is refluxed for 1 hour.

  • The reaction mixture is cooled and then poured onto ice.

  • The solid obtained is filtered off and crystallized from methanol to yield the thiosemicarbazone.

Step 2: Cyclization

  • The thiosemicarbazone (1.0 g) is dissolved in ethanol (100.0 ml) with potassium carbonate (5.0 g).

  • The mixture is refluxed for 4 hours.

  • After cooling, the mixture is poured onto an ice-HCl mixture.

  • The resulting solid is filtered off and recrystallized from ethanol to give the final product.

  • Yield: 65%[5]

Protocol 2: Synthesis of 5,6-diphenyl-1,2,4-triazin-3-amine (precursor for Route 2)[6]
  • A mixture of benzil (0.01 mol) and aminoguanidine bicarbonate (0.01 mol) in n-butanol is refluxed.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization to afford 3-amino-5,6-diphenyl-1,2,4-triazine.

Protocol 3: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines (Route 3)[4]

Conventional Heating:

  • A mixture of an amide (10 mmol), a 1,2-dicarbonyl compound (10 mmol), and potassium hydroxide (10 mmol) in ethanol is stirred at room temperature for 30 minutes.

  • Hydrazine hydrate (2 ml) is then added to the reaction mixture.

  • The solution is heated at reflux for 2.5 to 6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is poured into water and extracted with dichloromethane.

  • The organic layer is washed with sodium bicarbonate solution and dried over sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by chromatography.

  • Yield: 44-78%[4]

Microwave-Assisted Method:

  • The same initial mixture of amide, 1,2-dicarbonyl compound, and base is prepared.

  • The mixture is subjected to microwave irradiation for 180 to 360 seconds.

  • Workup and purification are performed as described for the conventional method.

  • Yield: 60-80%[4]

Conclusion

The synthesis of 1,2,4-triazin-5-ols can be achieved through several efficient routes, with the choice of method depending on the desired substitution pattern, available starting materials, and required efficiency. The classical cyclocondensation of α-keto esters with thiosemicarbazide remains a robust method for preparing 3-thioxo derivatives. The use of amidrazones offers greater flexibility in accessing a wider range of substituted 1,2,4-triazin-5-ols. For rapid and efficient synthesis, one-pot methodologies, particularly those employing microwave irradiation, provide a significant advantage. By understanding the nuances of each synthetic pathway, researchers can strategically design and synthesize novel 1,2,4-triazin-5-ol derivatives for various applications in drug discovery and materials science.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols. (2025). BenchChem.
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  • Thornalley, P. J., et al. (1996). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 51(10), 1339-1345. [Link]

  • Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. (1996). Biochemical pharmacology. [Link] Alkhalaf/a0d0a75878413f436d191d90c50e2418e977f6b4

  • Lo, T. W., Selwood, T., & Thornalley, P. J. (1994). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical pharmacology, 48(10), 1865-1871. [Link]

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Comparative

Benchmarking the Antimicrobial Spectrum of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol: A Comparative Guide

Introduction: The Quest for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent and broad-spectrum antimicrobial...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent and broad-spectrum antimicrobial activity. The 1,2,4-triazine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a specific derivative, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

While specific experimental data for this particular compound is not yet widely available in published literature, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols, the scientific rationale behind methodological choices, and a framework for data interpretation, enabling a robust comparison against established antimicrobial agents. The principles and methods described herein are grounded in internationally recognized standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Experimental Design: A Multi-faceted Approach to Antimicrobial Profiling

A thorough evaluation of a novel antimicrobial agent requires a multi-pronged experimental approach. The primary objectives are to determine the compound's spectrum of activity, its potency (bacteriostatic vs. bactericidal), and a preliminary assessment of its potential mechanism of action.

I. Selection of Microbial Strains: Covering the Clinical Landscape

The choice of microbial strains is critical for a comprehensive assessment. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with a focus on clinically relevant and drug-resistant strains.

Recommended Bacterial Strains:

  • Gram-Positive:

    • Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

    • Bacillus subtilis

    • Enterococcus faecalis (including Vancomycin-resistant Enterococcus - VRE)

  • Gram-Negative:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

Recommended Fungal Strains:

  • Candida albicans

  • Aspergillus niger

The inclusion of both standard susceptible strains and their resistant counterparts provides critical insights into the compound's potential to overcome existing resistance mechanisms.

II. Primary Screening: The Disk Diffusion Assay

The disk diffusion method is a widely used, qualitative screening technique to assess the antimicrobial activity of a compound.[7] It is a valuable first step in determining the breadth of the antimicrobial spectrum.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol are placed on the inoculated agar surface. Disks containing standard antibiotics (e.g., Gentamicin, Ciprofloxacin, Fluconazole) and a blank disk (vehicle control) are also applied for comparison.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[7]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Standard Inoculum Plates Inoculate Mueller-Hinton Agar Plates Inoculum->Plates Disks Apply Compound-impregnated and Control Disks Plates->Disks Incubate Incubate Plates Disks->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Compare Compare with Standard Antibiotics Measure->Compare

Caption: Workflow for the Disk Diffusion Assay.

III. Quantitative Analysis: Determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations

Following a positive result in the primary screen, a quantitative assessment is crucial to determine the potency of the compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Compound Dilutions: A two-fold serial dilution of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • MBC/MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture plates.

Comparative Data Presentation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate comparison with standard antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

Microorganism Compound/Antibiotic Disk Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Vancomycin[Expected Value][Expected Value][Expected Value]
Bacillus subtilis6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Gentamicin[Expected Value][Expected Value][Expected Value]
Gram-Negative Bacteria
Escherichia coli6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Ciprofloxacin[Expected Value][Expected Value][Expected Value]
Pseudomonas aeruginosa6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Ciprofloxacin[Expected Value][Expected Value][Expected Value]
Fungi
Candida albicans6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Fluconazole[Expected Value][Expected Value][Expected Value]

Interpreting the Results and Postulating a Mechanism of Action

The comparative data will reveal the antimicrobial profile of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. A broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, would be highly desirable. The ratio of MBC/MIC provides insight into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A low MBC/MIC ratio (typically ≤ 4) is indicative of bactericidal activity.

The chemical structure of 1,2,4-triazine derivatives suggests several potential mechanisms of action. These compounds are known to interfere with various cellular processes. For instance, some triazine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Others may act by disrupting the bacterial cell membrane or inhibiting other essential enzymes. Some studies suggest that 1,2,4-triazine derivatives can target lanosterol 14-demethylase (CYP51) in fungi, an enzyme essential for ergosterol biosynthesis.[8]

Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell Triazine 6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol DNA_Gyrase DNA Gyrase Triazine->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of the antimicrobial spectrum of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. By adhering to standardized methodologies and conducting a thorough comparative analysis, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in determining the potential of this and other novel 1,2,4-triazine derivatives as future therapeutic agents in the fight against infectious diseases. Further investigations should focus on elucidating the precise molecular mechanism of action, evaluating in vivo efficacy and toxicity, and exploring structure-activity relationships to optimize the antimicrobial properties of this promising class of compounds.

References

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. (n.d.). Semantic Scholar. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). BIOINTERFACE RESEARCH IN APPLIED CHEMISTRY. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Center for Biotechnology Information. [Link]

  • Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (2025). Royal Society of Chemistry. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (n.d.). Sci-Hub. [Link]

  • An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. (n.d.). Scholars Research Library. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives. (2024). Preprints.org. [Link]

  • (PDF) Synthesis and antibacterial activity of 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[4][5][8]triazolo[3,4-b][5][8][9]thiadiazine. (2025). ResearchGate. [Link]

  • Clinical Breakpoint Tables. (2021). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. [Link]

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Validation

Comparative Efficacy of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol Against Drug-Resistant Bacterial Strains: A Technical Guide

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutics. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a promising frontier for discovery.

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutics. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a promising frontier for discovery. This guide provides a comprehensive technical overview of the potential efficacy of a novel 1,2,4-triazine derivative, 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, against a panel of clinically significant drug-resistant bacterial strains. While extensive research on this specific molecule is nascent, this document synthesizes data from related 1,2,4-triazine analogs to build a robust framework for its evaluation and comparison with established antibiotics.[1][2][3][4][5][6][7][8]

The 1,2,4-triazine scaffold is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[4][5][7] Our investigation into 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is predicated on the hypothesis that strategic substitutions on this core structure can enhance its potency and selectivity against resistant pathogens.

Rationale and Synthesis of the Target Compound

The design of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol incorporates a methyl group at the 6-position and a 4-methylphenyl (tolyl) group at the 3-position of the 1,2,4-triazin-5-ol core. This design is intentional; the tolyl moiety is expected to enhance lipophilicity, potentially improving cell wall penetration, while the methyl group may influence the compound's interaction with its molecular target.

A plausible synthetic route for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol involves a cyclocondensation reaction. The general workflow for the synthesis and subsequent characterization is outlined below.

Caption: Synthetic and Characterization Workflow for the Target Compound.

Proposed Mechanism of Action

While the precise molecular target of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is yet to be elucidated, several 1,2,4-triazine derivatives have been reported to exert their antimicrobial effects through the inhibition of essential bacterial enzymes.[9] A prominent proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[9] This enzyme is a validated target for the fluoroquinolone class of antibiotics, but the emergence of resistance necessitates the discovery of new inhibitory scaffolds.

The proposed interaction with DNA gyrase likely involves the triazine core forming hydrogen bonds with key amino acid residues in the enzyme's active site, while the phenyl and methyl substituents may engage in hydrophobic interactions, contributing to binding affinity and specificity.

In Vitro Efficacy Against Drug-Resistant Strains

To assess the potential of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol as a viable antimicrobial agent, a comprehensive in vitro evaluation against a panel of drug-resistant pathogens is essential. This section outlines the experimental protocols and presents a hypothetical comparative data set.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of a novel compound.

Step-by-Step Protocol:

  • Preparation of Compound Stock: A 1 mg/mL stock solution of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is prepared in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Strains: A panel of drug-resistant strains is selected, including:

    • Methicillin-resistant Staphylococcus aureus (MRSA)

    • Vancomycin-resistant Enterococcus faecium (VRE)

    • Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli

    • Carbapenem-resistant Klebsiella pneumoniae (CRKP)

    • Multidrug-resistant Pseudomonas aeruginosa

  • Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for bacterial growth.

  • Plate Preparation: 50 µL of sterile CAMHB is dispensed into each well of a 96-well microtiter plate.

  • Serial Dilution: 50 µL of the compound stock solution is added to the first well of each row. A 2-fold serial dilution is then performed across the plate.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the MIC values (in µg/mL) of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol against standard-of-care antibiotics for selected drug-resistant strains.

CompoundMRSAVREESBL E. coliCRKPMDR P. aeruginosa
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol 4881632
Vancomycin1>256N/AN/AN/A
Linezolid22N/AN/AN/A
Ciprofloxacin>64>64>64>64>64
Meropenem18≤0.25>168

Data Interpretation: The hypothetical data suggests that 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol exhibits promising activity against Gram-positive resistant strains (MRSA and VRE) and moderate activity against some Gram-negative resistant strains. The hypothesized efficacy against MRSA is particularly noteworthy, positioning it as a potential alternative to linezolid.

Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compound is selectively toxic to bacterial cells with minimal impact on human cells.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or another suitable human cell line are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol for 24 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Therapeutic Index (Hypothetical)

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration (IC50/MIC). A higher TI indicates a more favorable safety profile.

ParameterValue (µg/mL)
IC50 (HEK293 cells)>128
MIC (MRSA)4
Therapeutic Index (TI) >32

A TI greater than 10 is generally considered promising for a preclinical candidate.

Conclusion and Future Directions

The preliminary in silico and hypothetical in vitro data presented in this guide suggest that 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol represents a promising scaffold for the development of novel antibiotics targeting drug-resistant pathogens. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear path for its comprehensive evaluation.

Future research should focus on:

  • Synthesis and Structural Confirmation: Actual synthesis and rigorous characterization of the compound.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular target and mechanism of action.

  • Spectrum of Activity: Testing against a broader panel of clinical isolates.

  • In Vivo Efficacy: Evaluation in animal models of infection to assess its therapeutic potential in a physiological context.

The journey from a promising scaffold to a clinically approved drug is long and challenging. However, the systematic approach outlined in this guide provides a solid foundation for advancing 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol as a potential new weapon in the fight against antimicrobial resistance.

References

  • Khalifa M. M. A. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Orient J Chem 2008;24(3).

  • Dawane B. S. et al. An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2010, 2(4):126-131.

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Journal of Chemical Health Risks. 2021.

  • Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds. 2022.

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014.

  • Synthesis and Characterization of Novel Dimeric s-Triazine Derivatives as Potential Anti-Bacterial Agents against MDR Clinical Isolates. ResearchGate. 2020.

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. MDPI. 2024.

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules. 2023.

  • Synthesis, characterization and antibacterial screening of some novel 1, 2, 4-triazine derivatives. ResearchGate. 2014.

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. ResearchGate. 2021.

  • Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. PubMed Central. 2024.

  • Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. PubMed. 2020.

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. 2024.

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. 2021.

  • Synthesis and antibacterial activity of 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1][2][4]triazolo[3,4-b][1][3][4]thiadiazine. ResearchGate. 2012.

  • Application Notes and Protocols for the Investigation of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol as a Potential Antimicrobial Agent. BenchChem. 2025.

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. 2017.

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. 2021.

  • ANTIBIOTICS REVIEW. University of Chicago.

  • In Vitro Activity of the Triazinyl Diazepine Compound FTSD2 Against Drug-Resistant Mycobacterium tuberculosis Strains. Infection and Drug Resistance. 2023.

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. 2021.

  • Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. 2020.

  • 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol. Hunan Huateng Pharmaceutical Co., Ltd.

  • 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL. PubChem.

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe and Compliant Disposal of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol

As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the disposal of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol, grounded in regulatory standards and best practices. Our objective is to move beyond a simple checklist, offering a framework that ensures every step is understood, validated, and executed with the highest degree of scientific integrity.

Hazard Profile and Initial Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol is not readily found, we can infer its likely hazard profile from structurally similar triazine derivatives. Compounds in this class, such as 6-Methyl-1,3,5-triazine-2,4-diamine, are typically classified as irritants.[1][2][3]

The precautionary principle dictates that we treat this compound as hazardous until proven otherwise. The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard Category GHS Pictogram Hazard Statement Precautionary Statement Examples
Skin Irritation

H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]
Eye Irritation

H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Respiratory Irritation

H335: May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4]
Acute Oral Toxicity

H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

This data is inferred from related triazine compounds and should be confirmed with the supplier-specific SDS.

The Regulatory Framework: Adherence to RCRA

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework mandates that generators of chemical waste are responsible for its entire lifecycle, from generation to final disposal ("cradle to grave").

Your institution is classified as a hazardous waste generator, and it is crucial to follow its specific Laboratory Management Plan.[7] The procedures outlined below are designed to comply with these federal regulations and ensure your laboratory's adherence to the highest safety standards.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage waste containing 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE. The causality is direct: proper PPE is your primary barrier against exposure to a potential irritant.

  • Standard: Nitrile gloves, safety glasses with side shields, and a lab coat.

  • For Solids: When handling the powder form, work in a chemical fume hood to prevent inhalation of dust.[1][4]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] 1,2,4-triazine derivatives are generally stable but should be segregated from strong oxidizing agents and strong acids to prevent unforeseen reactions.

  • Action: Collect waste 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol in a dedicated hazardous waste container.

  • Rationale: Do not mix this waste stream with other incompatible chemical wastes. Mixing can lead to violent reactions, the emission of toxic gases, or complicate the final disposal process, increasing costs and risks.[9]

  • Specific Segregation:

    • Pure Compound/Contaminated Solids: Collect in a container designated for solid organic chemical waste.

    • Solutions: If dissolved in a solvent (e.g., DMSO, Methanol), collect it in a container for flammable liquid waste, ensuring the container is compatible with the solvent.

Step 3: Containerization

The integrity of the waste container is essential to prevent leaks and spills.[9]

  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, screw-top cap.[6] Never use food containers or other improper vessels.

  • Container Condition: Ensure the container is in good condition, free from cracks or deterioration. The cap must form a tight seal.[9]

  • Filling: Fill the container to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[9][10] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs) and protect lab air quality.

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[11] An improperly labeled container is a significant safety risk.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • Required Information:

    • The words "Hazardous Waste" .[9]

    • Full Chemical Name(s): List all constituents, including solvents. Do not use abbreviations or chemical formulas.

    • Hazard Characteristics: Check the appropriate boxes (e.g., Ignitable, Toxic).

    • Generator Information: Your name, lab, and contact information.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[7][10]

  • Location: The SAA must be under the direct control of laboratory personnel. It cannot be in a hallway or public area.

  • Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[11]

  • Secondary Containment: It is best practice to place waste containers in a larger, chemically resistant secondary container to contain any potential leaks.

Step 6: Requesting Disposal

Once a waste container is full (or has been in the SAA for up to one year), it must be removed by trained EHS personnel or a licensed hazardous waste contractor.[7][10]

  • Action: Follow your institution's specific procedure for requesting a waste pickup. This is often done through an online system.

  • Do Not:

    • Dispose of this chemical down the drain.[11][12]

    • Throw it in the regular trash.[12]

    • Allow it to evaporate in a fume hood.[9]

Visual Workflow: Decision Process for Disposal

The following diagram illustrates the decision-making workflow for the proper handling and disposal of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol waste.

G start Waste Generated (6-Methyl-3-(4-methylphenyl) -1,2,4-triazin-5-ol) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it Solid or Liquid? ppe->characterize solid_waste Solid Waste Stream (Pure compound, contaminated items) characterize->solid_waste Solid liquid_waste Liquid Waste Stream (Solutions in solvent) characterize->liquid_waste Liquid container_solid Step 3 & 4: Use Labeled 'Solid Organic Waste' Container solid_waste->container_solid container_liquid Step 3 & 4: Use Labeled 'Flammable Liquid Waste' Container liquid_waste->container_liquid accumulate Step 5: Store in Designated SAA (At or near point of generation) container_solid->accumulate check_compat Ensure solvent is compatible with container and other contents container_liquid->check_compat container_liquid->accumulate check_full Container Full or Accumulated for > 6 months? accumulate->check_full check_full->accumulate No request_pickup Step 6: Arrange for Pickup by EHS / Licensed Contractor check_full->request_pickup Yes end Waste Properly Managed request_pickup->end

Caption: Waste Disposal Workflow for 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol.

Emergency Procedures: Spill Management

In the event of a small spill of the solid compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area to prevent spread.

  • Protect: Ensure you are wearing appropriate PPE, including gloves and safety goggles.

  • Contain: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or sand). Avoid raising dust.

  • Clean: Carefully sweep the material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Regulating Lab Waste Disposal in the United St
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • SAFETY DATA SHEET for 6-Methyl-1,3,5-triazine-2,4-diyldiamine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2,4,6-Tri(2-pyridyl)-s-triazine. Fisher Scientific.
  • SAFETY DATA SHEET for 1,3,5-Triazine, 2,4,6-trimethyl-. Angene Chemical.
  • Need to dispose chemicals. Health and Safety Executive (HSE).
  • SAFETY DATA SHEET for 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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